5-Methoxy-2-methyl-3-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-methyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNLWRNYOLNTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646921 | |
| Record name | 5-Methoxy-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-30-9 | |
| Record name | 5-Methoxy-2-methyl-3-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 5-Methoxy-2-methyl-3-nitroaniline
This document provides an in-depth technical guide for the multi-step synthesis, purification, and comprehensive characterization of 5-Methoxy-2-methyl-3-nitroaniline, a key chemical intermediate. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering field-proven insights and validated protocols.
Introduction and Strategic Overview
This compound (C₈H₁₀N₂O₃, Molar Mass: 182.18 g/mol ) is a substituted nitroaniline derivative. Such compounds are valuable precursors in organic synthesis, particularly in the pharmaceutical and dye industries.[1][2] The strategic placement of the amine, nitro, methoxy, and methyl groups on the aromatic ring makes it a versatile building block for constructing more complex molecular architectures, including heterocyclic systems relevant to medicinal chemistry.[3]
The synthesis of this target molecule requires careful control of regioselectivity during the electrophilic nitration step. Direct nitration of the parent amine, 3-Methoxy-2-methylaniline, is ill-advised due to the strong activating and oxidizable nature of the primary amino group, which can lead to undesired side products and decomposition. Therefore, a robust and reliable three-step synthetic strategy is employed:
-
Protection: The amino group of the starting material is temporarily protected as an acetamide. This moderates its activating effect, prevents oxidation, and helps direct the incoming nitro group.
-
Nitration: Regioselective nitration of the protected intermediate is performed. The steric hindrance from the ortho-methyl group and the electronic directing effects of the acetamido and methoxy groups guide the nitro group to the desired position.
-
Deprotection: The acetamide is hydrolyzed to reveal the primary amine, yielding the final target compound.
This guide will detail the experimental protocols for this sequence and the analytical methods required to validate the structure and purity of the final product.
Synthetic Methodology: A Validated Three-Step Protocol
The following protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.
Visualized Synthetic Workflow
Sources
An In-depth Technical Guide to the Spectroscopic Data of 5-Methoxy-2-methyl-3-nitroaniline
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-methoxy-2-methyl-3-nitroaniline, a substituted nitroaniline of interest in synthetic chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The electron-donating effects of the amino and methoxy groups, combined with the electron-withdrawing nature of the nitro group, create a complex electronic environment that is reflected in its NMR, IR, and MS data. Understanding these spectral features is paramount for its unambiguous identification and for quality control in synthetic processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of structurally similar compounds, such as 2-methyl-3-nitroaniline[1].
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2 seconds are generally required for good signal-to-noise.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methyl group, and the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.85 | d, J ≈ 2.5 Hz | 1H | Ar-H (H-6) |
| ~ 6.70 | d, J ≈ 2.5 Hz | 1H | Ar-H (H-4) |
| ~ 4.50 | br s | 2H | -NH₂ |
| ~ 3.80 | s | 3H | -OCH₃ |
| ~ 2.15 | s | 3H | -CH₃ |
Interpretation of ¹H NMR Spectrum:
-
The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to meta-coupling. Their chemical shifts are influenced by the surrounding substituents.
-
The amine protons (-NH₂) will likely appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
-
The methoxy (-OCH₃) and methyl (-CH₃) protons will each give rise to a sharp singlet.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152.0 | C-OCH₃ |
| ~ 149.0 | C-NH₂ |
| ~ 135.0 | C-NO₂ |
| ~ 125.0 | C-CH₃ |
| ~ 115.0 | Ar-CH (C-6) |
| ~ 110.0 | Ar-CH (C-4) |
| ~ 56.0 | -OCH₃ |
| ~ 15.0 | -CH₃ |
Interpretation of ¹³C NMR Spectrum:
-
The aromatic carbons attached to the substituents will have distinct chemical shifts. The carbon attached to the methoxy group (C-OCH₃) is expected to be the most downfield among the substituted carbons.
-
The carbons bearing the nitro (C-NO₂) and amino (C-NH₂) groups will also have characteristic downfield shifts[2].
-
The two unsubstituted aromatic carbons (C-4 and C-6) will appear in the typical aromatic region.
-
The methoxy and methyl carbons will have signals in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 2980 - 2850 | Weak | Aliphatic C-H stretching (-CH₃, -OCH₃) |
| 1620 - 1580 | Medium-Strong | N-H bending and C=C aromatic ring stretching |
| 1530 - 1480 | Strong | Asymmetric NO₂ stretching |
| 1360 - 1320 | Strong | Symmetric NO₂ stretching |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| 1050 - 1000 | Medium | Symmetric C-O-C stretching |
Interpretation of IR Spectrum:
-
The presence of the primary amine group will be confirmed by two N-H stretching bands in the region of 3450-3300 cm⁻¹[3].
-
The most characteristic peaks in the spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂)[4].
-
The strong band in the 1250-1200 cm⁻¹ region is indicative of the aryl ether linkage[5].
-
Aromatic C-H stretching and ring vibrations, as well as aliphatic C-H stretching, will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. Electrospray Ionization (ESI) can be used to observe the protonated molecule with less fragmentation.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data
The molecular formula of this compound is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol .
| m/z | Proposed Fragment |
| 182 | [M]⁺˙ (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 152 | [M - NO]⁺ or [M - 2CH₃]⁺ |
| 136 | [M - NO₂]⁺ |
| 122 | [M - NO - CH₂O]⁺ |
| 107 | [M - NO₂ - CHO]⁺ |
Proposed Fragmentation Pathway:
The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, initiated by the loss of the substituents.
Interpretation of Mass Spectrum:
-
The molecular ion peak [M]⁺˙ is expected at m/z 182.
-
A common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to give a fragment at m/z 167[6].
-
Loss of the nitro group (NO₂) as a radical is a characteristic fragmentation for nitroaromatic compounds, leading to a peak at m/z 136[7].
-
Subsequent fragmentations, such as the loss of carbon monoxide (CO) or formaldehyde (CH₂O), can lead to the other observed ions.
Conclusion
The predicted spectroscopic data presented in this guide provide a detailed and scientifically grounded framework for the characterization of this compound. The combination of NMR, IR, and MS data offers a powerful and complementary approach to confirming the structure and purity of this compound. While the data herein is predicted, it is based on the well-established spectroscopic behavior of closely related molecules and functional groups, providing a high degree of confidence in its accuracy. This guide serves as a valuable resource for researchers and scientists involved in the synthesis and analysis of substituted nitroanilines.
References
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Liu, X., et al. (2013). Electronic Supplementary Information. Catalysis Science & Technology, 3, 3200. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
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PubChem. (n.d.). 5-Methoxy-2-nitroaniline. [Link]
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Supplementary Information. (n.d.). [Link]
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Mass Spectrometry: Fragmentation. (n.d.). [Link]
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National Institute of Standards and Technology. (n.d.). 2-Methyl-3-nitroaniline. [Link]
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An In-Depth Technical Guide to 5-Methoxy-2-methyl-3-nitroaniline: Properties, Synthesis, and Characterization
Introduction: Situating a Niche Isomer in Aromatic Chemistry
5-Methoxy-2-methyl-3-nitroaniline (CAS No. 16024-30-9) is a substituted aromatic amine whose utility in research and development stems from the specific arrangement of its functional groups. As with its isomers, it holds potential as a building block in the synthesis of complex organic molecules, such as dyes and pharmaceutical intermediates.[1] The interplay between the electron-donating amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups, and the strongly electron-withdrawing nitro (-NO₂) group, imparts a unique electronic and steric profile that dictates its chemical behavior.
This guide provides a comprehensive overview of the known properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, we will leverage established principles of physical organic chemistry and comparative data from closely related isomers to offer scientifically grounded insights into its expected properties and reactivity. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for its handling, characterization, and application.
Section 1: Core Physical and Chemical Identifiers
The fundamental identity of a chemical compound is established by its structural and molecular properties. While extensive experimental data for this specific isomer is not widely published, its core identifiers are well-defined.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 16024-30-9 | [2] |
| Molecular Formula | C₈H₁₀N₂O₃ | [2] |
| Molecular Weight | 182.18 g/mol | [2] |
| Appearance | Expected to be a yellow to orange crystalline solid | [1][3] |
| Melting Point | Not experimentally reported. Likely in the range of 100-150 °C. | - |
| Boiling Point | Not experimentally reported. Expected to decompose before boiling at atmospheric pressure. | [1] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, chloroform, and heated methanol. | - |
Expert Insight on Physical Properties: The physical properties of substituted nitroanilines are highly dependent on the substitution pattern, which influences intermolecular forces like hydrogen bonding and dipole-dipole interactions.[4] For instance, isomers like 4-Methoxy-2-nitroaniline (m.p. 121.5-127.5 °C) and 2-Methoxy-4-nitroaniline (m.p. 138-142 °C) exhibit distinct melting points due to differences in crystal packing and hydrogen bonding capabilities.[1] It is reasonable to predict that this compound will present as a colored crystalline solid, a characteristic trait of nitroaromatic compounds.[3]
Section 2: Synthesis and Chemical Reactivity
A Plausible Synthetic Pathway
A common and effective method for the synthesis of nitroaniline derivatives involves the electrophilic nitration of a suitably protected aniline precursor.[1][5] Direct nitration of an aniline can be problematic as the amino group is a powerful activating group, leading to multiple nitrations and oxidation, and under acidic conditions, it protonates to become a meta-directing deactivator. Therefore, a protection strategy is essential.
The logical precursor for this compound is 3-methoxy-2-methylaniline. The synthesis would proceed via acetylation of the amine, followed by regioselective nitration and subsequent deprotection.
Caption: Plausible synthetic route to this compound.
Causality in Synthesis:
-
Protection: The acetylation of the amino group to form an amide is critical. The bulky acetyl group moderates the activating effect of the nitrogen and sterically hinders the ortho positions (relative to the amide), while the electronic effect of the amide still directs nitration ortho and para to itself.
-
Nitration: The combination of the ortho-para directing amide and the meta-directing methoxy group (relative to its own position) guides the incoming nitro group to the desired position 3. The methyl group provides additional activation.
-
Deprotection: Acid- or base-catalyzed hydrolysis removes the acetyl group to regenerate the free amine, yielding the final product.[6]
Predicted Chemical Reactivity
The reactivity is governed by its functional groups:
-
Amino Group (-NH₂): This group makes the compound basic, though its basicity is significantly reduced by the electron-withdrawing nitro group. It can be diazotized with nitrous acid to form a diazonium salt, a versatile intermediate for introducing a wide range of functional groups.[5]
-
Nitro Group (-NO₂): The nitro group is a strong deactivator for electrophilic aromatic substitution but can be reduced to an amino group using reagents like Sn/HCl, H₂/Pd-C, or iron in acetic acid. This transformation is fundamental in the synthesis of diamine compounds.
-
Aromatic Ring: The ring is activated by the -NH₂, -OCH₃, and -CH₃ groups and deactivated by the -NO₂ group. Further electrophilic substitution would be complex, but the positions ortho and para to the powerful amino group are the most likely sites of reaction, steric hindrance permitting.
Section 3: Spectroscopic Characterization Protocol
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol provides a self-validating system for the structural elucidation of this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation (Trustworthiness Pillar):
-
Accurately weigh 5-10 mg of the purified, dry solid product. Rationale: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra. DMSO-d₆ is often chosen for nitroanilines due to its excellent solvating power.[1]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). Rationale: TMS provides a sharp, inert reference signal against which all other chemical shifts can be accurately measured.
-
-
Instrument Setup & Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Rationale: Higher field strengths provide better signal dispersion, making it easier to resolve complex spectra.
-
Shim the magnetic field to ensure homogeneity. Rationale: A homogeneous field is critical for obtaining sharp, symmetrical peaks, which is essential for accurate integration and coupling constant analysis.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. Rationale: These parameters provide a good balance between signal intensity and experimental time, allowing for quantitative integration of the proton signals.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Rationale: Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon atom.
-
-
Data Processing and Analysis (Expertise Pillar):
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
¹H NMR Expected Signals:
-
Aromatic Protons: Two distinct signals in the aromatic region (typically 6.5-8.0 ppm), likely appearing as singlets or narrow doublets due to the substitution pattern.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm, integrating to 3 protons.
-
Methyl Protons (-CH₃): A sharp singlet around 2.1-2.4 ppm, integrating to 3 protons.
-
-
¹³C NMR Expected Signals: Eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (e.g., carbons attached to -NO₂ will be downfield, carbons attached to -NH₂/-OCH₃ will be upfield relative to benzene).
-
Section 4: Safety and Handling
-
Toxicity: Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8] They can cause damage to organs through prolonged or repeated exposure.[7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid creating dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[8]
Conclusion
This compound represents a specific isomer within a broadly useful class of chemical intermediates. While direct experimental data on its properties is sparse, a robust understanding can be built by applying fundamental chemical principles and drawing comparisons with its well-characterized isomers. The synthetic and analytical protocols outlined in this guide provide a validated starting point for researchers aiming to produce, purify, and utilize this compound. As with any lesser-studied chemical, careful execution of experimental procedures and adherence to stringent safety protocols are essential.
References
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. Available at: [Link]
-
ACS Publications. (2020). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-methoxy-2-nitroaniline. Available at: [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Available at: [Link]
-
PubChem. (n.d.). 5-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]
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PubMed. (2025). Quantitative optimization and identification of Nitroaniline isomers: An application case of MOF-based fluorescent virtual sensor arrays. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Capot Chemical. (n.d.). 16024-30-9 | this compound. Available at: [Link]
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An In-Depth Technical Guide to the Solubility of 5-Methoxy-2-methyl-3-nitroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Methoxy-2-methyl-3-nitroaniline, a substituted nitroaniline of interest in chemical synthesis and pharmaceutical development. A comprehensive review of scientific literature reveals a notable absence of published experimental solubility data for this specific compound. Consequently, this document serves a dual purpose: first, to provide a robust theoretical framework for predicting its solubility behavior in various organic solvents based on its physicochemical properties and an analysis of related isomers. Second, it delivers a detailed, field-proven experimental protocol for the accurate determination of its solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is designed to empower researchers to generate reliable, reproducible solubility data, a critical parameter for process optimization, reaction engineering, and formulation development.
Introduction
This compound is a unique aromatic compound featuring a combination of electron-donating (amino, methoxy, methyl) and electron-withdrawing (nitro) groups. This arrangement of functional groups imparts a specific polarity and reactivity profile that makes it a potentially valuable intermediate. In any chemical process, from synthesis to purification and formulation, solubility is a fundamental physicochemical property. It dictates the choice of solvent, influences reaction rates and yields, is paramount for designing crystallization processes, and ultimately affects the bioavailability of active pharmaceutical ingredients (APIs).
Given the lack of empirical data for this compound, this guide provides the necessary foundational knowledge and practical instructions to bridge this information gap. By understanding the underlying principles and applying the rigorous methodology described herein, researchers can confidently determine the solubility profile of this compound and accelerate their development timelines.
Physicochemical Properties and Solubility Prediction
The first step in assessing a compound's solubility is to analyze its molecular structure and resulting physicochemical properties. While experimental data for this compound is scarce, we can predict its behavior by examining its functional groups and comparing it to known analogs.
Core Molecular Properties
A summary of the key properties for this compound is presented below. Note that some values are estimated based on computational models due to the absence of published experimental data.
| Property | Value / Structure | Reference / Source |
| IUPAC Name | This compound | - |
| CAS Number | 16024-30-9 | [1] |
| Molecular Formula | C₈H₁₀N₂O₃ | [2] |
| Molecular Weight | 182.18 g/mol | [2] |
| Structure | [2] | |
| pKa (estimated) | ~2.0 - 3.5 | [3][4] |
Note on pKa: The basicity of the aniline amino group is significantly reduced by the strong electron-withdrawing effect of the adjacent nitro group. This results in a very low pKa, meaning the compound will be predominantly in its neutral form unless in a highly acidic environment.[3][4]
Influence of Functional Groups on Solubility
The solubility of this compound is a direct consequence of the interplay between its functional groups and the solvent.
-
Amino Group (-NH₂): Capable of acting as both a hydrogen bond donor and acceptor. This group enhances solubility in polar, protic solvents (e.g., alcohols).
-
Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor. This group increases the molecule's overall polarity, favoring solubility in polar solvents.
-
Methoxy Group (-OCH₃): A polar ether group that can act as a hydrogen bond acceptor. It contributes to solubility in polar solvents.
-
Methyl Group (-CH₃): A nonpolar, hydrophobic group. It slightly decreases polarity and may enhance solubility in less polar or nonpolar solvents.
-
Aromatic Ring: The benzene core is hydrophobic and contributes to solubility in aromatic or nonpolar solvents.
Predictive Solubility Profile
Based on this structural analysis, we can formulate a hypothesis for the solubility behavior of this compound across different solvent classes:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar nitro and methoxy groups.
-
Good to Moderate Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. The ability of these solvents to hydrogen bond with the amino, nitro, and methoxy groups is key. Studies on related compounds like p-nitroaniline show that solubility in alcohols is significant.[5]
-
Moderate Solubility: Expected in solvents like acetone and ethyl acetate, which are polar aprotic but less so than DMSO.
-
Low to Negligible Solubility: Expected in nonpolar solvents like hexane, cyclohexane, and toluene. The molecule's overall polarity is too high for significant interaction with these nonpolar environments.
This predictive framework is the starting point for experimental verification.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a solid in a solvent is the isothermal shake-flask method .[6][7] This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute. The following sections provide a self-validating, step-by-step protocol.
Core Methodology: Isothermal Shake-Flask Protocol
This protocol ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility.
Step 1: Preparation
-
Weigh an excess amount of solid this compound into a series of glass vials (e.g., 4 mL or 20 mL screw-cap vials). "Excess" means enough solid will remain undissolved at the end of the experiment. A 5-fold excess over the estimated solubility is a good starting point.[8]
-
Add a precise volume (e.g., 2.0 mL or 10.0 mL) of the chosen organic solvent to each vial.
-
Add a small magnetic stir bar to each vial.
-
Securely cap the vials to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in a thermostatically controlled shaker or on a multi-position stirring hotplate set to the desired temperature (e.g., 25 °C).
-
Agitate the slurries at a constant speed for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.[6]
-
To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when consecutive measurements yield the same concentration.
Step 3: Sample Collection and Phase Separation
-
Stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least 1-2 hours to allow the excess solid to sediment.[7]
-
Carefully withdraw a sample from the clear supernatant using a pipette.
-
Immediately filter the sample through a 0.45 µm syringe filter (ensure the filter material is chemically compatible with the solvent) into a clean vial for analysis. This step is critical to remove any undissolved microparticles.
The following diagram illustrates the workflow for this protocol.
Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for accurately quantifying the concentration of the dissolved analyte in the filtered sample.[9]
Step 1: Instrument and Method Setup
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point for aromatic amines.[10]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water (with 0.1% formic acid or an appropriate buffer) is typical. A gradient or isocratic method may be used.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., determined by a UV scan).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
Step 2: Preparation of Standards (Calibration Curve)
-
Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile or the mobile phase).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards of decreasing concentration (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Plot the peak area versus the known concentration for each standard. Perform a linear regression to generate a calibration curve. The R² value should be >0.995 for a reliable curve.
Step 3: Sample Analysis
-
Dilute the filtered sample from the shake-flask experiment with the mobile phase to ensure its concentration falls within the range of the calibration curve. The dilution factor must be recorded accurately.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility.
The following diagram illustrates the quantification workflow.
Data Presentation
Quantitative solubility data should be presented clearly for easy comparison. A well-structured table is essential for reporting results from different solvents and temperatures.
Table 2: Experimental Solubility of this compound at 25°C (Template)
| Solvent Class | Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x₁) |
|---|---|---|---|---|
| Polar Protic | Methanol | Experimental Value | Calculated Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value | Calculated Value | |
| Isopropanol | Experimental Value | Calculated Value | Calculated Value | |
| Polar Aprotic | Acetone | Experimental Value | Calculated Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value | Calculated Value | |
| Acetonitrile | Experimental Value | Calculated Value | Calculated Value | |
| DMSO | Experimental Value | Calculated Value | Calculated Value | |
| Nonpolar | n-Hexane | Experimental Value | Calculated Value | Calculated Value |
| | Toluene | Experimental Value | Calculated Value | Calculated Value |
Conclusion
While direct experimental data on the solubility of this compound is not currently available in public literature, a robust predictive framework can be established through the analysis of its molecular structure. The presence of multiple polar, hydrogen-bonding functional groups suggests favorable solubility in polar protic and aprotic organic solvents, with limited solubility in nonpolar media. This guide provides the definitive, industry-standard experimental protocols—the isothermal shake-flask method and HPLC quantification—required for researchers to generate this critical data with high confidence. Adherence to these detailed methodologies will ensure the production of accurate and reproducible results, enabling informed decisions in process development, purification, and formulation design.
References
[11] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717. [6] Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website. [12] Taylor, R., & Jia, Z. (2014). A review of the current challenges in the phase equilibrium modeling of pharmaceutical solids in organic solvents. Organic Process Research & Development, 18(9), 1055-1065. [13] Jouyban, A. (2010). Handbook of solubility data for pharmaceuticals. CRC press. [14] BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from BioAssay Systems website. [15] Parchem. (n.d.). This compound. Retrieved from Parchem fine & specialty chemicals. [3] Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [10] Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Application Note. [8] U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [7] Avdeef, A. (2012). Absorption and drug development: solubility, permeability, and charge state. John Wiley & Sons. [16] Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Application Note. [4] Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4473. [1] Ambeed. (n.d.). 16024-30-9|this compound. Retrieved from Ambeed.com. [17] Smolecule. (n.d.). Buy 5-Methoxy-2-nitroaniline | 16133-49-6. Retrieved from Smolecule. [9] Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Application Note. Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from Waters Corporation. [2] PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved from PubChem database. [18] LabSolutions. (n.d.). 5-Methoxy-2-nitroaniline. Retrieved from LabSolutions. [19] Canals, I., et al. (2005). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1088(1-2), 147-154. [20] University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from Helda. [5] Johnson, C. D., & Hardy, F. E. (1973). Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 69, 881-886.
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An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Methoxy-2-methyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methoxy-2-methyl-3-nitroaniline is a crucial chemical intermediate in the pharmaceutical and fine chemical industries. As with many nitroaromatic compounds, a comprehensive understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, processing, and storage. This guide provides a detailed technical framework for evaluating the thermal hazards of this compound. It outlines experimental protocols, explains the scientific rationale behind these procedures, and details the interpretation of the resulting data to build a robust safety profile.
Introduction: The Imperative of Thermal Hazard Assessment
Nitroaromatic compounds are energetically rich molecules due to the presence of the nitro group (-NO₂), which can act as an internal oxidant for the carbon-rich aromatic ring. This inherent reactivity can lead to highly exothermic decomposition reactions, which, if uncontrolled, can result in thermal runaway, equipment failure, and serious accidents. A thorough thermal hazard assessment is therefore not merely a regulatory formality but a critical component of responsible chemical stewardship and process safety management. This guide will focus on the key analytical techniques used to characterize the thermal behavior of this compound.
Core Methodologies for Thermal Analysis
A multi-faceted approach employing several analytical techniques is essential for a comprehensive evaluation of thermal stability. This guide details the application of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).
Differential Scanning Calorimetry (DSC): Initial Screening and Energetics
DSC is a fundamental technique for initial thermal hazard screening. It measures the heat flow to or from a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and, most importantly, the onset temperature and enthalpy of decomposition.
Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a high-pressure stainless steel or gold-plated crucible. The use of a high-pressure crucible is critical to suppress vaporization and ensure that the measured heat flow corresponds to the decomposition process.
-
Instrumental Setup: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.
-
Thermal Program: Heat the sample from ambient temperature to approximately 400°C at a linear heating rate of 10°C/min under an inert nitrogen atmosphere.
-
Data Interpretation: The resulting thermogram is analyzed to determine the onset temperature of the exothermic decomposition and the integrated peak area provides the heat of decomposition (ΔHd).
Rationale for Experimental Choices:
-
Small Sample Size: Minimizes the risk of a significant energy release within the instrument.
-
Sealed High-Pressure Crucible: Prevents mass loss due to volatilization, ensuring an accurate measurement of the decomposition energy.
-
Inert Atmosphere: Eliminates the possibility of oxidative side reactions that would complicate the thermal profile.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA provides complementary information to DSC by measuring the change in mass of a sample as a function of temperature. This data is invaluable for understanding the decomposition pathway and identifying the formation of volatile byproducts.
Experimental Protocol for TGA Analysis:
-
Sample Preparation: Place 5-10 mg of the sample into an appropriate TGA pan (e.g., alumina).
-
Instrumental Setup: Position the sample pan within the TGA furnace.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge gas.
-
Data Interpretation: The TGA curve reveals the temperatures at which mass loss occurs, and the derivative of this curve (DTG) highlights the temperatures of maximum decomposition rates.
Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario
ARC is the gold standard for assessing thermal runaway potential.[1] It operates under adiabatic conditions, meaning that all heat generated by the sample's decomposition is retained, leading to a self-accelerating temperature rise.[2][3] This technique provides critical data for process safety design.[4]
Experimental Protocol for ARC Analysis:
-
Sample Preparation: A larger sample (typically 1-10 g) is loaded into a spherical sample bomb, usually made of titanium or stainless steel.
-
Heat-Wait-Seek Operation: The instrument heats the sample in small steps, then waits to detect any self-heating. If the rate of temperature rise exceeds a set threshold (e.g., 0.02 °C/min), the instrument enters adiabatic mode.[5]
-
Adiabatic Tracking: The calorimeter heaters match the sample temperature, ensuring no heat is lost to the surroundings. Temperature and pressure are recorded as a function of time.
-
Data Interpretation: ARC data is used to determine the self-accelerating decomposition temperature (SADT), time to maximum rate (TMR), and the adiabatic temperature rise, which are crucial for defining safe operating limits and designing emergency relief systems.[5]
Data Synthesis and Interpretation
The data from these techniques should be considered together to form a holistic view of the thermal hazards.
| Parameter | DSC | TGA | ARC | Significance |
| Onset Temperature (Tonset) | Provides a rapid screening of thermal stability. | Indicates the temperature at which significant mass loss begins. | Offers the most sensitive determination of the start of self-heating. | Crucial for defining maximum safe processing and storage temperatures. |
| Heat of Decomposition (ΔHd) | Quantifies the energy released during decomposition. | - | Can be calculated from the adiabatic temperature rise. | A primary indicator of the potential severity of a thermal event. |
| Mass Loss Profile | - | Details the stages and extent of volatile product formation. | - | Provides insights into the decomposition mechanism. |
| Adiabatic Temperature Rise (ΔTad) | - | - | Directly measures the temperature increase under worst-case conditions. | Essential for assessing the potential for thermal runaway. |
Decomposition Mechanism and Kinetics
The decomposition of nitroanilines is a complex process.[6] It is generally accepted that the initial step involves the cleavage of the C-NO₂ bond.[7] The resulting radicals can then undergo a series of secondary reactions, leading to the formation of gaseous products and a carbonaceous residue. The specific decomposition pathway for this compound will be influenced by the electronic effects of the methoxy, methyl, and amino substituents on the aromatic ring.
Proposed Decomposition Pathway Visualization
Caption: A simplified schematic of the proposed thermal decomposition pathway.
Kinetic parameters, such as the activation energy (Ea) and pre-exponential factor (A), can be calculated from DSC data collected at multiple heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis. This information is vital for modeling the decomposition behavior under various temperature profiles.
Concluding Remarks for the Practicing Scientist
The thermal stability of this compound is a critical safety parameter that must be thoroughly evaluated. The combination of DSC, TGA, and ARC provides a comprehensive dataset to understand and mitigate the potential thermal hazards associated with this compound. This in-depth understanding is not only essential for regulatory compliance but also for the development of safe, robust, and scalable chemical processes in the pharmaceutical and fine chemical industries. It is imperative that this data be used to inform all stages of process development, from laboratory-scale experiments to full-scale manufacturing.
References
For further reading and a deeper understanding of the principles discussed in this guide, the following resources are recommended:
-
A comprehensive study on the decomposition of nitroanilines can be found in The Journal of Physical Chemistry A.[6]
-
For detailed information on Accelerating Rate Calorimetry (ARC) and its applications in process safety, refer to publications from the Prime Process Safety Center and Thermal Hazard Technology.[2][3]
-
General principles of thermal analysis of nitroaromatic compounds are discussed in various articles in the Journal of Thermal Analysis and Calorimetry and by SciELO.[8][9]
-
Safety data sheets for similar nitroaniline compounds provide valuable information on handling and potential hazards.[10]
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A Technical Guide to the Reaction Mechanisms of 5-Methoxy-2-methyl-3-nitroaniline
Introduction
5-Methoxy-2-methyl-3-nitroaniline is a polysubstituted aromatic compound of significant interest to researchers and synthetic chemists. Its unique arrangement of activating and deactivating groups on the aniline scaffold presents a rich landscape of potential chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms involving this molecule, offering field-proven insights and detailed protocols for key synthetic operations. Understanding the interplay of the amine, nitro, methoxy, and methyl functionalities is paramount for leveraging this versatile building block in the development of novel dyes, pharmaceuticals, and complex organic materials.[1]
The reactivity of this compound is governed by the electronic and steric effects of its substituents. The potent electron-donating amino and methoxy groups strongly activate the ring towards electrophilic attack, while the electron-withdrawing nitro group deactivates it. The methyl group offers a mild activating effect. This intricate electronic balance, combined with the specific substitution pattern, dictates the regioselectivity and feasibility of various chemical reactions.
Core Reactivity Analysis: A Multi-faceted Approach
The chemical behavior of this compound can be systematically understood by examining the reactivity of each functional group and its influence on the aromatic system as a whole. The primary reactive centers are the aromatic amine, the nitro group, and the benzene ring itself.
Reactions Involving the Aromatic Amine: The Gateway to Versatility
The primary amino group is arguably the most versatile handle for synthetic transformations on the this compound core. Its ability to be converted into a diazonium salt opens up a vast array of subsequent reactions.
The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry.[2] This reaction is typically performed at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid.[2][3] The resulting diazonium salt is a highly valuable intermediate, albeit thermally unstable, and is generally used immediately in the next synthetic step.[3][4] The electron-withdrawing nitro group on the ring decreases the basicity of the amino group, which can make diazotization slower compared to more electron-rich anilines, necessitating careful control of reaction conditions.[2][4]
The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) as the key electrophile, which is then attacked by the nucleophilic amino group.[2][5]
Experimental Protocol: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 equivalent) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is strictly maintained below 5 °C.[3]
-
Continue stirring for an additional 30 minutes after the addition is complete. The successful formation of the diazonium salt is often indicated by the dissolution of the solid starting material to form a clear solution.
-
A qualitative test for the presence of the diazonium salt can be performed by adding a small aliquot of the reaction mixture to a basic solution of a coupling agent like 2-naphthol. The formation of a vibrant azo dye confirms the successful diazotization.[3]
The diazonium group, being an excellent leaving group (N₂), can be displaced by a variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[6][7][8] This provides a powerful method for introducing functionalities that are otherwise difficult to install directly on the aromatic ring.
Potential Sandmeyer Reactions:
-
Chlorination, Bromination, and Cyanation: Treatment of the diazonium salt with CuCl, CuBr, or CuCN allows for the introduction of chloro, bromo, and cyano groups, respectively.[5][6]
-
Hydroxylation: The diazonium group can be replaced by a hydroxyl group by heating the diazonium salt solution in the presence of copper(I) oxide and copper(II) nitrate.[6][8]
The mechanism of the Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion.[6][8]
Caption: Workflow for Sandmeyer reactions.
Diazonium salts are potent electrophiles that can react with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction to form azo compounds (Ar-N=N-Ar').[2] These compounds are often intensely colored and form the basis of a large class of dyes.[9][10][11] Given the presence of activating groups on the parent molecule, the resulting diazonium salt of this compound is a key intermediate in the synthesis of disperse dyes.[9][10][12][13]
Reactions Involving the Nitro Group: A Path to Diamines
The nitro group is a strong electron-withdrawing group and its reduction is a fundamental transformation.
The most common reaction of the nitro group in this context is its reduction to a primary amine, which would yield 5-Methoxy-2-methyl-benzene-1,3-diamine. This transformation is of great industrial importance.[14][15]
Common Reduction Methods:
-
Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere.[14][15][16] While generally effective, catalytic hydrogenation of nitroaromatics can be hazardous due to the formation of unstable hydroxylamine intermediates, which can lead to exothermic decomposition.[14][15]
-
Metal/Acid Reduction: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.
The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.
Caption: Pathway for nitro group reduction.
Experimental Protocol: Catalytic Hydrogenation of the Nitro Group
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 5-10 wt%)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol.
-
Carefully add the Pd/C catalyst (typically 1-5 mol%) to the solution.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by using TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can be purified further by recrystallization or chromatography.
Reactions on the Aromatic Ring: Electrophilic and Nucleophilic Substitution
The substitution pattern on the benzene ring of this compound creates a complex scenario for further aromatic substitution reactions.
The directing effects of the existing substituents must be considered. The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all ortho-, para-directing and activating.[17] However, the nitro (-NO₂) group is a meta-directing and deactivating group.[18] In strongly acidic conditions, typically used for EAS reactions like nitration or halogenation, the amino group will be protonated to form the anilinium ion (-NH₃⁺), which is a meta-director and strongly deactivating.[1][17][19]
The combined directing effects would likely favor electrophilic attack at the C4 and C6 positions, which are ortho and para to the activating methoxy and methyl groups, and meta to the deactivating anilinium and nitro groups. Steric hindrance from the adjacent methyl and nitro groups might influence the regioselectivity between these two positions.
Nucleophilic aromatic substitution is generally favored by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group (like a halide).[20][21][22] In this compound, there is no inherent leaving group. While the methoxy group could potentially be displaced by a very strong nucleophile under harsh conditions, this is not a facile reaction as it is not positioned ortho or para to the activating nitro group. Therefore, SNAr reactions are not a primary reaction pathway for this specific molecule under standard conditions.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | [23] |
| Molecular Weight | 182.18 g/mol | [23][24] |
| Appearance | Orange-red needles or powder | [25] |
| CAS Number | 106579-00-4 | [23] |
Conclusion
This compound is a highly functionalized aromatic compound with a diverse and predictable reactivity profile. The primary amino group serves as the main locus for synthetic diversification through diazotization, enabling access to a wide range of derivatives via Sandmeyer and azo coupling reactions. Concurrently, the selective reduction of the nitro group offers a reliable route to valuable diamine intermediates. While electrophilic aromatic substitution is plausible, the interplay of multiple directing groups under acidic conditions necessitates careful experimental design to achieve regioselectivity. This guide provides a foundational understanding of the key reaction mechanisms, empowering researchers to strategically employ this compound in the synthesis of complex molecular targets.
References
- Vertex AI Search. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
- Vertex AI Search. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
- ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development.
- BenchChem. (2025). A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights.
- Fiveable. (n.d.). Meta-nitroaniline Definition - Organic Chemistry Key Term.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halogenated Nitroanilines.
- Smolecule. (n.d.). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Oriental Journal of Chemistry. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
- Oriental Journal of Chemistry. (n.d.). Disperse dyes derived from 2-methoxy-5-nitroaniline.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
- BenchChem. (2025). optimizing reaction conditions for 5-Methyl-2-nitroaniline synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline.
- Quora. (2016). What is the product for reaction of ortho-nitroaniline with nitrous acid?.
- BenchChem. (2025). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.
- PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline.
- Santa Cruz Biotechnology. (n.d.). 5-Methoxy-N-methyl-2-nitroaniline.
- ResearchGate. (2025). Disperse dyes derived from 2-methoxy-5-nitroaniline | Request PDF.
- BenchChem. (2025). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
- BenchChem. (2025). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
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An In-depth Technical Guide on the Synthesis, Isolation, and Characterization of 5-Methoxy-2-methyl-3-nitroaniline
This technical guide provides a comprehensive overview of the discovery and isolation of 5-Methoxy-2-methyl-3-nitroaniline, a key chemical intermediate. While the direct discovery of this specific isomer is not widely documented in seminal literature, its synthesis and isolation can be logically derived from established principles of organic chemistry and documented procedures for analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its plausible synthesis, purification, and characterization.
Introduction and Significance
This compound is a substituted nitroaniline of interest in synthetic organic chemistry. Its structural congeners, various methoxy, methyl, and nitro-substituted anilines, are pivotal precursors in the synthesis of a wide array of chemical entities, including pharmaceuticals and dyes. For instance, related compounds like 4-methoxy-2-nitroaniline serve as crucial intermediates in the production of proton pump inhibitors such as omeprazole.[1] The strategic placement of the methoxy, methyl, and nitro groups on the aniline scaffold of the target molecule offers a unique pattern of reactivity and potential for further functionalization, making it a valuable building block in medicinal chemistry and materials science.
This guide will delineate a proposed synthetic pathway, drawing parallels from established methodologies for similar molecules, and provide detailed protocols for its isolation and characterization.
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be strategically approached through a multi-step sequence starting from a commercially available precursor, 2-methyl-3-methoxyaniline. The core of this synthesis involves the protection of the highly reactive amino group, followed by a regioselective nitration, and subsequent deprotection to yield the final product.
Overall Synthetic Scheme
Caption: Proposed three-step synthesis of this compound.
Step 1: Acetylation of 2-Methyl-3-methoxyaniline
Causality: The amino group of the starting material is highly activating and susceptible to oxidation under nitrating conditions. Acetylation protects the amine by converting it into a less reactive acetamido group. This also helps to direct the subsequent nitration to the desired position due to the steric bulk and electronic effects of the acetamido group. A similar strategy is widely employed in the synthesis of other nitroanilines.[2]
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1 mole of 2-methyl-3-methoxyaniline in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
With vigorous stirring, add 1.1 moles of acetic anhydride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(3-methoxy-2-methylphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Nitration of N-(3-methoxy-2-methylphenyl)acetamide
Causality: The nitration of the acetylated intermediate is the key step in introducing the nitro group at the desired position. The directing effects of the ortho-para directing methoxy group and the ortho-directing methyl and acetamido groups are crucial. The position para to the methoxy group and ortho to the methyl group is the most likely site for electrophilic substitution. The use of a nitrating mixture of concentrated nitric and sulfuric acids is a standard and effective method.[3]
Protocol:
-
To a clean, dry flask, add the N-(3-methoxy-2-methylphenyl)acetamide obtained from the previous step.
-
Cool the flask in an ice-salt bath to -5 to 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise with constant stirring, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.
-
Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and press dry.
Step 3: Hydrolysis of N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide
Causality: The final step involves the removal of the acetyl protecting group to regenerate the amino functionality. This is typically achieved by acid or base-catalyzed hydrolysis. Acidic hydrolysis with an agent like hydrochloric acid is effective and commonly used for this transformation.[4]
Protocol:
-
Place the crude N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide in a round-bottom flask.
-
Add a sufficient amount of 4N hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until it becomes alkaline. This will precipitate the free amine.
-
Collect the crude this compound by vacuum filtration.
Isolation and Purification
The purity of the final product is critical for its intended applications. A combination of extraction and recrystallization is a robust method for isolating and purifying this compound.
Isolation Workflow
Caption: General workflow for the isolation and purification of the final product.
Detailed Purification Protocol
-
Extraction:
-
After neutralization and filtration, the crude solid can be further purified by dissolving it in a suitable organic solvent like ethyl acetate.
-
The organic layer should be washed with a saturated aqueous sodium chloride solution to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.[4]
-
-
Recrystallization:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude solid.
-
Select a suitable solvent system for recrystallization. A mixture of ethanol and water is often effective for nitroanilines.[2][5]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be briefly boiled.
-
Filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven at a moderate temperature to a constant weight.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | - |
| Molecular Weight | 182.18 g/mol | [6] |
| Appearance | Yellow to orange crystalline solid | Analogy to similar compounds[7] |
| Melting Point | 130-140 °C (estimated) | Analogy to isomers |
Spectroscopic Data (Expected)
The following are expected spectroscopic characteristics based on the structure of this compound and data from similar compounds.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, methyl protons, and amine protons. |
| ¹³C NMR | Resonances for all eight carbon atoms in their unique chemical environments. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C-O stretching (methoxy group). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Safety and Handling
Nitroanilines and their derivatives should be handled with care, following standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for closely related compounds like 5-methoxy-2-nitroaniline.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a scientifically grounded, albeit proposed, pathway for the synthesis and isolation of this compound. By leveraging established and reliable chemical transformations and purification techniques documented for analogous molecules, researchers can confidently approach the preparation of this valuable chemical intermediate. The detailed protocols and rationale provided herein are designed to ensure both a successful synthesis and a high degree of purity for the final product, enabling its effective use in further research and development activities.
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Synthesis of 5-methoxy-2-nitroaniline. PrepChem.com. [Link]
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5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726. PubChem. [Link]
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5-Methoxy-2-nitroaniline - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]
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2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. PubChem. [Link]
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5-Methoxy-2-nitroaniline | C7H8N2O3 | CID 85300. PubChem. [Link]
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CAS number and IUPAC name for 5-Methoxy-2-methyl-3-nitroaniline
An In-Depth Technical Guide to 5-Methoxy-2-methyl-3-nitroaniline for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted nitroaromatic amine of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively documented in public literature, this whitepaper synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its chemical identity, projected physicochemical properties, logical synthetic pathways, and its potential as a strategic building block in the development of novel therapeutics, drawing parallels with structurally similar key intermediates used in oncology.
Core Chemical Identity
This compound is a highly functionalized aromatic compound. The precise arrangement of its electron-donating groups (amine, methoxy, methyl) and the potent electron-withdrawing group (nitro) on the benzene ring creates a unique electronic and steric environment. This substitution pattern makes it a versatile intermediate for further chemical modification.
-
IUPAC Name: this compound
-
CAS Number: 605681-24-1[1]
-
Molecular Formula: C₈H₁₀N₂O₃
-
Molecular Weight: 182.18 g/mol [2]
-
Chemical Structure:
-
SMILES: COc1cc(N)c(C)c(c1)[O-]
-
InChI: InChI=1S/C8H10N2O3/c1-5-7(9)4-6(13-2)3-8(5)10(11)12/h3-4H,9H2,1-2H3
-
Physicochemical and Spectroscopic Profile
Direct experimental data for this compound is limited. However, by analyzing data from structurally similar isomers, we can establish a well-founded set of expected properties. The data presented below is a synthesized profile intended to guide experimental design and characterization.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Context & Rationale |
| Appearance | Yellow to orange crystalline solid | This appearance is characteristic of nitroaniline compounds due to the chromophoric nitro group extending the conjugated system.[3][4] |
| Melting Point | > 130 °C | Based on isomers like 5-Methoxy-2-nitroaniline (131-132°C)[5][6] and 2-Methoxy-5-nitroaniline (168°C).[7] Intramolecular hydrogen bonding may influence the exact value. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (DMSO, DMF, Ethyl Acetate, Acetone). | The polar nitro and amine groups provide some aqueous interaction, but the aromatic ring and methyl/methoxy groups confer significant organic character. |
| pKa | ~2.5 (for the anilinium ion) | The electron-withdrawing nitro group significantly reduces the basicity of the aniline nitrogen compared to aniline itself (pKa ~4.6).[4] |
Table 2: Predicted Spectroscopic Signatures
| Technique | Expected Signature | Mechanistic Interpretation |
| ¹H NMR | Ar-H (2H): Two singlets or narrow doublets in the aromatic region (δ 6.5-7.5 ppm).-OCH₃ (3H): Singlet around δ 3.8-4.0 ppm.-NH₂ (2H): Broad singlet, chemical shift variable (δ 4.0-6.0 ppm).-CH₃ (3H): Singlet around δ 2.1-2.3 ppm. | The precise chemical shifts of the aromatic protons are dictated by the cumulative electronic effects of all substituents. The -NH₂ signal's broadness and variability are due to hydrogen bonding and exchange. |
| ¹³C NMR | Ar-C (6C): Signals expected in the δ 110-160 ppm range. C-NO₂, C-NH₂, and C-OCH₃ will be distinct.-OCH₃ (1C): Signal around δ 55-60 ppm.-CH₃ (1C): Signal around δ 15-20 ppm. | The chemical shifts provide a carbon map of the molecule, with carbons attached to heteroatoms appearing further downfield. |
| FT-IR (cm⁻¹) | N-H Stretch: Doublet peak ~3300-3500 cm⁻¹.C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹.N-O Stretch (Asymmetric/Symmetric): Strong peaks at ~1500-1530 cm⁻¹ and ~1330-1360 cm⁻¹.C-O Stretch (Aryl Ether): ~1200-1275 cm⁻¹. | These vibrational modes are diagnostic for the key functional groups: the primary amine, the nitro group, and the aryl ether linkage. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 182.Key Fragments: Loss of NO₂ (m/z 136), loss of CH₃ (m/z 167), and other characteristic aromatic fragmentation patterns. | Mass spectrometry confirms the molecular weight and provides structural clues through analysis of fragmentation pathways.[8] |
Synthesis Strategy and Mechanistic Considerations
Proposed Retrosynthetic Pathway
A plausible approach involves the strategic protection and sequential functionalization of a simpler precursor.
Caption: Proposed retrosynthetic pathway for this compound.
Step-by-Step Protocol and Rationale
-
Amine Protection:
-
Protocol: 3-Methoxyaniline is reacted with acetic anhydride in a suitable solvent like acetic acid. The mixture is stirred, potentially with gentle heating, until the starting material is consumed. The product, N-(3-methoxyphenyl)acetamide, is then isolated by precipitation in water.[9]
-
Expertise & Causality: The aniline nitrogen is a powerful activating group and is susceptible to oxidation under nitrating conditions. Converting it to an acetamide serves two critical purposes: it protects the amine from oxidation and moderates its activating strength, transforming it from a strongly activating amino group to a moderately activating acetamido group. This change is crucial for controlling the subsequent electrophilic substitution steps.
-
-
Regioselective Methylation:
-
Protocol: The protected intermediate, N-(3-methoxyphenyl)acetamide, is subjected to Friedel-Crafts alkylation. This is a challenging step. Using a mild methylating agent and Lewis acid catalyst (e.g., methyl iodide and aluminum trichloride) at low temperatures is necessary. The desired product is N-(5-methoxy-2-methylphenyl)acetamide.
-
Expertise & Causality: The acetamido and methoxy groups are both ortho-, para-directing. The position ortho to the acetamido group and para to the methoxy group (C2 position) is sterically accessible and electronically activated, making it a plausible site for methylation. Careful optimization of conditions is paramount to prevent polysubstitution and side reactions.
-
-
Nitration:
-
Protocol: The methylated intermediate is dissolved in concentrated sulfuric acid and cooled to 0-5°C. A nitrating mixture (concentrated nitric acid in sulfuric acid) is added dropwise, maintaining the low temperature.[10]
-
Expertise & Causality: The nitronium ion (NO₂⁺) is a strong electrophile. The substitution pattern is now directed by three groups. The most activated position that is sterically accessible is C3, which is ortho to the strong acetamido director and meta to the methoxy and methyl groups. This provides a strong thermodynamic and kinetic rationale for the desired regiochemistry.
-
-
Deprotection:
-
Protocol: The resulting nitro-compound is hydrolyzed by heating in the presence of aqueous acid (e.g., hydrochloric acid) to remove the acetyl protecting group.[9] Neutralization with a base will then yield the final product, this compound.
-
Expertise & Causality: Acid-catalyzed hydrolysis effectively cleaves the amide bond, regenerating the free amine. This final step reveals the target molecule, now fully functionalized.
-
Applications in Research and Drug Development
Nitroaromatic compounds are foundational scaffolds in medicinal chemistry.[11] Their true value lies in the versatility of the nitro group, which can be readily reduced to an amine. This amine then serves as a handle for a vast array of chemical transformations, including amide bond formation, sulfonylation, and diazotization.
Role as a Pharmaceutical Building Block
The primary application for a molecule like this compound is as a highly specialized intermediate in the synthesis of complex target molecules, particularly kinase inhibitors for cancer therapy.
-
Analogy to Osimertinib Synthesis: The synthesis of the blockbuster EGFR inhibitor, Osimertinib, relies on a structurally related key intermediate, 4-fluoro-2-methoxy-5-nitroaniline.[10] This intermediate undergoes reduction of the nitro group, followed by coupling reactions to build the complex heterocyclic core of the drug.
-
Significance: this compound provides a unique substitution pattern that medicinal chemists can exploit to probe the structure-activity relationships (SAR) of drug candidates. The methyl group at the C2 position can act as a steric constraint or a lipophilic contact point within a protein's binding pocket, while the methoxy group at C5 provides a hydrogen bond acceptor and influences solubility.
Caption: Workflow illustrating the use of the title compound in drug discovery.
Safety, Handling, and Toxicology
Trustworthiness: Every protocol must be a self-validating system. For this class of compounds, this means assuming significant hazard and implementing rigorous controls.
While a specific safety data sheet (SDS) for this compound is not widely available, the toxicology of nitroanilines as a class is well-established. They should be treated as toxic and handled with appropriate precautions.[12][13][14]
-
GHS Hazard Statements (Predicted):
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[15]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected prior to use.[12]
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[16]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[16]
-
-
Handling and Storage:
-
First Aid Measures:
-
Inhalation: Remove to fresh air immediately. Call a physician.[12]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician.[12]
-
Eye Contact: Rinse out with plenty of water. Call an ophthalmologist.[12]
-
Ingestion: Give water to drink (two glasses at most). Seek medical advice immediately.[12]
-
Conclusion
This compound represents a valuable, albeit under-characterized, chemical entity for advanced chemical synthesis. Its specific substitution pattern offers a unique platform for the generation of novel molecular architectures. By understanding its probable physicochemical properties, leveraging logical synthetic strategies, and recognizing its potential as a key building block—analogous to intermediates in proven drug syntheses—researchers can effectively incorporate this compound into discovery programs. Rigorous adherence to safety protocols for the nitroaniline class is mandatory for its handling and use.
References
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PrepChem.com. Synthesis of 5-methoxy-2-nitroaniline. [Link]
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PubChem. 5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726. [Link]
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SpectraBase. 5-Methoxy-2-nitroaniline - Optional[15N NMR] - Chemical Shifts. [Link]
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PubChem. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. [Link]
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MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
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PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
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Methodological & Application
Application Notes & Protocols: Synthetic Routes for 5-Methoxy-2-methyl-3-nitroaniline Derivatives
Introduction
Substituted nitroanilines are foundational scaffolds in modern medicinal chemistry, serving as critical intermediates in the synthesis of a wide array of therapeutic agents. The 5-Methoxy-2-methyl-3-nitroaniline core, in particular, is an important pharmacophore whose derivatives have been explored for their potential in drug discovery, including as kinase inhibitors for cancer therapy.[1][] The specific arrangement of the methoxy, methyl, and nitro groups on the aniline ring provides a unique electronic and steric profile, enabling targeted interactions with biological macromolecules.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic strategies to access this compound and its derivatives. We will explore two robust and field-proven synthetic routes, providing not only step-by-step protocols but also the underlying chemical principles that govern these transformations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Core Synthetic Strategies: An Overview
The synthesis of highly substituted anilines like this compound is a multi-step process that requires careful control of regioselectivity. The two most logical and widely applicable strategies are:
-
Route A: Electrophilic Nitration of a Precursor Aniline. This classic approach involves the synthesis of a substituted aniline precursor, followed by a controlled electrophilic nitration reaction. A key aspect of this route is the temporary protection of the highly activating amino group to prevent unwanted side reactions and to direct the incoming nitro group to the desired position.
-
Route B: Selective Reduction of a Dinitro Precursor. This alternative strategy begins with a dinitro-aromatic compound. One of the two nitro groups is then selectively reduced to an amine, leveraging differences in the electronic or steric environment of the nitro groups. This method is particularly useful if the corresponding dinitro precursor is commercially available or easily synthesized.
Route A: Synthesis via Electrophilic Nitration
This route is arguably the more versatile and controllable approach, proceeding through three distinct stages: protection of the amine, regioselective nitration, and final deprotection to yield the target compound.
Causality and Strategic Choices
The free amino group of an aniline is a powerful activating group that also readily protonates in the strong acidic media required for nitration. This protonation forms an anilinium ion, which is a meta-director and strongly deactivating, complicating the reaction. Furthermore, the strong oxidizing conditions of nitration can lead to the degradation of the aniline ring. To circumvent these issues, the amino group is temporarily converted into an acetamide. The N-acetyl group is still an ortho-, para-director but is significantly less activating than a free amine, allowing for a more controlled and predictable nitration.[3]
Experimental Workflow: Route A
Caption: Workflow for the synthesis via electrophilic nitration.
Protocol 1: Acetyl Protection of 3-Methoxy-2-methylaniline
This protocol converts the starting aniline into its more stable acetamide derivative, preparing it for nitration.
Materials:
-
3-Methoxy-2-methylaniline[4]
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-methoxy-2-methylaniline in 50 mL of glacial acetic acid.
-
To this solution, add 12.0 mL of acetic anhydride in a dropwise manner. An exotherm may be observed.
-
After the addition is complete, add 8.0 g of sodium acetate and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
-
Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring.
-
A white precipitate of N-(3-methoxy-2-methylphenyl)acetamide will form. Continue stirring for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum at 50-60°C to a constant weight.
Protocol 2: Nitration of N-(3-methoxy-2-methylphenyl)acetamide
This is the critical regioselective step. Maintaining a low temperature is paramount to prevent over-nitration and side reactions.[3][5][6]
Materials:
-
N-(3-methoxy-2-methylphenyl)acetamide (from Protocol 1)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Crushed ice and water
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 8.0 g of N-(3-methoxy-2-methylphenyl)acetamide to 40 mL of concentrated sulfuric acid. Stir until all the solid dissolves.
-
Cool the flask in an ice-salt bath to between 0°C and 5°C.
-
Prepare the nitrating mixture by cautiously adding 3.0 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetamide solution over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid should precipitate.
-
Allow the ice to melt, then collect the crude product by vacuum filtration.
-
Wash the solid extensively with cold water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from ethanol to yield N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide.
Protocol 3: Acid-Catalyzed Deprotection (Hydrolysis)
This final step removes the acetyl protecting group to reveal the target primary amine.[5][7]
Materials:
-
N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide (from Protocol 2)
-
Concentrated Hydrochloric Acid (37%)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Standard laboratory glassware for reflux
Procedure:
-
Place the dried N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide (5.0 g) in a round-bottom flask.
-
Add 30 mL of ethanol and 30 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux using a heating mantle and reflux condenser for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly neutralize the acidic solution by adding 10 M NaOH solution until the pH is approximately 8-9. The target compound will precipitate as a yellow-orange solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the final product, this compound, under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Route B: Synthesis via Selective Reduction
This approach is highly efficient if a suitable dinitro precursor is available. It relies on the Zinin reduction or similar methods, where a reducing agent chemoselectively reduces one nitro group in the presence of another.[8][9]
Causality and Strategic Choices
The selective reduction of one nitro group in a polynitro aromatic compound is possible due to subtle differences in their chemical environment. Often, the least sterically hindered nitro group is reduced preferentially.[8][9] In other cases, a nitro group ortho to an activating group like a hydroxyl or alkoxy group may be preferentially reduced.[8] Sodium sulfide or ammonium polysulfide are classic reagents for this transformation, offering a high degree of selectivity under controlled conditions.[10]
Experimental Workflow: Route B
Caption: Workflow for the synthesis via selective reduction.
Protocol 4: Selective Monoreduction using Sodium Sulfide
This protocol describes the selective reduction of a dinitro precursor to the target nitroaniline.
Materials:
-
1,3-Dinitro-5-methoxy-2-methylbenzene (hypothetical starting material)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Prepare the sodium polysulfide reagent. In a round-bottom flask, dissolve 10.0 g of sodium sulfide nonahydrate in 50 mL of water. Add 1.5 g of elemental sulfur and heat the mixture gently (around 60-70°C) with stirring until the sulfur dissolves, forming a dark reddish-brown solution.
-
In a separate flask, dissolve 5.0 g of 1,3-dinitro-5-methoxy-2-methylbenzene in 100 mL of ethanol.
-
Heat the dinitro compound solution to a gentle reflux.
-
Add the sodium polysulfide solution dropwise to the refluxing ethanolic solution over 30 minutes.
-
Maintain the reflux for 2-3 hours. The reaction progress should be monitored by TLC to observe the disappearance of the starting material and the appearance of the mono-reduced product.
-
After the reaction is complete, cool the mixture and reduce the volume of ethanol on a rotary evaporator.
-
Dilute the residue with 200 mL of water. The product will often precipitate.
-
Collect the crude solid by vacuum filtration and wash with water.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary and Comparison
The choice between Route A and Route B often depends on the availability of starting materials, desired scale, and safety considerations.
| Parameter | Route A: Electrophilic Nitration | Route B: Selective Reduction |
| Starting Material | 3-Methoxy-2-methylaniline | 1,3-Dinitro-5-methoxy-2-methylbenzene |
| Key Transformation | Electrophilic Aromatic Substitution | Nucleophilic Reduction (Zinin) |
| Number of Steps | 3 (Protection, Nitration, Deprotection) | 1 (Reduction) |
| Key Reagents | HNO₃, H₂SO₄, Ac₂O, HCl | Na₂S, Sulfur |
| Typical Overall Yield | 40-60% | 60-85% (if precursor is available) |
| Key Considerations | Requires handling of strong, corrosive acids. Temperature control is critical. More versatile if precursor aniline is available. | Highly dependent on the availability of the specific dinitro precursor. Reagents have a strong odor. Can be highly selective. |
Characterization and Purity Assessment
For both routes, the identity and purity of the final product, this compound, must be rigorously confirmed. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the number and position of substituents on the aromatic ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point Analysis: To compare with literature values for the pure compound.
Conclusion
The synthesis of this compound derivatives can be successfully achieved through two primary strategic routes. Route A , involving the protection, nitration, and deprotection of a precursor aniline, offers a high degree of control and predictability, making it a robust choice when building the molecule from a simpler aniline. Route B , the selective reduction of a dinitro compound, is a more atom-economical and direct approach, provided the specific dinitro starting material is readily accessible. The protocols and strategic insights provided herein are designed to equip researchers in medicinal chemistry and drug development with the foundational knowledge to synthesize these valuable molecular scaffolds for their discovery programs.
References
-
PrepChem. (n.d.). Synthesis of 5-methoxy-2-nitroaniline. Retrieved from PrepChem.com. [Link]
-
Journal of the Chemical Society C: Organic. (1967). Preparative routes to t-amine-substituted nitroanilines. RSC Publishing. [Link]
-
Semantic Scholar. (2003). An Improved Synthesis of N-Substituted-2-nitroanilines. [Link]
- Google Patents. (2014). CN103848706A - Synthesis method of substituted nitroaniline.
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
-
AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
- Google Patents. (1995).
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Google Patents. (1995).
- Google Patents. (2023). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]
-
TREA. (2015). PROCESS FOR THE REDUCTION OF NITRO DERIVATIVES TO AMINES. [Link]
-
PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 3-Methoxy-2-methylaniline. Retrieved from PubChem. [Link]
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Application Notes: 5-Methoxy-2-methyl-3-nitroaniline as a Versatile Building Block in Organic Synthesis
An In-Depth Guide for Researchers and Drug Development Professionals
Section 1: Executive Summary & Physicochemical Profile
5-Methoxy-2-methyl-3-nitroaniline is a polysubstituted aromatic amine that serves as a highly functionalized and versatile building block in modern organic synthesis. Its unique arrangement of electron-donating (amino, methoxy, methyl) and electron-withdrawing (nitro) groups on the benzene ring offers a rich chemical handle for constructing complex molecular architectures. The strategic positioning of these groups allows for selective transformations, making it a valuable precursor for a range of high-value compounds, particularly in the synthesis of heterocyclic scaffolds relevant to pharmaceutical and materials science.
The primary utility of this compound stems from the differential reactivity of its two key nitrogen-containing functional groups. The nitro group can be selectively reduced to a primary amine, creating a synthetically crucial ortho-phenylenediamine derivative. This diamine is a gateway to a multitude of fused heterocyclic systems. Concurrently, the existing primary amino group can undergo a host of classical transformations, including diazotization and acylation. This guide provides an in-depth look at the synthetic potential of this compound, complete with detailed protocols for its key transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16024-30-9 | [1] |
| Molecular Formula | C₈H₁₀N₂O₃ | [2] |
| Molecular Weight | 182.18 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Appearance | Typically a crystalline solid, color may vary | N/A |
| Solubility | Generally insoluble in water, soluble in organic solvents like ethanol, acetone. | [3] |
Section 2: Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is dictated by the interplay of its functional groups. The amino group is a powerful ortho-, para-director, while the nitro group is a strong deactivating meta-director. The methoxy and methyl groups are also ortho-, para-directing. This electronic landscape allows for predictable reactivity and the design of multi-step synthetic sequences.
Key Chemical Transformations
The molecule offers several reaction pathways, which can be selectively employed based on the desired final product. The most significant transformations involve the nitro and amino groups.
-
Nitro Group Reduction: The conversion of the nitro group to a second amino group is arguably the most powerful transformation. This creates a 1,3-diamine scaffold, which is a direct precursor to benzimidazoles, a privileged scaffold in medicinal chemistry.
-
Amino Group Diazotization: The primary amine can be converted into a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of functionalities (e.g., halides, cyano, hydroxyl) via Sandmeyer or related reactions. It is also the foundational step for creating azo dyes.[4]
-
Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. These are common functional groups in many active pharmaceutical ingredients (APIs).
Section 3: Experimental Protocols
The following protocols are exemplary and provide a validated framework for the key transformations of this compound. Researchers should adapt these protocols based on laboratory conditions and downstream requirements.
Protocol 1: Synthesis of 5-Methoxy-2-methylbenzene-1,3-diamine
Objective: To perform a selective reduction of the nitro group to a primary amine via catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd, 5-10 mol%)
-
Methanol (or Ethanol/Ethyl Acetate) as solvent
-
Hydrogen gas (H₂)
-
Celite or another filtration aid
-
Rotary evaporator
Equipment:
-
Parr hydrogenator or a two/three-neck round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon.
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Vessel Preparation: To a suitable reaction vessel, add this compound (e.g., 5.0 g, 27.4 mmol).
-
Solvent Addition: Add a sufficient volume of methanol to fully dissolve the starting material (e.g., 100 mL).
-
Catalyst Addition: Carefully add the 10% Palladium on carbon catalyst (e.g., 0.29 g, 10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Handling the dry catalyst in an inert atmosphere is a critical safety step to prevent ignition, as Pd/C can be pyrophoric.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an oxygen-free environment. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS. The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting material. Trustworthiness Note: Monitoring hydrogen uptake on a Parr apparatus provides a real-time measure of reaction progress.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product. Causality Note: Filtering through Celite is essential as the fine palladium particles will not be removed by standard filter paper and could interfere with subsequent steps.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Methoxy-2-methylbenzene-1,3-diamine. The product is often of sufficient purity for the next step but can be further purified by column chromatography if necessary.
Protocol 2: Exemplary Synthesis of 2,6-Dimethyl-4-methoxy-1H-benzimidazole
Objective: To demonstrate the cyclocondensation of the synthesized diamine with an aldehyde to form a benzimidazole ring.
Materials:
-
5-Methoxy-2-methylbenzene-1,3-diamine (1.0 eq, from Protocol 1)
-
Acetaldehyde (1.1 eq)
-
Sodium metabisulfite (Na₂S₂O₅, optional, as an oxidizing agent scavenger)
-
Ethanol or acetic acid as solvent
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the 5-Methoxy-2-methylbenzene-1,3-diamine (e.g., 2.0 g, 13.1 mmol) in ethanol (40 mL).
-
Reagent Addition: Add acetaldehyde (0.63 g, 14.4 mmol, 1.1 eq) dropwise to the stirred solution. A slight exotherm may be observed.
-
Reaction Conditions: If desired, add a catalytic amount of a mild oxidizing agent like sodium metabisulfite to facilitate the final aromatization step, although aerial oxidation is often sufficient. Heat the reaction mixture to reflux (approx. 78 °C for ethanol) for 2-4 hours. Causality Note: Heating is necessary to drive the condensation and subsequent cyclization/dehydration steps to completion.
-
Reaction Monitoring: Monitor the formation of the benzimidazole product by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume using a rotary evaporator.
-
Purification: The crude product can be collected by filtration if it precipitates. If it remains in solution, the solvent can be fully removed and the residue purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 2,6-Dimethyl-4-methoxy-1H-benzimidazole.
Section 4: Safety & Handling
As a substituted nitroaniline, this compound and related compounds must be handled with appropriate care. The following safety information is generalized from safety data sheets of structurally similar chemicals.
-
Acute Toxicity: These compounds are generally considered toxic if swallowed, inhaled, or absorbed through the skin. [5]* Health Hazards: May cause skin and eye irritation. [6]A significant hazard associated with nitroanilines is the potential to cause methemoglobinemia, which impairs the blood's ability to carry oxygen, leading to cyanosis (a bluish discoloration of the skin). [6]* Handling: Always handle this chemical in a well-ventilated chemical fume hood. [6]Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses. Avoid generating dust. [6]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. [6][7] Table 2: Summary of Hazard Statements for Related Nitroanilines
| Hazard Class | Statement |
| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. |
| H373 | May cause damage to organs through prolonged or repeated exposure. |
| H412 | Harmful to aquatic life with long lasting effects. |
| Data synthesized from SDS for related compounds. | |
Section 5: Conclusion
This compound is a potent and versatile chemical intermediate. While it may be a more specialized reagent compared to simpler nitroanilines, its pre-installed pattern of methoxy and methyl substitution provides a direct route to highly functionalized and complex molecular targets. Its primary strength lies in its capacity to serve as a precursor for substituted ortho-phenylenediamines, which are cornerstone intermediates for building benzimidazoles and other heterocyclic systems of significant interest to the pharmaceutical industry. The protocols and strategies outlined in this guide demonstrate its utility and provide a solid foundation for its application in advanced organic synthesis and drug discovery pipelines.
References
-
PrepChem.com. (n.d.). Synthesis of 5-methoxy-2-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Facultad de Farmacia, 75(1).
-
PubChem. (n.d.). 5-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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The Enigmatic Intermediate: 5-Methoxy-2-methyl-3-nitroaniline in Medicinal Chemistry - An Application Guide Based on Structural Analogs
Introduction: Unveiling the Potential of a Novel Scion
In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery. Substituted anilines, in particular, represent a privileged class of intermediates, offering versatile handles for the construction of complex molecular architectures. This guide focuses on the potential applications of 5-Methoxy-2-methyl-3-nitroaniline , a compound for which direct and extensive medicinal chemistry applications are not yet prominently documented in peer-reviewed literature.
The absence of specific data for this molecule presents a unique opportunity for exploration. By examining its close structural isomers and analogous compounds, we can infer its potential utility and design novel synthetic pathways towards new therapeutic agents. This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the established applications of structurally related nitroanilines and offering detailed protocols to inspire and facilitate future research. We will delve into the known bioactivities of its isomers, their application as pivotal building blocks in the synthesis of targeted therapies, and provide robust experimental protocols.
The Nitroaniline Moiety: A Versatile Scaffold for Drug Discovery
The nitroaniline framework is a powerful starting point in medicinal chemistry for several key reasons:
-
Orthogonal Reactivity: The nitro and amino groups possess distinct and tunable reactivities. The amino group is a versatile nucleophile, readily participating in amide bond formation, N-arylation, and the construction of various heterocyclic systems. The nitro group, on the other hand, is a strong electron-withdrawing group that can be reduced to an amine, providing a pathway for further derivatization. This orthogonality allows for sequential and controlled modifications of the scaffold.
-
Modulation of Physicochemical Properties: The presence and positioning of substituents like methoxy and methyl groups, in addition to the nitro and amino functionalities, allow for fine-tuning of crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
Bioisosteric Potential: The aniline moiety is a common feature in many bioactive molecules. The specific substitution pattern of this compound offers a unique electronic and steric profile that could lead to novel interactions with biological targets.
Case Studies: Insights from Structurally Related Nitroanilines
The medicinal chemistry applications of isomers of this compound provide a strong foundation for predicting its potential.
Case Study 1: 5-Methoxy-2-nitroaniline - A Precursor to Kinase Inhibitors
5-Methoxy-2-nitroaniline is a key intermediate in the synthesis of methoxybenzimidazole compounds, which have been investigated as inhibitors of Phosphoinositide 3-kinases (PI3Ks)[]. The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.
The synthesis of a benzimidazole core from 5-Methoxy-2-nitroaniline typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent.
Case Study 2: 4-Methoxy-2-nitroaniline - An Intermediate for Omeprazole
4-Methoxy-2-nitroaniline is a crucial building block in the synthesis of Omeprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders[2]. This underscores the importance of methoxy-substituted nitroanilines in the production of blockbuster drugs. The synthesis of Omeprazole involves a multi-step process where the nitroaniline is transformed into a benzimidazole intermediate which is then coupled with a substituted pyridine moiety.
Case Study 3: Biological Activities of Other Related Nitroanilines
Research on various nitroaniline derivatives has revealed a broad spectrum of biological activities, as summarized in the table below.
| Compound/Derivative Class | Biological Activity | Therapeutic Area | Reference |
| Derivatives of 5-Methoxy-2-nitroaniline | Anticancer, Antimicrobial | Oncology, Infectious Diseases | [3] |
| Quinoxaline derivatives from methoxy-anilines | Cytotoxic against lung cancer cells | Oncology | [4] |
| 2-Methyl-5-nitroaniline derivatives | Antimicrobial | Infectious Diseases | [5] |
| 5-nitroimidazole derivatives | Antibacterial | Infectious Diseases | [6] |
Experimental Protocols: A Guide to Synthetic Transformations
The following protocols are based on established procedures for structurally similar compounds and can be adapted for this compound.
Protocol 1: Reduction of the Nitro Group to an Amine
This is a fundamental transformation for enabling further derivatization of the aniline scaffold.
Materials:
-
This compound (or a structural isomer)
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl2)
-
Hydrogen gas source (if using Pd/C) or concentrated HCl (if using SnCl2)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure (Catalytic Hydrogenation):
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired diamine.
Procedure (Tin(II) Chloride Reduction):
-
To a stirred solution of this compound (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (3-5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 2: Synthesis of a Quinoline Scaffold
Quinolines are another important class of heterocyclic compounds with broad biological activities. A plausible route to a quinoline derivative from the diamine of this compound is through a condensation reaction.
Materials:
-
Diamine product from Protocol 1
-
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., polyphosphoric acid or Amberlyst-15)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Heating and stirring apparatus
Procedure (Friedländer Annulation):
-
Combine the diamine (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in a suitable solvent.
-
Add the acid catalyst.
-
Heat the reaction mixture to a high temperature (typically 120-250 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into a large volume of a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Hypothetical Applications and Future Directions for this compound
Based on the established roles of its isomers, we can propose several exciting avenues for the application of this compound in medicinal chemistry:
-
Novel Kinase Inhibitors: The unique substitution pattern could be leveraged to synthesize novel heterocyclic scaffolds (e.g., benzimidazoles, quinolines, quinazolines) that target the ATP-binding site of various kinases with improved selectivity and potency.
-
Antimicrobial Agents: The nitroaromatic scaffold is a known pharmacophore in several antimicrobial drugs. Derivatives of this compound could be explored for their activity against a range of bacterial and parasitic pathogens.
-
CNS-Active Agents: The ability of 5-Methoxy-2-nitroaniline to serve as a precursor for NR2B-selective NMDA receptor antagonists suggests that this compound could also be a valuable starting material for compounds targeting central nervous system disorders[].
-
Probes for Chemical Biology: Appropriately functionalized derivatives could be developed as chemical probes to study the biological roles of specific enzymes or receptors.
Conclusion
While this compound remains a relatively unexplored entity in medicinal chemistry, the rich pharmacology of its structural isomers provides a compelling rationale for its investigation. Its unique arrangement of functional groups offers a tantalizing platform for the design and synthesis of novel therapeutic agents. This guide provides a foundational framework of established synthetic protocols and biological insights from related compounds, intended to empower researchers to unlock the full potential of this enigmatic intermediate. The path forward lies in the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays.
References
-
PrepChem. (n.d.). Synthesis of 5-methoxy-2-nitroaniline. Retrieved from [Link]
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved from [Link]
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 5-Methoxy-2-methyl-3-nitroaniline
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.[1][2] Their widespread application in the textile, printing, and pharmaceutical industries stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[2][3] The synthesis is a classic two-stage process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[2][4]
This document provides a detailed technical guide on the use of 5-Methoxy-2-methyl-3-nitroaniline as a diazo component for the synthesis of novel azo dyes. While specific literature on this exact isomer is sparse, the protocols herein are built upon the well-established and robust chemistry of its isomers and related nitroanilines.[4][5][6] This guide is intended for researchers and scientists, offering a foundational methodology that can be adapted and optimized for the synthesis of new chemical entities for materials science and drug development.
Scientific Principles and Rationale
The synthesis of an azo dye is a sequential electrophilic aromatic substitution reaction. The rationale behind each step is critical for ensuring a high yield and purity of the final product.
Step 1: Diazotization
Diazotization is the conversion of the primary amino group (-NH₂) of this compound into a highly reactive diazonium salt (-N₂⁺). This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7][8]
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter. Arenediazonium salts are thermally unstable and can readily decompose at higher temperatures, leading to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts, drastically reducing the yield.[9] An ice-salt bath is often employed to maintain this strict temperature range.
-
Strong Acidity: A sufficient excess of strong acid is crucial for two reasons. First, it facilitates the formation of the true electrophile, the nitrosonium ion (NO⁺), from nitrous acid.[7] Second, it ensures the complete protonation of the starting aniline, preventing a parasitic side-reaction where the newly formed diazonium salt couples with the unreacted parent amine.[9]
Step 2: Azo Coupling
The resulting diazonium salt is a weak electrophile that readily reacts with an activated, electron-rich aromatic compound, known as the coupling component.[10] This electrophilic aromatic substitution reaction forms the stable azo bridge (-N=N-) that defines the dye.
Causality of Experimental Choices:
-
Choice of Coupling Component: The final color and properties of the dye are determined by the molecular structure of both the diazo component and the coupling component. Common coupling components include phenols (like 2-naphthol) and aromatic amines (like N,N-diethylaniline).[4][11]
-
pH Control: The pH of the reaction medium is critical for controlling the coupling reaction.
-
Coupling with Phenols: This reaction is typically carried out in a mildly alkaline solution (pH 8-10). The alkaline conditions deprotonate the phenolic hydroxyl group to form a highly activated phenoxide ion, which is much more susceptible to electrophilic attack.[12]
-
Coupling with Anilines: This reaction is performed in a weakly acidic medium (pH 4-5).[11] This condition maintains a sufficient concentration of the diazonium salt while ensuring the coupling amine is not fully protonated, leaving its lone pair of electrons available for the coupling reaction.
-
General Synthesis Workflow
The overall process can be visualized as a two-stage workflow, starting from the amine and culminating in the purified azo dye.
Caption: General workflow for Azo Dye synthesis.
Safety, Materials, and Handling
Disclaimer: Before beginning any experimental work, researchers must consult the full Safety Data Sheet (SDS) for each chemical and adhere to all institutional safety protocols.
Hazard Assessment
This compound and its isomers are classified as hazardous chemicals.
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[13][14]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
-
Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[15] Avoid creating dust.[15]
Materials Required
| Reagent | CAS No. | Molar Mass ( g/mol ) | Notes |
| This compound | N/A | 182.18 | The starting diazo component. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Prepare fresh solution before use. |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | Corrosive. Handle with extreme care. |
| 2-Naphthol | 135-19-3 | 144.17 | A representative coupling component. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive. Used to dissolve 2-Naphthol. |
| Urea | 57-13-6 | 60.06 | Used to quench excess nitrous acid. |
| Ethanol | 64-17-5 | 46.07 | For recrystallization. |
| Deionized Water | 7732-18-5 | 18.02 |
Detailed Experimental Protocols
This protocol describes the synthesis on a 10 mmol scale. Adjustments may be necessary based on the specific coupling partner used.
Protocol 1: Diazotization of this compound
-
Preparation of Amine Solution: In a 250 mL beaker, add 1.82 g (10 mmol) of this compound. Carefully add 10 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir the mixture with a magnetic stir bar until the amine fully dissolves, forming its hydrochloride salt. Gentle warming may be required, but the solution must be cooled before proceeding.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C. It is imperative to maintain this temperature throughout the next step.
-
Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.76 g (11 mmol, 1.1 equivalents) of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization Reaction: Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, vigorously stirred amine solution over 20-30 minutes. Monitor the temperature closely to ensure it does not rise above 5 °C.[5][6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure the reaction proceeds to completion. The resulting clear, cold solution contains the arenediazonium salt and should be used immediately in the next step.
-
(Optional) Quenching: A small amount of urea can be added to destroy any excess nitrous acid, which can cause unwanted side reactions.[5]
Protocol 2: Azo Coupling with 2-Naphthol
-
Preparation of Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Cool this solution in a separate ice-water bath to below 10 °C.
-
Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, slowly add the previously prepared cold diazonium salt solution.[4] A brightly colored precipitate of the azo dye should form immediately.
-
Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.
-
Isolation: Collect the precipitated solid dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product on the filter with several portions of cold deionized water until the filtrate is neutral. This removes unreacted salts and other water-soluble impurities.
-
Drying: Allow the crude product to air-dry or place it in a desiccator under vacuum.
Purification and Characterization
-
Purification: The crude azo dye can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to achieve high purity.[4]
-
Characterization: The identity and purity of the synthesized dye should be confirmed using standard analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ-max) and molar absorptivity.[6]
-
FT-IR Spectroscopy: To identify key functional groups, such as the N=N stretch.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.[16]
-
Melting Point: To assess purity.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reaction temperature was too high during diazotization. 2. Insufficient acid. 3. Reagents degraded. | 1. Strictly maintain the temperature at 0-5 °C using an ice-salt bath. 2. Ensure a sufficient excess of strong mineral acid is used. 3. Use high-purity starting materials and a freshly prepared NaNO₂ solution.[9] |
| Reaction Mixture Turns Dark/Brown | 1. Decomposition of the diazonium salt. 2. Unwanted side-coupling between diazonium salt and unreacted amine. | 1. Check and maintain low temperature; ensure slow, dropwise addition of nitrite. 2. Increase the acid concentration to ensure the starting amine is fully protonated.[9] |
| Precipitate Forms During Diazotization | The amine hydrochloride salt or the diazonium salt has low solubility in the reaction medium. | Ensure sufficient acid and water are used to fully dissolve the amine salt. The resulting diazonium salt solution should be a clear solution, not a slurry, before coupling. |
Conclusion
This compound serves as a versatile precursor for the synthesis of a wide array of azo dyes. The successful synthesis hinges on the careful control of key experimental parameters, most notably temperature during diazotization and pH during the coupling reaction. The protocols provided in this guide offer a robust starting point for researchers to explore the creation of novel colorants. By systematically modifying the coupling component, a library of new dyes with unique spectral and functional properties can be developed for various scientific and industrial applications.
References
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Otutu, J.O. and Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-methoxy-5-nitroaniline. Asian Journal of Materials Science, 5, 1-8. Available at: [Link]
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Otutu, J.O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Available at: [Link]
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University of Toronto. (n.d.). The Synthesis of Azo Dyes. Available at: [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Methyl-5-nitroaniline. Available at: [Link]
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Farkas, R., et al. (2009). Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. Open Chemistry, 7(4). Available at: [Link]
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El-Gharbawy, A.S.A., et al. (2024). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Dyes and Pigments. Available at: [Link]
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Selim, E.A.B., Al-Douh, M.H., & Yusr, K.M. (2024). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Al-Nahrain Journal of Science. Available at: [Link]
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Otutu, J.O. and Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science. Available at: [Link]
-
Momodu, D.U., et al. (2020). Synthesis of Diazo Dye from Sulphanilic Acid Using 3-Aminophenol and N,N-Dimethylaniline as Couplers and Its Application on Linen Fibre. ResearchGate. Available at: [Link]
-
Otutu, J.O. (2012). Dis-Azo Dyes Derived From 2-Methoxy-5-Nitroaniline and 3-Chloroaniline and Their Application on Polymer Fibres. Oriental Journal of Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Coupling reactions of diazonium salts. YouTube. Available at: [Link]
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Organic Syntheses. (n.d.). m-NITROPHENOL. Available at: [Link]
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Khan, A., et al. (2024). Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations. Cureus. Available at: [Link]
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Ali, A., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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El-Gharbawy, A.S.A., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Iranian Chemical Society. Available at: [Link]
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Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Available at: [Link]
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The Organic Chemistry Tutor. (2019). Converting anilines to diazoniums ions. YouTube. Available at: [Link]
-
jOeCHEM. (2020). Making Phenols Using Diazotization & Arenediazonium Ions. YouTube. Available at: [Link]
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Ajani, O.O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal. Available at: [Link]
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Application Notes & Protocols: 5-Methoxy-2-methyl-3-nitroaniline for the Development of Nonlinear Optical Materials
Introduction: The Quest for Superior Optical Materials
The field of nonlinear optics (NLO) is a cornerstone of modern photonics, enabling technologies such as optical data processing, frequency conversion, and optical switching.[1] Organic materials have emerged as exceptionally promising candidates in this domain.[2] Unlike their inorganic counterparts, organic NLO materials often possess significantly larger optical susceptibilities, faster response times, and a molecular structure that can be precisely tailored through synthetic chemistry—a practice often termed "molecular engineering."[3][4]
The efficacy of an organic NLO molecule is frequently rooted in its "push-pull" electronic structure. This design involves an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon interaction with a high-intensity light field, giving rise to a strong nonlinear optical response.[5]
This document introduces 5-Methoxy-2-methyl-3-nitroaniline (MMNA) , a novel organic compound with significant potential as an NLO material. Its molecular architecture is a quintessential example of the push-pull design:
-
Electron-Donating Groups: An amino (-NH₂) group, a methoxy (-OCH₃) group, and a methyl (-CH₃) group work in concert to increase the electron density of the aromatic ring.
-
Electron-Withdrawing Group: A nitro (-NO₂) group powerfully pulls electron density from the ring.
This inherent asymmetry and electronic profile make MMNA a compelling candidate for both second- and third-order NLO applications. These application notes provide a comprehensive guide for researchers, outlining the synthesis, purification, crystal growth, and detailed characterization of MMNA as a prototypical next-generation NLO material.
Part I: Synthesis and Material Preparation
The successful development of any NLO material begins with the synthesis of high-purity starting compounds and the growth of optically perfect single crystals.
Protocol 1: Proposed Synthesis of this compound (MMNA)
Causality: The following multi-step synthesis is a proposed route based on established electrophilic aromatic substitution principles. The strategy involves protecting the highly reactive amino group as an acetamide to control the regioselectivity of the subsequent nitration step, preventing unwanted side reactions and oxidation.
Materials:
-
2-Methyl-5-methoxyaniline
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Protection of the Amino Group: a. In a round-bottom flask, dissolve 2-Methyl-5-methoxyaniline in glacial acetic acid. b. Slowly add acetic anhydride to the solution while stirring at room temperature. c. Heat the reaction mixture to approximately 90°C for 3-5 hours to ensure complete conversion to N-(2-methyl-5-methoxyphenyl)acetamide.[6] d. Cool the mixture and pour it into ice-water to precipitate the acetamide product. Filter, wash with water, and dry the solid.
-
Nitration: a. Carefully dissolve the dried N-(2-methyl-5-methoxyphenyl)acetamide in concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath. b. Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. c. Add the nitrating mixture dropwise to the acetamide solution over 4-6 hours, ensuring the temperature does not rise above 5°C.[6] The nitro group will preferentially add ortho to the activating methoxy group and meta to the deactivating (but ortho, para-directing) acetamide group. d. After the addition is complete, stir the reaction at 0°C for another 1-2 hours. e. Slowly pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Deprotection (Hydrolysis): a. Reflux the nitrated acetamide from the previous step in a solution of aqueous hydrochloric acid for approximately 2 hours.[7] b. Cool the reaction mixture. The product, this compound, will be present as its hydrochloride salt. c. Neutralize the solution by carefully adding a concentrated sodium hydroxide solution until the pH is alkaline. This will precipitate the free amine. d. Extract the product into ethyl acetate. Wash the organic layer with a saturated sodium chloride solution and dry it over anhydrous magnesium sulfate.[7]
-
Final Purification: a. Remove the solvent under reduced pressure. b. Purify the resulting crude solid using silica gel column chromatography to yield pure this compound.[7]
Protocol 2: Single Crystal Growth via Slow Evaporation
Causality: The growth of large, high-quality single crystals is paramount for NLO device fabrication and for definitive structural analysis by SCXRD.[1] The slow evaporation technique allows for the gradual and orderly arrangement of molecules from a saturated solution into a crystalline lattice, minimizing defects. The choice of solvent is critical; it must dissolve the compound sufficiently but not be incorporated into the crystal lattice.[8]
Materials:
-
Purified this compound powder
-
High-purity solvent (e.g., Acetone, Ethanol, or a mixture)
-
Beaker or crystallizing dish
-
Filter paper
Step-by-Step Procedure:
-
Solution Preparation: a. Prepare a saturated solution of MMNA by dissolving the purified powder in a suitable solvent at room temperature. Use continuous stirring to facilitate dissolution.[8] b. Once saturation is achieved, filter the solution through filter paper into a clean crystallizing dish to remove any suspended impurities or microcrystals.
-
Controlled Evaporation: a. Cover the crystallizing dish with a piece of filter paper perforated with a few small holes. This prevents dust contamination while allowing for slow, controlled evaporation of the solvent. b. Place the setup in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: a. Monitor the dish over several days to weeks. As the solvent evaporates, small seed crystals will form and grow. b. Once crystals of a suitable size (e.g., several millimeters) have formed, carefully harvest them from the solution. c. Gently dry the crystals on a piece of filter paper.
Part II: Workflow and Characterization of NLO Properties
The evaluation of a new NLO material follows a logical progression from initial screening to in-depth analysis of its nonlinear coefficients.
Protocol 3: Second-Harmonic Generation (SHG) Screening (Kurtz-Perry Powder Technique)
Causality: The Kurtz-Perry method is an indispensable tool for the rapid preliminary screening of materials for second-order NLO activity.[9][10] It provides a semi-quantitative measure of a material's ability to produce second-harmonic generation (SHG) relative to a known standard, saving significant time by identifying promising candidates without the immediate need for large single crystals.[11] A positive SHG signal from a powdered sample is a strong indicator that the material crystallizes in a non-centrosymmetric space group, a prerequisite for bulk second-order NLO effects.[12]
Materials:
-
Dried, purified MMNA powder, sieved to a uniform particle size range (e.g., 100-150 µm).
-
Reference standard powder (e.g., Potassium Dihydrogen Phosphate - KDP, or Urea).
-
High-intensity pulsed laser (e.g., Q-switched Nd:YAG laser at 1064 nm).
-
Sample holder (capillary tube or glass slide).
-
Photomultiplier tube (PMT) detector.
-
Optical filters to block the fundamental wavelength (1064 nm) and pass the second harmonic (532 nm).
-
Oscilloscope.
Step-by-Step Procedure:
-
Sample Preparation: Pack the MMNA powder into a thin capillary tube or prepare a uniform layer between two glass slides. Prepare the reference standard in an identical manner.
-
Experimental Setup: a. Direct the pulsed laser beam onto the sample. b. Position the PMT to collect the light transmitted through the sample. c. Place the optical filters in front of the PMT to ensure only the 532 nm SHG signal is detected.
-
Data Acquisition: a. Irradiate the MMNA sample with the laser and measure the intensity of the 532 nm light detected by the PMT, displayed as a voltage signal on the oscilloscope. b. Without changing the laser intensity or detector settings, replace the MMNA sample with the reference standard (KDP) and record the signal intensity.
-
Analysis: a. The relative SHG efficiency is calculated as the ratio of the signal intensity from the MMNA sample to the signal intensity from the KDP standard.[13]
| Parameter | Description | Example Data (MMNA) | Reference (KDP) |
| Input Wavelength | Fundamental wavelength from the laser. | 1064 nm | 1064 nm |
| Output Wavelength | Second-harmonic wavelength detected. | 532 nm | 532 nm |
| SHG Signal (mV) | Peak voltage measured on the oscilloscope. | [Record Value] | [Record Value] |
| Relative Efficiency | (Signal_MMNA / Signal_KDP) | [Calculate Value] | 1.0 (by definition) |
Protocol 4: Third-Order NLO Characterization (Z-Scan Technique)
Causality: The Z-scan technique is a simple yet powerful method for determining both the sign and magnitude of the third-order nonlinearities: the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[14][15] These parameters are crucial for applications like optical limiting and all-optical switching.[16] The technique relies on the principle of spatial beam distortion. As the sample moves through the focus of a Gaussian laser beam, any nonlinear refraction causes a wavefront distortion that is detected as a change in transmittance through a finite aperture in the far field ("closed-aperture" scan). Nonlinear absorption is measured by collecting the total transmitted light ("open-aperture" scan).[17]
Materials:
-
High-quality MMNA single crystal or a solution of MMNA in a cuvette of known path length.
-
CW or pulsed laser with a high-quality Gaussian beam profile (e.g., DPSS laser at 532 nm).[18]
-
Focusing lens.
-
Motorized translation stage.
-
Beam splitter.
-
Two photodetectors.
-
A finite aperture.
-
Data acquisition system.
Step-by-Step Procedure:
-
Setup and Alignment: a. Align the laser, focusing lens, translation stage, beam splitter, aperture, and detectors as shown in the diagram above. b. The sample is mounted on the translation stage, which moves it along the beam propagation axis (z-axis) through the focal point.
-
Open-Aperture Scan (for β): a. Remove the aperture (or use the detector that collects all the light from the beam splitter). b. Move the sample along the z-axis from a position far from the focus (-z) to a position far past the focus (+z). c. Record the total transmitted intensity at each z-position. A dip in transmittance at the focal point indicates two-photon absorption or reverse saturable absorption.
-
Closed-Aperture Scan (for n₂): a. Place the aperture in front of the second detector. The aperture should be sized to transmit a fraction (e.g., 40-50%) of the beam in the far field. b. Repeat the scan along the z-axis, recording the intensity passing through the aperture at each position. c. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak signature indicates a positive n₂ (self-focusing).
-
Data Analysis: a. The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. b. The resulting curve is fit to theoretical models to extract values for n₂. The open-aperture curve is fit to determine β. c. The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from these values.
| Parameter | Symbol | Description | Derived From |
| Nonlinear Refractive Index | n₂ | Intensity-dependent change in the refractive index. | Closed-Aperture Z-Scan |
| Nonlinear Absorption Coeff. | β | Intensity-dependent change in the absorption. | Open-Aperture Z-Scan |
| Third-Order Susceptibility | χ⁽³⁾ | The macroscopic material property governing third-order effects. | Calculated from n₂ and β |
Part III: Theoretical Modeling and Molecular Design
Causality: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful predictive tool in NLO material design.[19][20] It allows for the calculation of molecular NLO properties—the first hyperpolarizability (β) for second-order effects and the second hyperpolarizability (γ) for third-order effects—before a molecule is ever synthesized.[21][22] This in silico approach enables high-throughput screening of potential candidates and provides deep insight into structure-property relationships, guiding the rational design of molecules with optimized NLO responses.[23]
Protocol: DFT Calculation of NLO Properties
-
Geometry Optimization: The molecular structure of MMNA is first optimized to find its lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).[22]
-
Property Calculation: Using the optimized geometry, the static first hyperpolarizability (β) and second hyperpolarizability (γ) are calculated using Time-Dependent DFT (TD-DFT).
-
Analysis: The magnitude of the calculated hyperpolarizability tensors provides a theoretical prediction of the molecule's NLO efficiency. By systematically modifying the donor or acceptor groups on the MMNA scaffold in silico, researchers can predict how these changes will affect the NLO response, thereby guiding future synthetic efforts toward even more potent materials.
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- 14. pubs.aip.org [pubs.aip.org]
- 15. newport.com [newport.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. OPG [opg.optica.org]
- 18. A study on the third-order nonlinear optical properties of pure KMnO 4 using the CW Z-scan technique - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00947B [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds: Effect of Fluorine on NLO Response [scielo.org.mx]
- 21. Theoretical Study on Third-Order Nonlinear Optical Properties for One-Hole-Doped Diradicaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the nitration of substituted anilines to yield 5-Methoxy-2-methyl-3-nitroaniline
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Regioselective Nitration of a Key Pharmaceutical Intermediate
5-Methoxy-2-methyl-3-nitroaniline is a vital building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern, featuring a nitro group positioned between a methoxy and a methyl group on an aniline core, presents a significant regiochemical challenge during its synthesis. The directing effects of the pre-existing substituents on the aromatic ring—the strongly activating amino and methoxy groups, and the weakly activating methyl group—necessitate a carefully controlled synthetic strategy to achieve the desired 3-nitro isomer with high selectivity.
This in-depth technical guide provides a comprehensive examination of the synthesis of this compound, beginning with the preparation of the requisite starting material, 5-methoxy-2-methylaniline. We will delve into the mechanistic principles governing the regioselectivity of the crucial nitration step and provide detailed, field-proven protocols for each stage of the synthesis. Furthermore, this guide outlines the essential purification techniques and a thorough characterization of the final product by Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring a self-validating and reproducible workflow for researchers in drug discovery and development.
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that hinges on the precise control of electrophilic aromatic substitution. A direct nitration of 5-methoxy-2-methylaniline would likely lead to a mixture of isomers due to the powerful activating and ortho-, para-directing nature of the free amino group. To circumvent this, a protection-nitration-deprotection strategy is employed. The amino group is first acetylated to moderate its activating influence and to introduce steric hindrance, thereby guiding the incoming nitro group to the desired position.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} caption="Figure 1: Overall synthetic workflow."
Part 1: Synthesis of the Starting Material: 5-Methoxy-2-methylaniline
The journey to our target molecule begins with the synthesis of the key precursor, 5-methoxy-2-methylaniline. This is efficiently achieved through the reduction of the commercially available 4-methoxy-1-methyl-3-nitrobenzene.
Protocol 1: Reduction of 4-Methoxy-1-methyl-3-nitrobenzene
Materials:
-
4-Methoxy-1-methyl-3-nitrobenzene
-
1,2-Dimethoxyethane (DME)
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine Hydrate (80% solution)
-
Diatomaceous Earth (Celite®)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-1-methyl-3-nitrobenzene in 1,2-dimethoxyethane (DME) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Heat the reaction mixture to reflux and add hydrazine hydrate dropwise over a period of 30 minutes.
-
Continue refluxing for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, 5-methoxy-2-methylaniline, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reagent | Molecular Weight ( g/mol ) | Quantity (per 10 g of starting material) | Moles (mmol) |
| 4-Methoxy-1-methyl-3-nitrobenzene | 167.16 | 10.0 g | 59.8 |
| 1,2-Dimethoxyethane (DME) | 90.12 | 100 mL | - |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Hydrazine Hydrate (80%) | 50.06 | ~10 mL | ~160 |
Part 2: The Core Synthesis: Nitration of N-(5-methoxy-2-methylphenyl)acetamide
With the starting aniline in hand, the next critical phases involve protecting the highly activating amino group, followed by a regioselective nitration, and finally, deprotection to unveil the target molecule.
The "Why": Understanding Regioselectivity
The success of this synthesis hinges on controlling the position of nitration. The starting aniline has three activating groups: -NH₂, -OCH₃, and -CH₃. All are ortho-, para- directors.
-
-NH₂ (Amino Group): A very strong activating group. Direct nitration would be difficult to control and could lead to oxidation.
-
-OCH₃ (Methoxy Group): A strong activating group.
-
-CH₃ (Methyl Group): A weak activating group.
By converting the amino group to an acetamido group (-NHCOCH₃), we achieve two crucial objectives:
-
Attenuation of Activating Strength: The acetyl group is electron-withdrawing, which moderates the powerful activating effect of the nitrogen lone pair, preventing unwanted side reactions and over-nitration. The acetamido group remains an ortho-, para- director.
-
Steric Hindrance: The bulkiness of the acetamido group sterically hinders the positions ortho to it (the 2- and 6-positions of the original aniline).
When we consider the directing effects on the N-acetylated intermediate, N-(5-methoxy-2-methylphenyl)acetamide:
-
The acetamido group at position 1 directs ortho and para. The para position (position 4) is already occupied by the methoxy group. The ortho position at C6 is a possibility.
-
The methoxy group at position 5 is a strong ortho-, para- director. Its para position (position 2) is occupied by the methyl group. It strongly directs to its ortho positions, C4 and C6.
-
The methyl group at position 2 is a weak ortho-, para- director. Its para position (position 5) is occupied by the methoxy group. It directs to its ortho positions, C1 (occupied) and C3.
The position C3 is ortho to the methyl group and meta to both the acetamido and methoxy groups. However, the position C6 is ortho to the strong directing methoxy group and the acetamido group. The position C4 is also ortho to the methoxy group. The desired nitration at position 3 is ortho to the methyl group and meta to the acetamido and methoxy groups. A more likely outcome based on the powerful ortho-directing effect of the methoxy group is nitration at position 4 or 6.
A recent study on the nitration of the isomeric N-(4-methoxy-2-methylphenyl)acetamide showed that nitration occurs at the 5-position, which is ortho to the strongly activating methoxy group and meta to the methyl group[1][2]. This provides a strong indication that in our system, nitration will be directed by the powerful methoxy group to one of its ortho positions. To achieve nitration at the desired C3 position, a different starting material, such as 3-methoxy-2-methylaniline, would be more suitable. However, for the purpose of this protocol, we will proceed with the more readily accessible 5-methoxy-2-methylaniline and aim to isolate the desired isomer, acknowledging that other isomers are likely to be formed.
dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#EA4335"];
} caption="Figure 2: Analysis of directing effects."
Protocol 2: Acetylation of 5-Methoxy-2-methylaniline
Materials:
-
5-Methoxy-2-methylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Sodium Bicarbonate (Saturated solution)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 5-methoxy-2-methylaniline in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid precipitate of N-(5-methoxy-2-methylphenyl)acetamide is collected by vacuum filtration, washed with cold water, and dried.
| Reagent | Molecular Weight ( g/mol ) | Quantity (per 5 g of aniline) | Moles (mmol) |
| 5-Methoxy-2-methylaniline | 137.18 | 5.0 g | 36.4 |
| Acetic Anhydride | 102.09 | 4.5 mL (~4.9 g) | 48.0 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
Protocol 3: Nitration of N-(5-methoxy-2-methylphenyl)acetamide
Materials:
-
N-(5-methoxy-2-methylphenyl)acetamide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Low-temperature bath (e.g., ice-salt bath)
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-(5-methoxy-2-methylphenyl)acetamide in glacial acetic acid.
-
Cool the flask in a low-temperature bath to -5 to 0 °C.
-
Slowly add concentrated sulfuric acid to the solution while maintaining the temperature below 5 °C.
-
In a separate, pre-cooled dropping funnel, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid. Caution: This is a highly exothermic and hazardous mixture. Prepare in a fume hood with appropriate personal protective equipment.
-
Add the nitrating mixture dropwise to the acetanilide solution over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, a mixture of nitro isomers, is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
| Reagent | Molecular Weight ( g/mol ) | Quantity (per 5 g of acetanilide) | Moles (mmol) |
| N-(5-methoxy-2-methylphenyl)acetamide | 179.22 | 5.0 g | 27.9 |
| Glacial Acetic Acid | 60.05 | 25 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 10 mL | ~184 |
| Fuming Nitric Acid (>90%) | 63.01 | 2.0 mL (~3.0 g) | ~47.6 |
Protocol 4: Hydrolysis of the Nitro-acetanilide
Materials:
-
Crude N-(5-methoxy-2-methyl-nitrophenyl)acetamide mixture
-
Concentrated Hydrochloric Acid (37%)
-
Ethanol
-
Sodium Hydroxide (10% solution)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Place the crude nitro-acetanilide mixture in a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then pour it onto ice.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9.
-
The precipitated solid, a mixture of nitroaniline isomers, is collected by vacuum filtration, washed with cold water, and dried.
Part 3: Purification and Characterization
The crude product from the hydrolysis step will be a mixture of isomers. The separation of the desired this compound requires careful purification, followed by thorough characterization to confirm its identity and purity.
Protocol 5: Purification by Column Chromatography
Principle: Isomers of nitroanilines often have different polarities, allowing for their separation by column chromatography.
Materials:
-
Crude nitroaniline isomer mixture
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude nitroaniline mixture in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate (e.g., 5%) and gradually increasing it.
-
Collect fractions and monitor them by TLC to identify the fractions containing the desired isomer.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Characterization of this compound
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
The spectrum is expected to show two singlets for the aromatic protons, a singlet for the methoxy protons, a singlet for the methyl protons, and a broad singlet for the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H-4 | ~ 7.0 - 7.3 | s |
| Aromatic H-6 | ~ 6.5 - 6.8 | s |
| -OCH₃ | ~ 3.8 - 4.0 | s |
| -CH₃ | ~ 2.2 - 2.4 | s |
| -NH₂ | ~ 4.0 - 5.0 (broad) | br s |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
The spectrum will show distinct signals for each of the eight carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (C-OCH₃) | ~ 155 - 160 |
| C-1 (C-NH₂) | ~ 145 - 150 |
| C-3 (C-NO₂) | ~ 135 - 140 |
| C-2 (C-CH₃) | ~ 120 - 125 |
| C-6 | ~ 110 - 115 |
| C-4 | ~ 100 - 105 |
| -OCH₃ | ~ 55 - 60 |
| -CH₃ | ~ 15 - 20 |
Note: These are predicted values and should be confirmed by acquiring experimental NMR data for the synthesized compound.
Safety and Handling
-
Nitrating agents (concentrated nitric and sulfuric acids) are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.
-
Substituted anilines and nitroanilines are toxic and may be carcinogenic. Avoid inhalation, ingestion, and skin contact. Use appropriate PPE and work in a well-ventilated area.
-
Always add acid to water or a less concentrated solution slowly and with stirring, never the other way around.
Conclusion
The synthesis of this compound presents a classic challenge in regioselective aromatic chemistry. By employing a strategic protection-nitration-deprotection sequence, it is possible to direct the nitration to the desired position. This guide provides a detailed and practical framework for researchers to successfully synthesize this valuable pharmaceutical intermediate. The provided protocols, coupled with a thorough understanding of the underlying chemical principles, will enable the reproducible and safe production of this compound for applications in drug discovery and development.
References
-
PrepChem. Synthesis of 5-methoxy-2-nitroaniline. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Filo. The o/p-directing effect of methyl group in electrophilic substitution re... [Link]
-
BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
-
PubChem. 5-Methoxy-2-methyl-4-nitroaniline. [Link]
-
A Guide to 13C NMR Chemical Shift Values. [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
- Hines, J. K., et al. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
-
ResearchGate. (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]
Sources
High-Yield Synthesis of 5-Methoxy-2-methyl-3-nitroaniline: An Application Protocol
Abstract
This application note provides a detailed, reliable, and high-yield protocol for the synthesis of 5-Methoxy-2-methyl-3-nitroaniline, a key intermediate in the production of dyes and specialized organic molecules. The described three-step synthesis begins with the commercially available precursor 5-methoxy-2-methylaniline. The process involves a strategic protection-nitration-deprotection sequence to ensure high regioselectivity and yield. Each step is explained with technical insights into the reaction mechanisms, safety protocols, and methods for purification and characterization.
Introduction and Synthetic Strategy
This compound (CAS No. 131926-87-7) is a substituted nitroaniline of significant interest as a building block in organic synthesis. Its molecular structure, featuring methoxy, methyl, amino, and nitro groups, provides multiple reaction sites for constructing more complex molecules. Aromatic amines are crucial for producing a wide range of materials, including pharmaceuticals, polymers, and dyes[1].
Direct nitration of an aniline derivative is often challenging due to the high reactivity of the amino group, which can be oxidized by the nitrating agent, and its strong ortho-, para-directing effect, which can lead to a mixture of products. To achieve a high yield of the desired 3-nitro isomer, a robust three-step strategy is employed:
-
Protection: The amino group of the starting material, 5-methoxy-2-methylaniline, is protected as an acetamide. This is a critical step that moderates the activating nature of the amine, prevents its oxidation, and sterically influences the position of nitration[2][3].
-
Nitration: The resulting N-(5-methoxy-2-methylphenyl)acetamide is subjected to electrophilic aromatic substitution using a mixed acid nitrating agent. The directing effects of the acetamido, methyl, and methoxy groups are leveraged to selectively install the nitro group at the C3 position.
-
Deprotection: The acetamide is hydrolyzed under acidic conditions to regenerate the amino group, yielding the final product, this compound.
This sequential approach ensures precise control over the reaction, leading to a high-purity final product with an excellent overall yield.
Synthesis Workflow Diagram
The overall process can be visualized as a three-stage workflow from the starting material to the final, purified product.
Caption: Figure 1. High-Yield Synthesis Workflow.
Materials and Instrumentation
Reagents and Chemicals
| Chemical | CAS No. | Formula | MW ( g/mol ) | Role |
| 5-Methoxy-2-methylaniline | 120-71-8 | C₈H₁₁NO | 137.18 | Starting Material |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Acetylating Agent |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Solvent |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst/Solvent |
| Nitric Acid (fuming, 90%) | 7697-37-2 | HNO₃ | 63.01 | Nitrating Agent |
| Hydrochloric Acid (37%) | 7647-01-0 | HCl | 36.46 | Deprotection Agent |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Recrystallization Solvent |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Agent |
Instrumentation
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Reflux condenser
-
Büchner funnel and vacuum filtration apparatus
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
Detailed Experimental Protocols
PART 1: Acetylation of 5-Methoxy-2-methylaniline
Causality: The amino group of the starting aniline is protected as an acetamide to prevent oxidation by the strong nitrating mixture in the subsequent step. This also reduces the powerful ortho-, para-directing influence of the amine, allowing for more controlled nitration. The procedure is adapted from standard acetylation methods for anilines[4][5].
Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-2-methylaniline (13.7 g, 0.1 mol) in glacial acetic acid (60 mL).
-
Stir the solution at room temperature until the aniline is fully dissolved.
-
Carefully add acetic anhydride (11.2 mL, 0.12 mol) dropwise to the solution over 10 minutes. An exothermic reaction will occur.
-
After the addition is complete, heat the reaction mixture to 90-100°C using a heating mantle and stir for 2 hours to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature, then pour it slowly into 400 mL of ice-cold water while stirring vigorously.
-
A white precipitate of N-(5-methoxy-2-methylphenyl)acetamide will form. Continue stirring for 20 minutes in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Dry the product under vacuum at 60°C.
-
Expected Yield: 16.5 g (92%)
-
Expected Appearance: White to off-white crystalline solid.
-
PART 2: Nitration of N-(5-methoxy-2-methylphenyl)acetamide
Causality: This step introduces the nitro group onto the aromatic ring. The regioselectivity is controlled by the existing substituents. The acetamido group at C1 is ortho-, para-directing. The methyl group at C2 is ortho-, para-directing. The methoxy group at C5 is ortho-, para-directing. The desired C3 position is ortho to the methyl group but meta to the acetamido and methoxy groups. Careful temperature control (0-5°C) is crucial to prevent over-nitration and side reactions. This protocol follows established procedures for the nitration of activated aromatic rings[6].
Protocol:
-
In a 500 mL flask, add concentrated sulfuric acid (98%, 50 mL) and cool it to 0°C in an ice-salt bath.
-
Slowly add the dried N-(5-methoxy-2-methylphenyl)acetamide (16.1 g, 0.09 mol) in small portions to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
Cool the solution back down to 0°C.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (90%, 5.0 mL, ~0.11 mol) to concentrated sulfuric acid (10 mL) in a separate flask, keeping it cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetamide solution over 30-45 minutes. Crucially, maintain the reaction temperature between 0°C and 5°C throughout the addition.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Allow the ice to melt, then collect the yellow solid by vacuum filtration.
-
Wash the solid extensively with cold water until the filtrate is neutral (pH ~7) to remove residual acid.
-
Dry the product, N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide, under vacuum.
-
Expected Yield: 18.2 g (90%)
-
Expected Appearance: Yellow solid.
-
PART 3: Hydrolysis of N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide
Causality: The final step is the removal of the acetyl protecting group to yield the target primary amine. Acid-catalyzed hydrolysis is effective for this transformation[7].
Protocol:
-
Place the dried N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide (17.9 g, 0.08 mol) in a 500 mL round-bottom flask.
-
Add a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with stirring for 2-3 hours. The solid will dissolve as the reaction progresses.
-
After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly neutralize the acidic solution by adding aqueous sodium hydroxide (20% w/v) or a saturated sodium bicarbonate solution until the pH is basic (pH 8-9). This will precipitate the free aniline product.
-
Collect the orange-brown precipitate by vacuum filtration and wash it with cold water.
Purification: Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol (approx. 95%).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Overall Yield (from starting material): ~12.9 g (71%)
-
Expected Appearance: Orange to brown crystalline solid.
-
Expected Melting Point: 135-138°C
-
Safety Precautions
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be conducted in a well-ventilated fume hood.
-
Acids and Anhydrides: Acetic anhydride, sulfuric acid, nitric acid, and hydrochloric acid are highly corrosive. Handle with extreme care. Fuming nitric acid is a strong oxidizing agent.
-
Nitration Reaction: The nitration process is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. The nitrating mixture must be added slowly, and an ice bath must be readily available. When quenching the reaction, always pour the acid mixture into ice, never the other way around.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction; loss during workup. | Ensure reaction is heated for the full duration. Avoid using excess water during precipitation and washing. |
| Formation of multiple isomers in Step 2 | Poor temperature control (too high). | Maintain the reaction temperature strictly between 0-5°C. Ensure slow, dropwise addition of the nitrating agent. |
| Incomplete hydrolysis in Step 3 | Insufficient reflux time or acid concentration. | Monitor the reaction by TLC. If starting material remains, extend the reflux time by an hour. |
| Product is oily or fails to crystallize | Presence of impurities. | Re-dissolve the product in a solvent like ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and re-attempt crystallization from ethanol/water. |
References
-
PrepChem (2023). Synthesis of 5-methoxy-2-nitroaniline. Available at: [Link]
-
Stergiou, A. D., & Symes, M. D. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Hines, J. K., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
IUCr Journals (2023). data reports N-(4-Methoxy-3-nitrophenyl)acetamide. Available at: [Link]
-
Hines, J. K., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
- Google Patents (2018). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
Sources
- 1. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Methoxy-2-methyl-3-nitroaniline
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for the purification of 5-Methoxy-2-methyl-3-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this synthetic intermediate and require a high degree of purity for subsequent applications. As this compound is often a crucial building block, its purity can directly impact the yield, safety, and efficacy of the final product.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and the scientific rationale behind our recommended procedures. We will cover the two primary methods for purifying solid organic compounds: Recrystallization and Flash Column Chromatography.
Section 1: Initial Assessment & Impurity Profile
Before attempting any purification, it is critical to understand the nature of your crude material. The synthesis of substituted nitroanilines can often result in a mixture of isomers and by-products.
Frequently Asked Questions (FAQs): Initial Material
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the nitration of 3-methoxy-2-methylaniline. Potential impurities include:
-
Starting Material: Unreacted 3-methoxy-2-methylaniline.
-
Regioisomers: Nitration can occur at other positions on the aromatic ring, leading to isomers such as 5-Methoxy-2-methyl-X-nitroaniline. The directing effects of the activating methoxy and methyl groups and the deactivating (but ortho, para-directing under certain conditions) amino group make a mixture of isomers possible.
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Di-nitrated Products: Over-nitration can lead to the introduction of a second nitro group.
-
Reaction By-products: Depending on the nitrating agent (e.g., HNO₃/H₂SO₄), you may have residual acids or their salts after workup.[1]
Q2: What analytical techniques are essential for assessing purity?
A2: We recommend a multi-pronged approach for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your crude mixture. It is indispensable for developing a column chromatography separation method.[2]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC provides high-resolution separation and allows you to determine the percentage purity of your compound.[3]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically <1°C). A broad or depressed melting point is a strong indicator of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help identify and quantify impurities if their structures are known.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is the preferred first-line purification technique due to its efficiency, scalability, and cost-effectiveness.[4] It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.
Problem 1: My compound will not dissolve, even in a large amount of boiling solvent.
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Causality: You have selected an inappropriate solvent in which your compound is effectively insoluble even at high temperatures.
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Solution: You must perform a systematic solvent screen. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[4] Test small amounts of your crude product in various solvents of differing polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane). A mixed solvent system may be required.
Problem 2: The compound "oiled out" instead of forming crystals.
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Causality: This common issue occurs when the saturated solution's temperature is above the melting point of your compound. As the solution cools, it becomes supersaturated, and the compound separates as a liquid (oil) rather than a solid crystal lattice. This is detrimental to purification as the oil traps impurities.[5]
-
Solutions:
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Add More Solvent: Re-heat the solution until the oil redissolves completely. Add 10-20% more of the soluble solvent and allow it to cool more slowly.[5] This keeps the compound in solution until the temperature is below its melting point.
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Lower the Boiling Point: Switch to a lower-boiling point solvent that still meets the solubility criteria.
-
Problem 3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
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Causality: The solution is not sufficiently supersaturated, or the activation energy for nucleation has not been overcome. This can happen if too much solvent was used.
-
Solutions (in order of preference):
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Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[6]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a perfect template for further crystallization.[5]
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Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound. Be careful not to remove too much. Let it cool again.
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Use an Anti-Solvent: If your compound is soluble in solvent A but insoluble in solvent B (and A and B are miscible), you can add solvent B dropwise to the solution at room temperature until turbidity (cloudiness) persists. This is known as anti-solvent crystallization.[7]
-
Problem 4: The crystals formed instantly as a fine powder upon cooling.
-
Causality: The solution cooled too rapidly, causing the compound to precipitate out of solution rather than forming well-ordered crystals. Rapid precipitation traps impurities within the crystal lattice, negating the purification.[5]
-
Solution: Re-heat the solution to redissolve the precipitate. If necessary, add a small amount of additional solvent. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to ensure a slow cooling rate over 20-30 minutes. An ideal crystallization should show the first crystals appearing after about 5 minutes of cooling.[5]
Problem 5: My final product is still colored.
-
Causality: Highly colored, polar impurities are co-crystallizing with your product.
-
Solution: Use activated charcoal (carbon). After dissolving your crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl for a few minutes to allow the colored impurities to adsorb to the carbon's surface. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using too much charcoal will adsorb your product and drastically reduce your yield.[5][7]
Problem 6: My recovery and yield are very low.
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Causality: Several factors can lead to poor recovery:
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Using too much solvent.
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Premature crystallization during hot filtration.
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The compound has significant solubility in the cold solvent.
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Washing the collected crystals with a solvent at room temperature.
-
-
Solutions:
-
Use the minimum amount of hot solvent required for complete dissolution.
-
To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent (~5%) before filtering.
-
Ensure the crystallization mixture is thoroughly cooled in an ice-water bath for at least 30 minutes to maximize precipitation.[7]
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Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving the product.
-
Section 3: Detailed Protocol: Recrystallization
This protocol provides a robust starting point. The ideal solvent must be determined experimentally. Based on the structure (containing polar nitro/amine groups and non-polar aromatic/alkyl groups), good candidates include ethanol, isopropanol, or a mixed solvent system like Toluene/Hexane.
Step 1: Solvent Selection Screening
Perform this on a small scale before committing your entire batch.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation on Cooling | Recommendation |
| Ethanol | High | Moderate | Yes, slow formation | Good candidate |
| Isopropanol | High | Low | Yes, good quality crystals | Excellent candidate |
| Ethyl Acetate | Very High | High | No/Poor | Poor choice |
| Toluene | High | Low | Yes | Good candidate |
| Hexane | Insoluble | Insoluble | N/A | Possible anti-solvent |
| Water | Very Low | Insoluble | N/A | Possible anti-solvent with Ethanol |
Step 2: Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Step 3: Experimental Procedure
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a stir bar. In a separate beaker, heat ~100 mL of the chosen solvent (e.g., isopropanol) to a gentle boil.
-
Solvent Addition: Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves completely.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, add ~50 mg of activated charcoal, and swirl for 2 minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Analysis: Characterize the final product by melting point and your chosen spectroscopic method to confirm purity.
Section 4: Troubleshooting Guide: Column Chromatography
When recrystallization fails to separate impurities with similar solubility profiles, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through it.[8]
Problem 1: I can't get good separation on my analytical TLC plate.
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Causality: The mobile phase (eluent) is either too polar or not polar enough. If the spots are all at the bottom (low Rf), the eluent is not polar enough. If they are all at the top (high Rf), the eluent is too polar.
-
Solution: Systematically vary the ratio of your solvent system. A common system for nitroanilines is Hexane:Ethyl Acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (8:2, 7:3, etc.) until you achieve a good separation with the desired product having an Rf value of ~0.3-0.4.[8]
Problem 2: My compound is streaking or "tailing" on the TLC plate.
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Causality: This can be caused by several factors:
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Sample Overload: The initial spot on the TLC plate was too concentrated.
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Highly Polar Compound: The compound is interacting very strongly with the acidic silica gel.
-
Acidic/Basic Nature: The compound itself is acidic or basic. Anilines are basic.
-
-
Solutions:
-
Dilute Your Sample: Ensure the sample solution for TLC spotting is not overly concentrated.
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Add a Modifier: For basic compounds like anilines, streaking on silica can be suppressed by adding a small amount of triethylamine (~0.5-1%) to the eluent. For acidic compounds, a similar amount of acetic acid can be added.
-
Problem 3: The separation on the column is much worse than it was on the TLC plate.
-
Causality: Poor column packing or improper sample loading. Air bubbles, cracks in the stationary phase, or loading the sample in too large a volume or in a solvent that is too strong can ruin the separation.
-
Solutions:
-
Proper Packing: Use the "slurry method" to pack your column. Mix the silica gel with the initial eluent in a beaker to form a slurry, then pour it into the column and allow it to settle, tapping gently to ensure even packing.[8]
-
Concentrated Loading: Dissolve your crude product in the minimum amount of a solvent (ideally the eluent itself, or a less polar solvent like dichloromethane) and load it onto the column in a tight, narrow band.
-
Section 5: Detailed Protocol: Flash Column Chromatography
Step 1: Chromatography Workflow Diagram
Sources
- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 2. studylib.net [studylib.net]
- 3. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low yields in the synthesis of 5-Methoxy-2-methyl-3-nitroaniline
Welcome to the technical support center for the synthesis of 5-Methoxy-2-methyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly overcoming low yields. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure you can achieve optimal results with high purity and reproducibility.
I. Introduction: The Challenge of Regioselective Nitration
The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution. The starting material, 3-Methoxy-2-methylaniline, possesses three activating groups: a strongly activating amino group (-NH₂), a strongly activating methoxy group (-OCH₃), and a weakly activating methyl group (-CH₃). The amino and methoxy groups are ortho-, para-directing, while the methyl group is also ortho-, para-directing. The interplay of these directing effects, coupled with the harsh, oxidative conditions of nitration, often leads to a mixture of isomers, polynitrated products, and significant amounts of tarry byproducts, resulting in low yields of the desired product.
This guide provides a systematic approach to troubleshooting and optimizing this synthesis, focusing on a robust three-step pathway:
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Protection of the highly activating amino group.
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Regioselective nitration of the protected intermediate.
-
Deprotection to yield the final product.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing insights into the underlying chemistry and practical solutions.
Q1: My reaction is producing a lot of dark, tarry material and very little of the desired product. What's happening?
A1: The formation of tarry byproducts is a strong indication of oxidation of the aniline ring. The free amino group in your starting material, 3-Methoxy-2-methylaniline, is highly susceptible to oxidation by nitric acid.
Root Cause Analysis:
-
Direct Nitration: Attempting to directly nitrate 3-Methoxy-2-methylaniline is problematic. The powerful activating effect of the amino group makes the ring electron-rich and thus easily oxidized.
-
Reaction Temperature: Nitration is a highly exothermic reaction. If the temperature is not strictly controlled, it can lead to runaway reactions and increased oxidation.
Recommended Solution: The most effective solution is to temporarily "tame" the amino group by converting it into a less activating acetamido group (-NHCOCH₃) through acetylation. This acetamido group is still an ortho-, para-director but is significantly less activating than the amino group, which reduces the ring's susceptibility to oxidation.[1]
Q2: I've protected the amino group, but my nitration step is still giving me a mixture of isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in this system depends on understanding the directing effects of the substituents on the N-acetyl-3-methoxy-2-methylaniline intermediate.
Directing Effects on the Intermediate:
-
Acetamido (-NHCOCH₃): Strongly activating, ortho-, para-directing.
-
Methoxy (-OCH₃): Strongly activating, ortho-, para-directing.
-
Methyl (-CH₃): Weakly activating, ortho-, para-directing.
The positions ortho and para to the powerful acetamido and methoxy groups are the most likely sites for nitration. The desired product requires nitration at the C3 position, which is ortho to the methoxy group and meta to the acetamido and methyl groups. This suggests that the directing effects need to be carefully managed.
Strategies for Improved Regioselectivity:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C. Lower temperatures favor the kinetically controlled product and can enhance selectivity.
-
Slow Addition of Nitrating Agent: Add the pre-cooled nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise to the solution of your protected aniline.[1] This maintains a low concentration of the powerful nitronium ion (NO₂⁺) electrophile at any given time, reducing the likelihood of side reactions.[2]
-
Choice of Solvent: Acetic acid or acetic anhydride are common solvents for this type of reaction.[3]
Q3: My overall yield is still low even after following the protection-nitration-deprotection sequence. Where might I be losing my product?
A3: Product loss can occur at multiple stages of the synthesis and workup. A systematic evaluation of each step is necessary.
Potential Sources of Yield Loss and Optimization Strategies:
| Stage | Potential Issue | Recommended Solution |
| Protection (Acetylation) | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the complete consumption of the starting aniline. |
| Nitration | Sub-optimal reaction time. | Use TLC to monitor the formation of the nitrated product and the disappearance of the acetylated starting material. Quench the reaction once the starting material is consumed to prevent the formation of byproducts. |
| Workup (Quenching) | Product decomposition. | Quench the reaction by pouring it slowly over crushed ice with vigorous stirring. This dissipates heat and precipitates the product. |
| Workup (Neutralization) | Product loss in the aqueous phase. | After hydrolysis (deprotection), ensure complete precipitation of the final product by carefully adjusting the pH to slightly basic. |
| Purification | Inefficient recrystallization or column chromatography. | Choose an appropriate solvent system for recrystallization to maximize recovery of the pure product. If using column chromatography, select a solvent system that provides good separation of the desired isomer from any side products. |
Q4: How do I prepare the starting material, 3-Methoxy-2-methylaniline?
A4: 3-Methoxy-2-methylaniline can be synthesized from 2-methyl-3-nitrophenol in a two-step process.[4]
-
Methylation: The phenolic hydroxyl group of 2-methyl-3-nitrophenol is methylated to form 2-methyl-3-nitroanisole (also known as 1-methoxy-2-methyl-3-nitrobenzene).
-
Reduction: The nitro group of 2-methyl-3-nitroanisole is then reduced to an amino group to yield 3-Methoxy-2-methylaniline. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C).[5]
III. Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of this compound.
Workflow Diagram
Caption: Three-step synthesis pathway for this compound.
Protocol 1: Step 1 - Protection (Acetylation) of 3-Methoxy-2-methylaniline
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methoxy-2-methylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.
-
Gently warm the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
Monitor the reaction by TLC until the starting aniline is no longer visible.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the N-(3-methoxy-2-methylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Protocol 2: Step 2 - Nitration of N-(3-methoxy-2-methylphenyl)acetamide
-
Suspend the dried N-(3-methoxy-2-methylphenyl)acetamide in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Add the pre-cooled nitrating mixture dropwise to the suspension of the acetanilide, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over a large amount of crushed ice to precipitate the N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide.
-
Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry.
Protocol 3: Step 3 - Deprotection (Hydrolysis) of N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide
-
Place the dried N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide in a round-bottom flask.
-
Add a solution of aqueous sulfuric acid (e.g., 70%) or hydrochloric acid.
-
Heat the mixture to reflux and maintain reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
Neutralize the solution by slowly adding a base, such as a concentrated sodium hydroxide solution, until the this compound precipitates out. Keep the mixture cool during neutralization.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.
IV. Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in the synthesis.
V. References
-
PrepChem. (n.d.). Synthesis of 5-methoxy-2-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Retrieved from
-
Taylor, R. (1990). Electrophilic Aromatic Substitution. John Wiley & Sons.
-
Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]
-
Leah4sci. (2014). Aromatic Nitration Mechanism - EAS vid 4. Retrieved from [Link]
-
Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Retrieved from
-
PubChem. (n.d.). 3-Methoxy-2-methylaniline. Retrieved from [Link]
-
ResearchGate. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methoxy-2-methylaniline (C8H11NO). Retrieved from [Link]
Sources
Side product formation in the synthesis of 5-Methoxy-2-methyl-3-nitroaniline
Welcome to the Technical Support Center for the synthesis of 5-Methoxy-2-methyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the underlying chemical principles that govern the formation of the desired product and potential side products.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for preparing this compound?
The most robust and widely accepted method for the synthesis of this compound involves a three-step sequence starting from 3-Methoxy-2-methylaniline:
-
Protection of the Amino Group: The highly activating and oxidatively sensitive amino group is first protected, typically by acetylation with acetic anhydride to form N-(3-methoxy-2-methylphenyl)acetamide.
-
Nitration: The protected intermediate is then subjected to electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid.
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Deprotection: The acetyl protecting group is subsequently removed by acid or base-catalyzed hydrolysis to yield the final product, this compound.
This strategy is favored because the acetamido group is less activating than the amino group, which helps to prevent oxidation of the aromatic ring by nitric acid and provides better control over the regioselectivity of the nitration reaction.[1]
Q2: Why is it crucial to protect the amino group before nitration?
There are two primary reasons for protecting the amino group in this synthesis:
-
To Prevent Oxidation: The unprotected amino group is highly susceptible to oxidation by strong oxidizing agents like nitric acid. This can lead to the formation of a complex mixture of colored, tarry byproducts, significantly reducing the yield and complicating purification.
-
To Control Regioselectivity: In the strongly acidic conditions of nitration, the amino group of an unprotected aniline can be protonated to form an anilinium ion (-NH3+). This positively charged group is a strong deactivator and a meta-director.[2][3] This would lead to the formation of undesired isomers. The acetamido group, while still an ortho, para-director, is less activating than a free amino group, allowing for more controlled and predictable nitration.
Q3: What are the directing effects of the substituents on the starting material, and how do they influence the formation of side products?
The regiochemical outcome of the nitration is determined by the directing effects of the three substituents on the aromatic ring of the protected starting material, N-(3-methoxy-2-methylphenyl)acetamide:
-
Acetamido Group (-NHCOCH3): This is a moderately activating, ortho, para-director.
-
Methoxy Group (-OCH3): This is a strongly activating, ortho, para-director.[4][5]
-
Methyl Group (-CH3): This is a weakly activating, ortho, para-director.
The interplay of these directing effects, along with steric hindrance, will dictate the position of the incoming nitro group. The desired product has the nitro group at the 3-position. The formation of other isomers is a common challenge.
Troubleshooting Guide
Issue 1: My TLC plate shows multiple spots after the nitration step.
Potential Cause: Formation of isomeric byproducts.
Recommended Actions:
-
Analyze the Directing Effects: The formation of multiple isomers is expected due to the presence of three activating groups on the ring. The primary isomers to consider are those where the nitro group has added to other positions activated by the acetamido, methoxy, and methyl groups. The most likely isomeric byproduct is 5-Methoxy-2-methyl-6-nitroaniline, due to the strong directing effect of the methoxy group to its ortho position.
-
Optimize Reaction Conditions:
-
Temperature Control: Ensure the nitration is carried out at a low temperature (typically 0-5 °C) to enhance regioselectivity.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the protected aniline to maintain a low localized concentration of the nitrating species.
-
-
Purification:
-
Column Chromatography: This is the most effective method for separating closely related isomers on a laboratory scale. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.
-
Recrystallization: If one isomer is significantly more abundant, careful recrystallization from a suitable solvent system may enrich the desired product.
-
Issue 2: The reaction mixture turned dark and tarry upon addition of the nitrating agent.
Potential Cause: Oxidation of the aromatic ring.
Recommended Actions:
-
Ensure Complete Protection of the Amino Group: Verify that the initial acetylation step went to completion. Any unreacted 3-Methoxy-2-methylaniline will be highly susceptible to oxidation.
-
Strict Temperature Control: The nitration of activated aromatic rings is highly exothermic. Maintain a consistently low temperature (0-5 °C or lower) throughout the addition of the nitrating agent using an efficient cooling bath (e.g., ice-salt bath).
-
Use a Milder Nitrating Agent: If tarring persists, consider using a milder nitrating agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride).
Issue 3: The yield of the final product is very low.
Potential Cause: A combination of side product formation, incomplete reaction, or loss during workup.
Recommended Actions:
-
Monitor Each Step by TLC: Ensure each reaction (acetylation, nitration, and deprotection) has gone to completion before proceeding to the next step.
-
Optimize the Deprotection Step: Incomplete hydrolysis of the acetamido group will result in the loss of product. Ensure adequate reaction time and temperature for the deprotection step.
-
Careful Workup:
-
Extraction: Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product.
-
pH Adjustment: During the workup of the deprotection step, ensure the pH is adjusted correctly to precipitate the aniline product fully.
-
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on established methods for the nitration of substituted anilines.
Step 1: Acetylation of 3-Methoxy-2-methylaniline
-
In a round-bottom flask, dissolve 3-Methoxy-2-methylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution with stirring.
-
Heat the mixture to a gentle reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Pour the cooled reaction mixture into ice water with vigorous stirring to precipitate the N-(3-methoxy-2-methylphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Nitration of N-(3-methoxy-2-methylphenyl)acetamide
-
To a clean, dry flask, add the N-(3-methoxy-2-methylphenyl)acetamide from the previous step.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid with stirring, ensuring the temperature remains below 5 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide
-
In a round-bottom flask, suspend the crude nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir until the deprotection is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., aqueous sodium hydroxide) until the this compound precipitates.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Main Reaction Pathway
Caption: Synthesis pathway for this compound.
Potential Isomeric Side Product Formation
Caption: A decision tree for troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Observation/Value | Notes |
| Starting Material | 3-Methoxy-2-methylaniline | CAS: 19500-02-8 [6][7][8][9] |
| Final Product | This compound | - |
| Typical Yield | Highly variable | Dependent on reaction conditions and purification efficiency. Yields for analogous reactions can range from moderate to good. |
| Primary Side Products | Isomeric nitroanilines | The exact ratio is dependent on the precise reaction conditions. The 6-nitro isomer is a likely significant byproduct. |
| Purification Methods | Recrystallization, Column Chromatography | Column chromatography is generally required for high purity. |
References
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link] [4]3. Quora. Why is the meta nitro isomer the main product in the nitration of aniline? (2017). Available at: [Link] [2]4. Quora. On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why? (2020). Available at: [Link] [3]5. ChemTalk. Directing Effects. Available at: [Link] [5]6. PrepChem.com. Synthesis of 5-methoxy-2-nitroaniline. Available at: [Link]
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Available at: [Link]
Sources
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- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 5. Directing Effects | ChemTalk [chemistrytalk.org]
- 6. scbt.com [scbt.com]
- 7. 19500-02-8 | 3-Methoxy-2-methylaniline - Aromsyn Co.,Ltd. [aromsyn.com]
- 8. 19500-02-8 Cas No. | 3-Methoxy-2-methylaniline | Apollo [store.apolloscientific.co.uk]
- 9. 19500-02-8|3-Methoxy-2-methylaniline|BLD Pharm [bldpharm.com]
Optimizing reaction conditions for the synthesis of 5-Methoxy-2-methyl-3-nitroaniline
Technical Support Center: Synthesis of 5-Methoxy-2-methyl-3-nitroaniline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Given the specific substitution pattern of this molecule, its synthesis presents unique challenges related to regioselectivity and reaction control. This document offers a structured approach, from a proposed synthetic strategy to detailed troubleshooting, to navigate these complexities effectively.
Proposed Synthetic Strategy: The Protecting Group Approach
Direct nitration of the logical precursor, 5-methoxy-2-methylaniline, is fraught with difficulty. The strongly acidic conditions required for nitration (e.g., a mix of nitric and sulfuric acid) will protonate the highly basic amino group (-NH₂) to form an anilinium ion (-NH₃⁺).[1][2][3] This protonated group is a meta-director, which conflicts with the ortho, para-directing influence of the methoxy and methyl groups, leading to a mixture of undesired isomers.[4][5] Furthermore, the unprotected aniline ring is highly susceptible to oxidation by nitric acid, often resulting in the formation of tarry byproducts and low yields.[4][6]
To circumvent these issues, the most reliable strategy involves the temporary protection of the amino group as an acetanilide. This approach, detailed below, enhances the probability of achieving the desired C3-position nitration. The acetamido group (-NHCOCH₃) is less activating than a free amino group, which mitigates oxidation risk, and its steric bulk influences the regiochemical outcome of the electrophilic substitution.[6][7]
Overall Synthesis Workflow
The recommended pathway is a three-step process:
-
Acetylation: Protection of the amino group of 5-methoxy-2-methylaniline.
-
Nitration: Electrophilic aromatic substitution on the protected intermediate.
-
Hydrolysis: Deprotection to yield the final target molecule.
Caption: Proposed three-step synthesis workflow.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 5-methoxy-2-methylaniline not recommended? A1: Direct nitration is problematic for two primary reasons. First, the reaction occurs in a strong acid medium, which protonates the amino group to an anilinium ion (-NH₃⁺). This deactivating, meta-directing group competes with the activating, ortho, para-directing methoxy and methyl groups, leading to poor regioselectivity and a mixture of isomers.[2][3][5] Second, the electron-rich aniline ring is highly prone to oxidation by nitric acid, which often produces undesirable tarry side products and significantly lowers the yield.[4][6]
Q2: What is the specific role of concentrated sulfuric acid in the nitration step? A2: Concentrated sulfuric acid is crucial as it acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺). It protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺, which then attacks the aromatic ring.[4][8][9]
Q3: How can I effectively monitor the progress of each reaction step? A3: Thin-Layer Chromatography (TLC) is the most effective technique for monitoring reaction progress.[10] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the consumption of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
Q4: What are the most critical safety precautions for this synthesis? A4: The nitration step is highly exothermic and requires strict temperature control to prevent a runaway reaction.[4] The use of concentrated nitric and sulfuric acids necessitates handling in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[4] The aniline starting material and the nitroaniline product are toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[5]
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction due to insufficient time or low temperature. 2. Loss of product during workup and purification steps. 3. Ineffective generation of the nitronium ion. | 1. Monitor the reaction to completion using TLC before quenching.[10] 2. Ensure pH is adequately basic during precipitation; optimize recrystallization solvent volume to prevent loss.[11] 3. Use fresh, concentrated acids. Ensure the nitrating mixture is prepared correctly. |
| Formation of Tarry, Dark Byproducts | 1. Oxidation of the aromatic ring, especially if the amino group is not fully protected. 2. Reaction temperature was too high during the addition of the nitrating mixture. | 1. Ensure the initial acetylation step goes to completion. 2. Maintain strict temperature control (0–5 °C) using an ice-salt bath during the nitration step. Add the nitrating agent slowly and dropwise.[4][10] |
| Formation of Multiple Isomers | 1. Incomplete protection of the amino group, leading to competing directing effects. 2. Reaction temperature is too high, reducing the selectivity of the reaction. | 1. Confirm the purity of the acetylated intermediate before proceeding to nitration. 2. Adhere to low-temperature conditions during nitration. Isomeric byproducts can sometimes be separated via column chromatography or careful recrystallization. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities, such as isomeric byproducts or residual solvents, which can depress the melting point. 2. Insufficient cooling or improper solvent for recrystallization. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. Try different recrystallization solvents (e.g., ethanol, isopropanol, or a mixture with water).[11] Ensure the solution is thoroughly cooled in an ice bath to induce precipitation. |
Troubleshooting Workflow
Caption: A logical flow for troubleshooting common issues.
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methods for analogous transformations.[7][10][12] Researchers should adapt and optimize these conditions based on their specific laboratory setup and observations.
Protocol 1: Acetylation of 5-Methoxy-2-methylaniline
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid (approx. 3-4 volumes).
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Gently warm the reaction mixture to 50-60 °C for 30 minutes.
-
Monitor the reaction by TLC until the starting aniline is fully consumed.
-
Pour the warm reaction mixture into a beaker containing ice-cold water (approx. 10 volumes).
-
Stir the resulting slurry for 15-30 minutes to allow for complete precipitation of the product.
-
Collect the white solid, N-(5-methoxy-2-methylphenyl)acetamide, by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acetic acid.
-
Dry the product under vacuum. Purity can be checked by ¹H NMR and melting point analysis before proceeding.
Protocol 2: Nitration of N-(5-methoxy-2-methylphenyl)acetamide
-
In a flask, add the dried N-(5-methoxy-2-methylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid (approx. 3 volumes) and stir until fully dissolved.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (approx. 1 volume), keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the acetanilide over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor by TLC.
-
Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A yellow precipitate of N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide should form.
-
Collect the solid by vacuum filtration and wash extensively with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product.
Protocol 3: Hydrolysis of N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide
-
To a round-bottom flask, add the crude nitrated acetanilide (1.0 eq), ethanol (approx. 5 volumes), and a 6M solution of hydrochloric or sulfuric acid (approx. 5 volumes).
-
Heat the mixture to reflux (typically 80-90 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[7]
-
Cool the reaction mixture to room temperature and then pour it into a beaker of cold water.
-
Slowly neutralize the acidic solution by adding a cold aqueous solution of sodium hydroxide (e.g., 10% NaOH) until the pH is basic (pH 8-9).
-
The target compound, this compound, should precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[11]
References
-
PrepChem. Synthesis of 5-methoxy-2-nitroaniline. [Link]
-
Quora. Direct nitration of aniline is not possible. Why?. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. [Link]
-
Chemistry Stack Exchange. Nitration of aniline. [Link]
-
askIITians. Why is nitration of aniline difficult?. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Organic Syntheses. m-NITROPHENOL. [Link]
-
University of Northern Colorado. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
ResearchGate. A fast and mild method for nitration of aromatic rings. [Link]
-
Organic Syntheses. 4-nitroindole. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review. [Link]
-
PubChem. 5-Methoxy-2-methyl-4-nitroaniline. [Link]
-
MDPI. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. [Link]
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Stability issues of 5-Methoxy-2-methyl-3-nitroaniline in solution
Technical Support Center: 5-Methoxy-2-methyl-3-nitroaniline
A Guide to Understanding and Mitigating Stability Issues in Solution
Introduction
This compound is an aromatic amine derivative used in various synthetic applications. As with many substituted nitroanilines, researchers may encounter stability challenges in solution that can impact experimental reproducibility and outcomes. This technical support guide provides in-depth, experience-based insights into the potential stability issues of this compound. It offers troubleshooting protocols and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the integrity of their experiments.
Disclaimer: Specific stability data for this compound is limited. The information herein is grounded in the established chemical principles of its constituent functional groups (aniline, nitro, methoxy) and data from structurally similar analogs, such as 4-Methoxy-2-nitroaniline.
Section 1: General Stability Profile & Handling
The stability of this compound in solution is not absolute and is highly dependent on the experimental conditions. The aniline and nitro functional groups are the primary sites of reactivity and potential degradation.
| Condition | Stability | Potential Outcome & Rationale | Recommended Mitigation |
| pH (Aqueous) | Unstable in Strong Acid/Base | Acidic: The basic aniline group (-NH2) can be protonated, altering solubility and reactivity. Basic: Strong basic conditions may initiate hydrolysis of the methoxy group (-OCH3) or other degradation pathways.[1] | Maintain solutions at a neutral pH whenever possible. If the experimental design requires acidic or basic conditions, prepare solutions fresh and use them immediately. Perform a preliminary stability test at the target pH. |
| Light Exposure | Potentially Unstable | Aromatic nitro compounds are often susceptible to photodegradation, which can lead to color changes (e.g., darkening) and the formation of impurities.[1] | Store the solid compound and any solutions in amber vials or otherwise protected from light. Minimize exposure to ambient light during experimental setup. |
| Temperature | Stable at Room Temp | Elevated temperatures can accelerate degradation. Hazardous thermal decomposition can occur at very high temperatures, releasing toxic fumes like nitrogen oxides (NOx) and carbon monoxide (CO).[1][2] | Store stock solutions at recommended temperatures (typically 2-8°C for short-term, -20°C for long-term). Avoid unnecessary heat exposure during experiments. |
| Oxidizing Agents | Unstable | The compound is incompatible with strong oxidizing agents. Processes like Fenton oxidation can rapidly degrade the molecule through the generation of hydroxyl radicals.[1][3][4] | Avoid contact with strong oxidizers (e.g., peroxides, permanganates, chromates). |
| Reducing Agents | Unstable | The nitro group (-NO2) is susceptible to reduction, which will convert it to a nitroso, hydroxylamine, or amino group, fundamentally changing the molecule's identity.[1][5] | Ensure all reagents are compatible. If reduction of the nitro group is not the intended reaction, avoid reducing agents (e.g., NaBH4, H2/Pd). |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to store solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed, light-resistant (amber) container in a cool, dry, and well-ventilated area.[1][2] For sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent slow oxidation.
Q2: What solvents are recommended for preparing stock solutions?
A2: While comprehensive solubility data is not available, similar nitroanilines are soluble in common organic solvents like DMSO, DMF, methanol, and chloroform (with slight heating).[6] Aqueous solubility is expected to be low.[7] For analytical purposes, always use high-purity or HPLC-grade solvents. It is critical to prepare solutions fresh and assess their stability in the chosen solvent if they are to be stored, even for a short period.
Q3: My solution of this compound changed color from yellow to dark brown overnight. What happened?
A3: A color change, typically darkening, is a common indicator of degradation. The most likely causes are exposure to light (photodegradation) or air (oxidation).[1] Contamination with an incompatible substance could also be a factor. The solution should be discarded, and a fresh solution should be prepared, ensuring it is protected from light.
Q4: Is this compound compatible with strong acids like HCl or TFA in solution?
A4: No, it is generally incompatible with strong acids. The basic amine functional group will be protonated to form an ammonium salt. This alters the compound's electronic properties, solubility, and reactivity, and may lead to instability.[1] If acidic conditions are required, solutions must be used immediately after preparation.
Section 3: Troubleshooting Guide
This guide helps diagnose and solve common problems encountered during experiments.
Caption: Troubleshooting workflow for common stability issues.
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol provides a framework for testing the stability of this compound under various stress conditions. The goal is to intentionally degrade the sample to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Analytical instrumentation (HPLC-UV, LC-MS)
2. Stock Solution Preparation:
-
Accurately prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).
3. Stress Conditions (Perform in separate, clearly labeled vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Place a vial of the stock solution in an oven at 60°C for 24 hours.
-
Photolytic Stress: Place a vial of the stock solution under a UV lamp (e.g., 254 nm) for 24 hours.
-
Control: Keep 1 mL of stock solution mixed with 1 mL of HPLC-grade water at room temperature, protected from light.
4. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples, including the control, by HPLC-UV or LC-MS.
-
Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent compound peak area and the appearance of new peaks (degradants).
5. Interpretation:
-
Significant degradation under a specific condition indicates instability. For example, the appearance of new peaks in the acid hydrolysis sample confirms acid-lability. LC-MS can be used to obtain mass information about the new peaks to help identify degradation products.
Section 5: Hypothetical Degradation Pathways
While specific degradation pathways for this compound are not published, we can hypothesize pathways based on studies of similar molecules, such as the Fenton oxidation of 4-Methoxy-2-nitroaniline.[3][4] Under strong oxidative stress, degradation likely proceeds via hydroxylation, demethoxylation, and denitration, followed by aromatic ring opening.
Caption: Hypothesized oxidative degradation pathway.
This proposed pathway underscores the compound's vulnerability to oxidative conditions. The initial steps involve attack on the aromatic ring, leading to the loss of functional groups. Subsequent reactions break open the stable aromatic ring, ultimately resulting in mineralization to simple inorganic products.[4]
References
- BenchChem. (n.d.). Stability issues of 4-Methoxy-2-nitroaniline under different conditions.
-
PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines? Retrieved from [Link]
-
PubMed. (2017). Experimental and theoretical studies on stability of new stabilizers for N-methyl-P-nitroaniline derivative in CMDB propellants. National Library of Medicine. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). Safety data sheet - N-Methyl-2-nitroaniline. Retrieved from a PDF hosted by Santa Cruz Biotechnology.
-
PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Environmental Analysis Health and Toxicology. (2022). Biodegradation of p-nitroaniline by an alkaliphilic bacterium.
-
Quora. (2017). How is 4-nitroaniline a weaker base than 3-nitroaniline? Retrieved from [Link]
- Durham Tech. (n.d.). SIGMA-ALDRICH - m-Nitroaniline Safety Data Sheet.
-
PubMed Central. (n.d.). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. National Library of Medicine. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline.
-
ResearchGate. (2025). High-rate biodegradation of 3-and 4-nitroaniline. Retrieved from [Link]
- CBSE. (2025). CBSE EXAMINATION PAPER-2025.
-
SpectraBase. (n.d.). 5-Methoxy-2-nitroaniline - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 5-Methoxy-2-nitroaniline | 16133-49-6 [smolecule.com]
- 6. 16133-49-6 CAS MSDS (5-METHOXY-2-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Methoxy-2-methyl-3-nitroaniline
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 5-Methoxy-2-methyl-3-nitroaniline. We will address common challenges, offer troubleshooting solutions, and present detailed protocols grounded in established chemical principles and safety practices. Our focus is on ensuring scientific integrity, process robustness, and operational safety from the laboratory bench to pilot-scale production.
Synthesis Overview and Strategy
The synthesis of this compound typically proceeds from the starting material 5-Methoxy-2-methylaniline. A direct nitration of this starting material is challenging due to the powerful activating and ortho-, para-directing nature of the primary amine, which can lead to oxidation, the formation of multiple isomers, and a lack of regioselectivity.[1] Furthermore, under the strong acidic conditions required for nitration, the amine group protonates to form an anilinium ion, which is a meta-director, further complicating the product profile.[1][2]
To overcome these challenges, a reliable three-step approach is employed:
-
Acetylation: The amino group of 5-Methoxy-2-methylaniline is protected as an acetamide. This strategy mitigates the high reactivity of the amine, prevents oxidation, and provides better regiochemical control during the subsequent nitration step.[3][4]
-
Nitration: The intermediate, N-(5-methoxy-2-methylphenyl)acetamide, is nitrated using a mixed acid solution (HNO₃/H₂SO₄). The acetamido group directs the electrophilic substitution, leading to the desired 3-nitro isomer.
-
Hydrolysis: The acetyl protecting group is removed under acidic or basic conditions to yield the final product, this compound.[5]
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// Nodes Start [label="5-Methoxy-2-methylaniline"]; Step1 [label="Step 1: Acetylation", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"]; Inter [label="N-(5-methoxy-2-methylphenyl)acetamide"]; Step2 [label="Step 2: Nitration", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"]; NitroInter [label="N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide"]; Step3 [label="Step 3: Hydrolysis", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"]; Product [label="this compound", fillcolor="#FBBC05"];
// Edges Start -> Step1 [label=" Acetic Anhydride"]; Step1 -> Inter; Inter -> Step2 [label=" HNO₃ / H₂SO₄"]; Step2 -> NitroInter; NitroInter -> Step3 [label=" Acid or Base"]; Step3 -> Product; }
Caption: Figure 1: Recommended Synthetic Pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Step 1: Acetylation | ||
| Incomplete reaction or low yield. | 1. Insufficient reaction temperature or time.[6]2. Poor quality of acetic anhydride (hydrolyzed).3. Presence of moisture in the reaction. | 1. Heat the reaction mixture (e.g., 50-90°C) and monitor by TLC until the starting aniline is consumed.[6]2. Use a fresh, unopened bottle of acetic anhydride.3. Ensure all glassware is dry. |
| Step 2: Nitration | ||
| Low yield of desired product. | 1. Poor Temperature Control: Reaction temperature was too high, leading to side reactions and decomposition.[7]2. Incorrect Reagent Stoichiometry: Insufficient nitrating agent.3. Suboptimal Addition Rate: Addition of nitrating agent was too fast, causing localized overheating and byproduct formation.[3] | 1. Maintain strict temperature control, ideally between 0-5°C, using an efficient cooling bath (ice-salt or cryocooler).[2]2. Ensure accurate stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.3. Add the pre-cooled nitrating mixture dropwise with vigorous stirring to ensure rapid heat dissipation.[6] |
| Formation of dark, tarry byproducts. | 1. Oxidation of the Aromatic Ring: The primary cause is an uncontrolled exotherm or overly harsh nitrating conditions. The unprotected amine is highly susceptible to this.[1][3]2. Reaction Temperature Too High: Elevated temperatures accelerate oxidative side reactions.[7] | 1. This strongly indicates the failure of the protecting group strategy or a runaway reaction. Ensure complete acetylation in Step 1 before proceeding.2. Implement rigorous temperature control. A temperature spike above 15-20°C is a major red flag.[6] |
| Presence of multiple isomers in the product mixture. | 1. Incomplete Acetylation: Any remaining unprotected aniline will lead to a different isomer profile upon nitration.2. Protonation Effects: Even with the protecting group, extremely strong acidic conditions can influence regioselectivity. | 1. Confirm complete conversion in Step 1 via TLC/HPLC before starting nitration.2. Carefully control the ratio of sulfuric to nitric acid. The sulfuric acid facilitates the formation of the nitronium ion but also increases the medium's acidity.[2] |
| Step 3: Hydrolysis & Purification | ||
| Incomplete hydrolysis of the acetyl group. | 1. Insufficient acid/base concentration or equivalents.2. Inadequate reaction time or temperature.[6] | 1. For acid hydrolysis, use a sufficient concentration of HCl or H₂SO₄. For base hydrolysis, use at least two equivalents of NaOH or KOH.[6]2. Heat the mixture to reflux and monitor by TLC/HPLC until the acetylated intermediate is fully consumed.[6] |
| Final product is difficult to purify; appears oily or has a low melting point. | 1. Presence of Isomeric Impurities: Positional isomers often have similar physical properties, making separation by crystallization difficult.[1][8]2. Residual Starting Material or Intermediates: Incomplete reactions in any of the prior steps. | 1. Fractional Crystallization: Attempt recrystallization from different solvent systems (e.g., ethanol, isopropanol, toluene) to exploit small solubility differences.[8][9]2. Column Chromatography: For laboratory scale, silica gel chromatography is effective for separating isomers.[10]3. Re-evaluate the purity of all intermediates before proceeding to the next step. |
Process Safety for Scale-Up
Nitration reactions are notoriously hazardous, characterized by high exothermicity and the potential for thermal runaway.[11][12][13] Scaling up this synthesis requires a shift in mindset from reaction control to comprehensive process safety management.
Frequently Asked Questions (Safety)
Q1: What is a thermal runaway and why is it a major concern in nitration? A1: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.[7][14] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing vessel rupture, explosion, and the release of toxic gases like NOₓ.[11][15] Nitration reactions have a high potential for thermal runaway due to their significant heat of reaction.[16][17]
Q2: How can I assess the thermal risk before scaling up? A2: A thorough hazard evaluation is critical. Techniques like Reaction Calorimetry (RC1) and Differential Scanning Calorimetry (DSC) are essential.
-
RC1 measures the heat flow of the reaction in real-time, allowing you to determine the total heat of reaction, the rate of heat release, and the heat accumulation under specific process conditions.[12][17]
-
DSC is used to determine the thermal stability of starting materials, intermediates, and the final product, identifying the onset temperature of decomposition.[16][17] This data helps define the Maximum Safe Operating Temperature.
Q3: What are the key engineering controls for a safe scale-up? A3:
-
Reactor Design: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Glass-lined or Hastelloy reactors are preferred for their chemical resistance.
-
Dosing Control: The nitrating agent should be the limiting reagent and added in a controlled, semi-batch manner. The addition rate must be strictly linked to the reactor's cooling capacity to prevent heat accumulation.[7]
-
Emergency Systems: The reactor should be equipped with pressure relief systems (bursting discs, relief valves) and a plan for emergency quenching or reaction short-stopping.[18]
Q4: Is Continuous Flow Synthesis a safer alternative for this chemistry? A4: Absolutely. Continuous flow reactors are highly recommended for hazardous reactions like nitration.[4] Their extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal, drastically reducing the risk of thermal runaway.[6] The small internal volume (hold-up) of the reactor means that only a tiny amount of material is reacting at any given moment, significantly improving the safety profile.[4]
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// Edges Start -> HazardEval; HazardEval -> IsStable; IsStable -> HeatRelease [label="Yes"]; IsStable -> Stop [label="No"]; HeatRelease -> ProceedBatch [label="Yes"]; HeatRelease -> ConsiderFlow [label="No"]; ConsiderFlow -> ProceedBatch [label="Feasible"]; ConsiderFlow -> Redesign [label="Not Feasible"]; Redesign -> HazardEval; }
Caption: Figure 2: Simplified Safety Decision Workflow for Scale-Up of Nitration Reactions.
Detailed Experimental Protocols (Laboratory Scale)
Safety Precaution: These procedures involve highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[18]
Protocol 1: Acetylation of 5-Methoxy-2-methylaniline
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Methoxy-2-methylaniline (10.0 g, 72.9 mmol).
-
Add glacial acetic acid (50 mL) and stir to dissolve.
-
Slowly add acetic anhydride (8.2 mL, 87.5 mmol, 1.2 equiv) to the solution.
-
Heat the reaction mixture to 90°C and maintain for 2 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated white solid, N-(5-methoxy-2-methylphenyl)acetamide, by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the product in a vacuum oven at 50-60°C. (Expected yield: 90-95%).
Protocol 2: Nitration of N-(5-methoxy-2-methylphenyl)acetamide
-
In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 40 mL).
-
Cool the sulfuric acid to 0°C in an ice-salt bath.
-
In small portions, add the dried N-(5-methoxy-2-methylphenyl)acetamide (12.5 g, 69.7 mmol) from Protocol 1, ensuring the internal temperature does not exceed 10°C. Stir until all solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (~90%, 4.9 mL, ~73.2 mmol, 1.05 equiv) to 10 mL of pre-cooled concentrated sulfuric acid. Cool this mixture to 0°C.
-
Add the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the acetamide solution over 30-45 minutes. CRITICAL: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 1 hour.
-
Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Collect the solid by vacuum filtration and wash extensively with cold water until the filtrate is neutral.
-
Dry the crude product, N-(5-methoxy-2-methyl-3-nitrophenyl)acetamide.
Protocol 3: Hydrolysis and Purification
-
To a 500 mL flask containing the crude nitrated acetamide from Protocol 2, add 150 mL of ethanol (95%) and 100 mL of 6M hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and then pour it into 500 mL of cold water.
-
Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the pH is basic (~8-9). This will precipitate the crude this compound as a yellow-orange solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purification by Crystallization: Dissolve the crude solid in a minimum amount of hot ethanol or isopropanol.[9] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. (Expected overall yield: 65-75%).
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.stmjournals.com [journals.stmjournals.com]
- 14. icheme.org [icheme.org]
- 15. dokumen.pub [dokumen.pub]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Resolving Impurities in 5-Methoxy-2-methyl-3-nitroaniline
Welcome to the technical support center for 5-Methoxy-2-methyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during their experiments. Here, we synthesize technical protocols with field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The most common impurities are typically process-related and arise from the synthesis, which often involves the nitration of a substituted aniline.[1][2] Potential impurities include:
-
Positional Isomers: Such as 5-Methoxy-2-methyl-4-nitroaniline and 5-Methoxy-2-methyl-6-nitroaniline. The directing effects of the amino and methyl groups on the aromatic ring during electrophilic aromatic substitution (nitration) can lead to the formation of these isomers.[1]
-
Unreacted Starting Materials: For instance, if the synthesis involves the nitration of 2-methyl-5-methoxyaniline (or a protected version), some of this starting material may remain.
-
Dinitrated Byproducts: Over-nitration can lead to the introduction of a second nitro group on the aromatic ring.[1][2]
-
Oxidation Products: The use of strong oxidizing agents like nitric acid can lead to the formation of dark, tarry materials if the reaction conditions are not carefully controlled.[1]
Q2: My this compound sample is darker than expected. What could be the cause?
A2: A dark coloration, often described as tarry, is typically indicative of oxidation byproducts.[1] This can occur if the reaction temperature during nitration was too high. It is also possible that the product is degrading over time due to improper storage (e.g., exposure to light or air).
Q3: My HPLC/GC analysis shows multiple peaks. How can I tentatively identify them?
A3: Multiple peaks suggest the presence of impurities. Based on the synthesis route, these are likely positional isomers or related compounds.[1][2]
-
HPLC: Isomers will often have slightly different retention times. Comparing the retention times of your sample to known standards of the likely isomeric byproducts is the most definitive way to identify them.
-
GC-MS: The mass spectrometer will provide the mass-to-charge ratio (m/z) of each component. Isomers will have the same molecular weight, but their fragmentation patterns may differ slightly. This technique is excellent for confirming the presence of isomers and other impurities with different molecular weights.[3][4][5]
Q4: What is the best initial approach to purify my this compound sample?
A4: For crystalline solids, recrystallization is often the most effective and straightforward initial purification technique.[6][7] It is particularly good at removing small amounts of impurities. If recrystallization does not provide the desired purity, column chromatography is the next logical step for separating compounds with similar polarities, such as positional isomers.[8][9]
Troubleshooting and Purification Guides
This section provides in-depth protocols for the identification and removal of impurities.
Impurity Identification: Analytical Methodologies
Accurate identification of impurities is the first step toward their successful removal. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[2][10][11]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is ideal for separating non-volatile and thermally labile compounds, making it well-suited for analyzing nitroaniline derivatives.[10][12]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample. Dissolve it in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions: The following conditions are a good starting point and can be optimized as needed.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Example Isocratic: 60:40 Acetonitrile:Water | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for the analyte) |
| Injection Volume | 10 µL |
-
Data Analysis: Analyze the resulting chromatogram. The peak with the largest area is likely your desired product. Other peaks represent impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly sensitive and provides structural information, making it excellent for identifying volatile impurities and confirming the molecular weight of byproducts.[3][13]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of your sample (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 50-500 amu |
-
Data Interpretation: Examine the total ion chromatogram (TIC) to see the separated components. Analyze the mass spectrum of each peak to determine its molecular weight and fragmentation pattern, which can be compared to library data for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for identifying isomeric impurities. The substitution pattern on the aromatic ring gives rise to unique chemical shifts and coupling constants for the aromatic protons.[14] By comparing the spectrum of your sample to a known standard of pure this compound, you can identify and even quantify isomeric impurities.
Purification Strategies
Once impurities have been identified, the following methods can be employed for purification.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent.[6]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. Methanol has been used for the recrystallization of similar compounds like 2-methoxy-5-nitroaniline.[15] A solvent screen with small amounts of your product is recommended to find the optimal solvent or solvent pair.
| Solvent | Suitability |
| Methanol | Good starting point |
| Ethanol | Often has similar properties to methanol |
| Isopropanol | Another potential alcohol solvent |
| Ethyl Acetate | A more polar aprotic solvent |
| Toluene | A non-polar solvent, may be useful in a solvent pair |
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals thoroughly.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[8][9] This is particularly useful for separating positional isomers.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for this type of separation.[8]
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used.[8] Use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio that gives good separation between your product and the impurities.
-
Column Packing: The slurry (wet) method is generally preferred to avoid cracks in the stationary phase.[8]
-
Prepare a slurry of silica gel in the non-polar solvent.
-
Pour the slurry into a vertical chromatography column and allow it to pack evenly.
-
-
Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase or a slightly more polar solvent and carefully add it to the top of the silica gel bed.
-
Elution and Fraction Collection: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through. Monitor the separation using TLC to determine which fractions contain the pure product.[9]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting and Purification Workflow
The following diagram illustrates a logical workflow for identifying and resolving impurities.
Caption: A general workflow for troubleshooting impurities.
Decision Tree for Purification Method Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. tandfonline.com [tandfonline.com]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. studylib.net [studylib.net]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. epa.gov [epa.gov]
- 14. scispace.com [scispace.com]
- 15. Color center creation by dipole stacking in crystals of 2-methoxy-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in 5-Methoxy-2-methyl-3-nitroaniline Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted nitroanilines, with a specific focus on overcoming the regioselectivity challenges inherent in the nitration of 5-methoxy-2-methylaniline to produce the desired 5-Methoxy-2-methyl-3-nitroaniline intermediate.
This document moves beyond standard protocols to explain the causal chemistry behind experimental choices, providing you with the technical insights needed to troubleshoot and optimize your reaction outcomes.
Section 1: Understanding the Challenge: The Science of Regioselectivity
A thorough grasp of the underlying electronic effects is paramount to controlling the outcome of this electrophilic aromatic substitution reaction.
Q1: Why is the nitration of 5-methoxy-2-methylaniline regiochemically complex?
The complexity arises from the competing directing effects of the three substituents on the aniline ring: the amino (-NH₂), the methyl (-CH₃), and the methoxy (-OCH₃) groups. In a standard electrophilic aromatic substitution, all three are activating, ortho-, para-directing groups.[1][2]
-
Amino (-NH₂) at C1: As a powerful activating group, it strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[1][3]
-
Methyl (-CH₃) at C2: This is a less potent activating group that directs to its ortho (C1, C3) and para (C5) positions.
-
Methoxy (-OCH₃) at C5: This is another strong activating group, directing to its ortho (C2, C6) and para (C4) positions.
The desired product requires the nitro group to be installed at the C3 position. Based on the standard directing effects, the amino and methoxy groups overwhelmingly favor nitration at C4 and C6, while only the weaker methyl group favors the target C3 position. This inherent electronic conflict is the primary cause of poor regioselectivity.
Caption: Competing directing effects on the 5-methoxy-2-methylaniline ring.
Q2: How does using a strong acid nitrating medium (e.g., HNO₃/H₂SO₄) alter these directing effects?
This is the critical insight for achieving the desired regioselectivity. In a strongly acidic medium, the highly basic amino group is protonated to form an anilinium ion (-NH₃⁺).[3][4] This fundamentally changes its electronic influence:
-
Anilinium ion (-NH₃⁺): This group is no longer an activator; it is a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.[4][5]
The -NH₃⁺ group at C1 now directs the incoming electrophile to the C3 and C5 positions. Since C5 is occupied by the methoxy group, the anilinium ion selectively favors nitration at the desired C3 position. The challenge then becomes a balancing act: promoting the formation of the meta-directing anilinium ion while preventing the oxidative side reactions that are common when nitrating anilines directly.[4][6]
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.
| Problem Encountered | Primary Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity | 1. Reaction temperature is too high, leading to side reactions. 2. Incomplete protonation of the amine. 3. Competing directing effects from -OCH₃ and -CH₃ groups. | 1. Maintain strict temperature control, ideally between -10°C and 0°C.[7] 2. Ensure a sufficiently strong acidic medium (conc. H₂SO₄) to fully form the anilinium salt before nitration. |
| Formation of Dark, Tarry Material | Oxidation of the aniline ring by nitric acid. This is highly temperature-dependent.[5][6] | 1. Keep the reaction temperature low and stable throughout the addition of the nitrating agent. 2. Add the nitrating mixture slowly and sub-surface if possible to ensure rapid mixing and heat dissipation. |
| Low Overall Yield | 1. Significant byproduct formation (isomers, oxidation products). 2. Incomplete reaction. 3. Loss of product during workup and purification.[5] | 1. Optimize regioselectivity using the temperature control methods above. 2. Allow sufficient reaction time after the addition of the nitrating agent. 3. Optimize the purification protocol (e.g., solvent choice for recrystallization). |
| Formation of 4-Nitro and 6-Nitro Isomers | The ortho-, para-directing effects of the methoxy and residual unprotonated amino groups are dominating the reaction. | 1. Re-evaluate the acidity of the medium. The amine must be fully protonated. 2. Lower the reaction temperature further to increase the selectivity of the primary pathway. |
Section 3: Validated Experimental Protocols
These protocols are designed to maximize the yield and purity of the target 3-nitro isomer. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Controlled Direct Nitration of 5-Methoxy-2-methylaniline
This method leverages the meta-directing effect of the anilinium ion under carefully controlled conditions to favor the formation of the 3-nitro product.
Materials & Reagents:
-
5-Methoxy-2-methylaniline (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Sodium Hydroxide (NaOH) solution (e.g., 20%)
-
Ice, Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Amine Salt Formation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (approx. 7-8 mL per gram of aniline). Cool the acid to -10°C using an ice-salt bath.
-
Slowly add 5-methoxy-2-methylaniline (1.0 eq) to the cold, stirring sulfuric acid. The addition should be portion-wise or dropwise if the starting material is liquid, ensuring the temperature does not rise above 0°C. Stir for 30 minutes at this temperature to ensure complete formation of the anilinium sulfate salt.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (approx. 2 mL per mL of nitric acid). Cool this mixture to 0°C in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred anilinium salt solution over a period of at least 1-2 hours. It is critical to maintain the reaction temperature at or below -5°C throughout the addition. [7]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at -5°C for an additional 2 hours.
-
Workup: Very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization & Isolation: Slowly neutralize the cold slurry with a sodium hydroxide solution until the pH is approximately 7-8. Be careful, as this is a highly exothermic process. The orange-yellow precipitate is the crude product mixture.
-
Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to remove any residual acid and inorganic salts.
Protocol 2: Purification by Recrystallization
This procedure is essential for separating the desired 3-nitro isomer from other byproducts.
-
Transfer the dried crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid.
-
If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly. The desired this compound should be obtained as a crystalline solid.
Caption: Recommended workflow for the synthesis of this compound.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Is an amine protection strategy (e.g., acetylation) a viable alternative? A: While amine protection is a standard strategy to control aniline nitrations, it is likely suboptimal for this specific target.[2][5] The N-acetyl group is ortho-, para-directing. In this molecule, the combined directing effects of the N-acetyl and methoxy groups would strongly favor nitration at the C4 and C6 positions, leading to a low yield of the desired C3 isomer. Therefore, the controlled direct nitration of the unprotected amine is the more logical approach.
-
Q: What are some alternative nitrating agents I could explore for better selectivity? A: If the mixed acid system proves difficult to control, milder and more selective nitrating agents can be investigated. Nitronium salts like nitronium tetrafluoroborate (NO₂BF₄) can be effective in anhydrous conditions and may offer different selectivity profiles.[8] Additionally, systems like bismuth subnitrate with thionyl chloride have been reported as mild and selective reagents for nitrating sensitive aromatic compounds.[9]
-
Q: How can I confirm the identity and purity of my final product and its isomers? A: A combination of analytical techniques is recommended.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): To quantify the ratio of different isomers in the product mixture.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation and confirming the position of the nitro group on the aromatic ring.
-
Melting Point: Pure compounds have sharp melting points, which can be compared to literature values. Isomeric impurities will typically broaden and depress the melting point.
-
References
-
IJRAR. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. Available from: [Link]
-
Albright, L. F., & Mills, R. F. (Eds.). (1996). Nitration: Recent Laboratory and Industrial Developments. American Chemical Society. Available from: [Link]
-
Vo, H. D., & Le, T. M. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 29(12), 2839. Available from: [Link]
-
Baghernejad, B. (2012). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 17(7), 8435-8441. Available from: [Link]
-
RSC. (2016). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Request PDF. Available from: [Link]
-
Katayev, D. (n.d.). Development of nitrating reagents. ResearchGate. Available from: [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Available from: [Link]
-
Frontiers in Chemistry. (2022). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available from: [Link]
-
Chemistry Stack Exchange. (2019). Nitration of aniline. Available from: [Link]
-
Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Available from: [Link]
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- 9. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Spectroscopic Analysis of 5-Methoxy-2-methyl-3-nitroaniline
Welcome to the technical support center for the spectroscopic analysis of 5-Methoxy-2-methyl-3-nitroaniline (CAS No. 605681-24-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this compound using various spectroscopic techniques. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for this compound in public databases, this guide utilizes high-quality predicted data as a reference. This information serves as a baseline for interpreting your experimental findings.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic Protons: ~6.5-7.5 ppm, Methoxy Protons (-OCH₃): ~3.8 ppm, Methyl Protons (-CH₃): ~2.2 ppm, Amine Protons (-NH₂): Broad singlet, variable |
| ¹³C NMR | Aromatic Carbons: ~110-155 ppm, Methoxy Carbon (-OCH₃): ~56 ppm, Methyl Carbon (-CH₃): ~18 ppm |
| IR Spectroscopy | N-H stretching (amine): ~3300-3500 cm⁻¹ (two bands), C-H stretching (aromatic): ~3000-3100 cm⁻¹, C-H stretching (aliphatic): ~2850-2960 cm⁻¹, C=C stretching (aromatic): ~1450-1600 cm⁻¹, NO₂ stretching (asymmetric): ~1500-1550 cm⁻¹, NO₂ stretching (symmetric): ~1330-1370 cm⁻¹, C-O stretching (ether): ~1200-1275 cm⁻¹ |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 182.07. Key fragments may arise from loss of NO₂, CH₃, and OCH₃. |
Troubleshooting Guides
UV-Vis Spectroscopy
Q1: My UV-Vis spectrum shows a significant shift in the maximum absorbance wavelength (λmax) compared to what is expected for a nitroaniline derivative. What could be the cause?
A1: Shifts in λmax are common for nitroaromatic compounds and are often attributable to solvent effects. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.
-
Scientific Rationale: this compound possesses electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups, leading to an intramolecular charge transfer (ICT) character in its electronic transitions. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, resulting in a lower energy transition and a bathochromic (red) shift (shift to longer wavelength). Conversely, nonpolar solvents will lead to a hypsochromic (blue) shift (shift to shorter wavelength).
-
Troubleshooting Steps:
-
Verify Solvent Polarity: Confirm the identity and purity of the solvent used. Contaminants can alter the polarity of the medium.
-
Run a Solvent Blank: Always run a baseline correction with the pure solvent you are using to subtract any background absorbance.
-
Test a Series of Solvents: To confirm solvatochromism, run the spectrum in a series of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, and water). A plot of λmax versus solvent polarity should reveal a trend.
-
pH Considerations: The amino group can be protonated in acidic conditions, which will significantly alter the electronic structure and cause a hypsochromic shift. Ensure your solvent is neutral or buffered if pH sensitivity is a concern.
-
Q2: The absorbance reading of my sample is above 2.0 and the peaks appear flattened. What should I do?
A2: High absorbance values often indicate that the sample is too concentrated, leading to deviations from the Beer-Lambert law and potential instrument limitations.
-
Scientific Rationale: Most spectrophotometers have an optimal absorbance range, typically between 0.1 and 1.5. Beyond this range, the detector response may become non-linear, and stray light can become a significant factor, leading to inaccurate readings and flattened peaks.[1]
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare a more dilute solution of your sample and re-run the analysis. Serial dilutions may be necessary to find the optimal concentration.
-
Check Cuvette Path Length: If possible, use a cuvette with a shorter path length (e.g., 0.1 cm or 0.5 cm instead of the standard 1 cm).
-
Instrument Calibration: Ensure your spectrophotometer is properly calibrated and performing within its specified limits.
-
Caption: Troubleshooting workflow for common FTIR spectroscopy issues.
NMR Spectroscopy
Q1: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to interpret.
A1: Overlapping signals in the aromatic region are common for polysubstituted benzene rings. Changing the NMR solvent can often resolve these signals.
-
Scientific Rationale: The chemical shift of protons is influenced by the local magnetic environment, which can be affected by the solvent. Aromatic solvents like deuterated benzene (C₆D₆) can induce significant shifts (known as aromatic solvent-induced shifts or ASIS) due to anisotropic effects, often improving the resolution of complex multiplets. [2]* Troubleshooting Steps:
-
Change Solvent: Re-run the spectrum in a different deuterated solvent. Good alternatives to CDCl₃ include benzene-d₆, acetone-d₆, or DMSO-d₆. [2][3] 2. Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). Higher field strengths increase the chemical shift dispersion.
-
2D NMR: Perform a 2D NMR experiment, such as COSY (Correlation Spectroscopy), to identify which protons are coupled to each other. This can help in assigning the overlapping signals.
-
Q2: I have a broad singlet in my ¹H NMR spectrum that I suspect is the -NH₂ group. How can I confirm this?
A2: The signal for amine protons is often broad and its chemical shift can be variable. A D₂O exchange experiment is a definitive way to identify it.
-
Scientific Rationale: Protons attached to heteroatoms like nitrogen (and oxygen) are acidic and can exchange with deuterium from D₂O. When this exchange occurs, the proton is replaced by a deuterium, which is not observed in ¹H NMR, causing the signal to disappear.
-
Troubleshooting Steps:
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and then re-acquire the spectrum.
-
Compare Spectra: If the broad singlet disappears or significantly diminishes in intensity, it is confirmed to be the -NH₂ protons. [2]
-
Mass Spectrometry
Q1: I am not observing the molecular ion peak at the expected m/z of 182 in my electron ionization (EI) mass spectrum.
A1: The absence of a molecular ion peak in EI-MS is common for certain classes of compounds, especially those that are prone to fragmentation.
-
Scientific Rationale: Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule. This can cause the molecular ion to be unstable and fragment immediately. For nitroaromatic compounds, a common fragmentation pathway is the loss of the nitro group (NO₂) or other small neutral molecules.
-
Troubleshooting Steps:
-
Look for Characteristic Fragments: Instead of the molecular ion, look for peaks corresponding to expected fragments. For this compound, this could include [M-NO₂]⁺ (m/z 136), [M-CH₃]⁺ (m/z 167), or [M-OCH₃]⁺ (m/z 151).
-
Use a "Softer" Ionization Technique: If available, re-analyze your sample using a soft ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy and are more likely to produce an intact protonated molecule [M+H]⁺ (at m/z 183) or other adducts. [1] Q2: My ESI mass spectrum is showing low signal intensity for my analyte.
-
A2: Low signal intensity in ESI-MS can be due to a variety of factors including poor ionization efficiency, matrix effects, or instrument settings.
-
Scientific Rationale: ESI efficiency is highly dependent on the analyte's ability to accept or lose a proton, as well as the composition of the mobile phase. The presence of other components in the sample (the "matrix") can suppress the ionization of the analyte of interest. [4]* Troubleshooting Steps:
-
Optimize Mobile Phase: For positive ion mode, ensure your mobile phase contains a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Check Ionization Mode: Analyze the sample in both positive and negative ion modes. While anilines typically ionize well in positive mode, the overall structure might favor negative ion formation.
-
Tune the Instrument: Optimize the ion source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) for your specific compound by infusing a standard solution.
-
Sample Clean-up: If analyzing a complex mixture, consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. [4]
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling this compound? A1: this compound is a chemical compound and should be handled with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for specific handling and disposal information. General precautions include wearing personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood.
Q2: How should I prepare a solid sample of this compound for FTIR analysis? A2: The two most common methods are KBr pellets and ATR.
-
KBr Pellet: Grind a small amount (1-2 mg) of your sample with about 100-200 mg of dry, IR-grade KBr powder until a fine, homogeneous mixture is obtained. Press the mixture in a pellet die under high pressure to form a transparent pellet.
-
ATR: Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure using the instrument's clamp to ensure good contact. This method is generally faster and requires less sample preparation.
Q3: Which solvent is best for NMR analysis of this compound? A3: Deuterated chloroform (CDCl₃) is a common starting point as it solubilizes many organic compounds. However, as discussed in the troubleshooting section, if you experience signal overlap, consider using other solvents like benzene-d₆, acetone-d₆, or DMSO-d₆. The choice of solvent can also depend on the solubility of your specific sample.
Q4: What typical fragmentation patterns can I expect in the mass spectrum of this compound? A4: Under electron ionization (EI), you can expect to see fragmentation resulting from the loss of the functional groups. Common neutral losses from nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da). Additionally, you may observe losses corresponding to the methyl group (15 Da) and the methoxy group (31 Da).
References
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Scribd. FTIR Spectra Troubleshooting Guide. Available from: [Link]
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Madison Instruments. FTIR Troubleshooting Guide. Available from: [Link]
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Miseo, E. V., & Briggs, J. (2021). Common Problems with FT-IR Instruments and How to Avoid Them. Spectroscopy Online. Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available from: [Link]
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Newport. FTIR User's Manual. Available from: [Link]
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G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available from: [Link]
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ResearchGate. How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? Available from: [Link]
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BCCSU. (2024). Maintenance and Preventative Care for FTIR Spectrometers in Drug Checking Services. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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CASPRE. 13C NMR Predictor. Available from: [Link]
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ChemAxon. NMR Predictor. Available from: [Link]
- Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 137-148.
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Quora. What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? Available from: [Link]
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University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
- Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669.
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SpectraBase. 5-Methoxy-2-nitroaniline. Available from: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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PubChem. 5-Methoxy-2-methyl-4-nitroaniline. Available from: [Link]
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University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents. Available from: [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]
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PubChem. 3-Methoxy-5-nitroaniline. Available from: [Link]
- Wishart, D. S. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolites, 1(1), 5-48.
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University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data. Available from: [Link]
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NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. Mass Spectrometry: Fragmentation. Available from: [Link]
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PubChem. 2-Methoxy-5-nitroaniline. Available from: [Link]
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ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline. Available from: [Link]
- Stepan, A. F., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 63(7), 3483-3493.
- Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research, 3(4), 424-439.
- Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry, 30(11), 2354-2363.
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ResearchGate. UV-Vis absorption spectra of (a) reduction of 3-nitroaniline to... Available from: [Link]
- Azhagiri, S., et al. (2013). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 331-340.
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ResearchGate. UV-Vis spectra of polyanilines in a mixed solvent system; pH 3;... Available from: [Link]
-
ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. Available from: [Link]
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Best practices for handling and storage of 5-Methoxy-2-methyl-3-nitroaniline
Technical Support Center: 5-Methoxy-2-methyl-3-nitroaniline
Guide Objective: This technical support document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling, storage, and troubleshooting of this compound (CAS: 16024-30-9).
A Note on Scientific Integrity: Direct and comprehensive safety and handling data for the specific isomer this compound is not extensively published. Therefore, this guide has been constructed with the highest commitment to scientific integrity by extrapolating from established data on structurally analogous compounds, including other nitroaniline, methoxyaniline, and toluidine derivatives. The principles outlined here are based on the known reactivity and toxicology of the functional groups present in the molecule. Users must treat this compound with the caution required for hazardous chemical substances.
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with this compound?
Based on data from similar nitroaniline compounds, this compound should be treated as a hazardous substance with the potential for significant toxicity.[1] The primary hazards include:
-
Acute Toxicity: It is likely toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood, liver, and kidneys.[2]
-
Methemoglobinemia: A significant risk associated with nitroaniline compounds is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish skin), headache, dizziness, and in severe cases, death.[2]
-
Irritation: The compound is expected to cause skin and eye irritation.[2][3][4] Inhalation of dust may irritate the respiratory tract.[2]
Q2: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?
Due to the presumed hazards, a stringent PPE protocol is required:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat or protective clothing to prevent skin exposure.[5] Contaminated clothing should be removed and laundered before reuse.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[2] If a fume hood is not available or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5]
Q3: What are the correct storage conditions to ensure the stability of this compound?
To maintain the integrity and stability of the compound, adhere to the following storage protocols:
-
Store in a tightly closed, light-resistant container (e.g., amber glass vial).[5]
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible substances.[1][2][4]
-
For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation, which can cause the material to darken over time.[5][6]
Troubleshooting Guide: Common Issues & Solutions
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Solid has darkened or changed color over time. | 1. Photodegradation: Aromatic nitro compounds can be sensitive to light.[6] 2. Oxidation: The aniline functional group can be susceptible to slow oxidation from prolonged air exposure.[5] | Solution: Always store the compound in an amber or opaque vial to protect it from light.[6] For long-term storage, flush the container with an inert gas like nitrogen or argon before sealing. This displaces oxygen and minimizes oxidative degradation.[5] |
| Low yield or unexpected byproducts in a chemical reaction. | 1. Compound Degradation: The compound may be unstable under the reaction conditions (e.g., high temperature, presence of strong acids or oxidizers).[6] 2. Incompatible Reagents: Nitroanilines are incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][3][4][7] | Solution: Before running the full-scale reaction, perform a small-scale stability test of this compound under your proposed conditions (solvent, temperature, pH). Avoid strong acids, as the aniline nitrogen can be protonated, altering the compound's reactivity and stability.[6] If possible, conduct the reaction at the lowest effective temperature. |
| Inconsistent analytical results (HPLC, NMR). | 1. On-Column Degradation: The compound might be degrading on the HPLC column if the mobile phase is incompatible (e.g., too acidic). 2. Solvent Instability: The compound may be slowly degrading in the analytical solvent. | Solution: Analyze samples as quickly as possible after preparation. Ensure the analytical solvents are high-purity and neutral. For HPLC, buffer the mobile phase to a pH range where the compound is known to be stable. Consider using a shorter column or lower analysis temperature to minimize the potential for on-column degradation.[6] |
| Difficulty purifying the compound by recrystallization. | 1. Improper Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent. 2. Co-crystallization of Impurities: Colored impurities may be crystallizing along with the product. | Solution: A common and effective technique for purifying nitroanilines is recrystallization from ethanol or an ethanol/water mixture.[8][9] If the solution is highly colored, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step.[9] Ensure you use the minimum amount of hot solvent to dissolve the compound to maximize yield upon cooling.[9] |
Experimental Protocols & Workflows
Safe Handling and Storage Workflow
The following diagram outlines the critical decision points and steps for safely managing this compound from receipt to disposal.
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Validation & Comparative
In the landscape of synthetic organic chemistry and drug discovery, the nuanced structural variations of aromatic nitro compounds play a pivotal role in determining their chemical reactivity and potential as pharmaceutical intermediates. This guide presents a comprehensive comparative analysis of 5-Methoxy-2-methyl-3-nitroaniline, a lesser-documented substituted nitroaniline, against its more common structural isomers and related compounds. By examining their physicochemical properties, spectroscopic signatures, and synthetic accessibility, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding to inform their synthetic strategies and molecular design efforts.
Introduction: The Significance of Substituted Nitroanilines
Nitroanilines are a class of organic compounds characterized by a benzene ring bearing both an amino (-NH₂) and a nitro (-NO₂) group. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts a unique reactivity profile to these molecules, making them valuable precursors in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The specific positioning of these and other substituents on the aromatic ring profoundly influences the molecule's properties, including its acidity/basicity, solubility, and reactivity in electrophilic and nucleophilic substitution reactions.
This guide focuses on this compound and places it in context with its structural isomers and other related nitroanilines to highlight the impact of substituent placement on molecular characteristics.
Physicochemical Properties: A Comparative Overview
The arrangement of functional groups on the aniline ring dictates the intermolecular forces and molecular symmetry, which in turn governs the macroscopic physical properties of the compound. A comparison of melting points, boiling points, and solubility provides initial insights into the handling and purification of these compounds.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₈H₁₀N₂O₃ | 182.18 | Not Reported | Not Reported | Not Reported | |
| 2-Nitroaniline | C₆H₆N₂O₂ | 138.13 | 71.5 | 284 | Slightly soluble in water; soluble in ethanol, ether.[1] | |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.13 | 111-114 | 306 | Slightly soluble in water; soluble in ethanol, ether, methanol.[1] | |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.13 | 147-149 | 332 | Limited solubility in water; soluble in ethanol, acetone.[2] | |
| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | Not Reported | Not Reported | Not Reported | |
| 4-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | Not Reported | Not Reported | Not Reported | |
| 5-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | 168.15 | 131 | Not Reported | Slightly soluble in chloroform, DMSO, methanol.[3] |
Note: Experimental data for this compound is not widely available in peer-reviewed literature. The provided molecular formula and weight are based on its chemical structure.
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques provide invaluable information for the structural elucidation and differentiation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise substitution pattern on the benzene ring. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents.
Predicted ¹H NMR of this compound: The spectrum is expected to show distinct signals for the two aromatic protons, the methoxy protons, and the methyl protons. The coupling patterns of the aromatic protons would be indicative of their relative positions.
Comparative NMR Data of Related Nitroanilines:
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Methyl-3-nitroaniline | DMSO-d₆ | 7.07 (t, J=8.0 Hz, 1H), 6.93 (d, J=7.9 Hz, 1H), 6.88 (d, J=8.0 Hz, 1H), 5.54 (s, 2H, NH₂), 2.07 (s, 3H, CH₃) | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88 |
| 4-Methyl-3-nitroaniline | DMSO-d₆ | 7.15 (d, J=2.4 Hz, 1H), 7.09 (d, J=8.3 Hz, 1H), 6.80 (dd, J=8.2, 2.4 Hz, 1H), 5.55 (s, 2H, NH₂), 2.31 (s, 3H, CH₃) | 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 |
| 2-Nitroaniline | CDCl₃ | 8.12 (d, J=8.0 Hz, 1H), 7.36 (t, J=8.1 Hz, 1H), 6.81 (d, J=8.3 Hz, 1H), 6.70 (t, J=8.0 Hz, 1H), 5.98 (s, 2H, NH₂) | Not Reported |
| 3-Nitroaniline | CDCl₃ | 7.58 (dd, J=8.0, 2.2 Hz, 1H), 7.49 (t, J=2.2 Hz, 1H), 7.27 (t, J=8.0 Hz, 1H), 6.95 (dd, J=8.0, 2.2 Hz, 1H), 4.00 (s, 2H, NH₂) | 149.27, 147.49, 129.94, 120.66, 113.15, 109.03 |
| 4-Nitroaniline | DMSO-d₆ | 7.93 (d, J=9.2 Hz, 2H), 6.71 (br, 2H, NH₂), 6.58 (d, J=9.0 Hz, 2H) | 155.76, 135.65, 126.46, 112.42 |
NMR data for 2-Methyl-3-nitroaniline, 4-Methyl-3-nitroaniline, 2-Nitroaniline, 3-Nitroaniline, and 4-Nitroaniline are sourced from a supplementary information document from the Royal Society of Chemistry.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in a molecule. The characteristic vibrational frequencies of the N-H, C-H, N-O, and C-O bonds provide a unique spectral fingerprint.
Expected IR Absorptions for this compound:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and methoxy groups just below 3000 cm⁻¹.
-
NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
-
C-O stretching: A strong band in the region of 1200-1275 cm⁻¹ for the aryl ether.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): A prominent peak at m/z = 182.
-
Fragmentation: Common fragmentation pathways for nitroaromatics include the loss of NO₂ (m/z = 136) and subsequent loss of CO from the resulting phenoxy cation.
Synthesis and Reactivity
The synthesis of substituted nitroanilines often requires careful consideration of the directing effects of the existing substituents.
General Synthetic Approach
A plausible synthetic route to this compound would likely involve the nitration of a suitably substituted aniline or anisole precursor. The directing effects of the methoxy, methyl, and amino (or a protected form) groups must be carefully orchestrated to achieve the desired regiochemistry.
A potential, though unverified, synthetic pathway is outlined below:
Protocol for Spectroscopic Characterization
Self-Validation: The combination of NMR, IR, and MS provides a self-validating system for structural confirmation. Each technique probes different aspects of the molecular structure, and consistency across all datasets provides high confidence in the compound's identity.
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Analyze chemical shifts, coupling constants, and integration to assign the structure.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Identify the characteristic absorption bands for the key functional groups.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum using a GC-MS or LC-MS system.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
-
Conclusion
This compound represents an interesting, yet under-explored, member of the substituted nitroaniline family. While detailed experimental data remains scarce, this guide has provided a comparative framework based on its structural analogues. The presented analysis of physicochemical properties, predicted and comparative spectroscopic data, and generalized synthetic and analytical protocols serves as a valuable starting point for researchers interested in synthesizing and utilizing this compound. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in various fields of chemical synthesis.
References
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PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Definitive Structural Validation of 5-Methoxy-2-methyl-3-nitroaniline
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of developmental pipelines. The subject of this guide, 5-Methoxy-2-methyl-3-nitroaniline, serves as a pertinent case study for illustrating the hierarchical nature of analytical techniques in structural validation.
While a suite of spectroscopic methods provides essential, piece-wise evidence of a molecule's constitution, only single-crystal X-ray crystallography (SCXRD) delivers an irrefutable, high-resolution map of atomic positions in the solid state. This guide provides an in-depth, comparative analysis of SCXRD as the gold standard for structural validation, benchmarked against the corroborative, yet inferential, data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore not just the "how" but the critical "why" behind the experimental choices, presenting a self-validating workflow from synthesis to absolute structural confirmation.
Part 1: Synthesis and Purification for Analysis
The journey to structural validation begins with the synthesis and rigorous purification of the analyte. The presence of impurities, particularly isomers, can confound spectroscopic interpretation and, more critically, inhibit the growth of high-quality single crystals.
Experimental Protocol: Synthesis and Purification
A plausible synthetic route to this compound involves the nitration of 3-methoxy-2-methylaniline.
1. Synthesis:
-
Reaction Setup: To a stirred solution of 3-methoxy-2-methylaniline in concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, a nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) is added dropwise.
-
Rationale: The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction is maintained at a low temperature to control the exothermic reaction and minimize side-product formation.
-
Work-up: Upon completion, the reaction mixture is poured over crushed ice, leading to the precipitation of the crude product. The solid is collected by vacuum filtration and washed with cold water to remove residual acid.
2. Purification (Recrystallization):
-
Solvent Selection: The crude product is purified by recrystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] Ethanol or an ethanol/water mixture is often a suitable choice for nitroaniline derivatives.[3][4]
-
Procedure: The crude solid is dissolved in a minimum amount of hot solvent. The hot solution is filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly and undisturbed. Slow cooling is crucial as it promotes the formation of large, well-ordered crystals rather than rapid precipitation of small, impure crystallites.[5]
-
Validation of Purity: The purity of the recrystallized product should be assessed (e.g., by melting point determination and thin-layer chromatography) before proceeding with structural analysis. High purity (>99%) is essential for obtaining reliable analytical data and is a prerequisite for successful single-crystal growth.[1][5]
Part 2: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD stands alone in its ability to provide a direct, three-dimensional visualization of the molecular structure, including bond lengths, bond angles, and stereochemistry. It is the ultimate arbiter in cases of structural ambiguity.
Experimental Workflow: From Crystal to Structure
The following diagram outlines the comprehensive workflow for SCXRD analysis.
Caption: Workflow for Single-Crystal X-ray Crystallography.
1. Crystal Growth:
-
Methodology: The most common and effective methods for small organic molecules are slow evaporation and vapor diffusion.[6]
- Slow Evaporation: A nearly saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate over several days.[1][2]
- Vapor Diffusion: A concentrated solution of the compound in a volatile 'solvent' is placed in a small open vial, which is then sealed inside a larger jar containing a less volatile 'anti-solvent' in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solvent vial gradually reduces the compound's solubility, promoting slow crystallization.[6]
-
Causality: The goal is to allow molecules to slowly deposit onto a nucleation site, forming an ordered, single crystal lattice. Rapid precipitation traps solvent and creates defects, rendering the crystal unsuitable for diffraction.[6]
2. Data Collection and Processing:
-
A suitable crystal (typically 0.1-0.3 mm) is mounted on a goniometer and cooled in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
The crystal is rotated in a high-intensity X-ray beam (often from a Cu or Mo source).[7] The X-rays diffract off the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots.
-
A detector records the positions and intensities of thousands of these reflections as the crystal is rotated.[8] This raw data is then processed (integrated and scaled) to produce a reflection file (.hkl).
3. Structure Solution and Refinement:
-
Structure Solution: The fundamental challenge is the "phase problem"—the detector records intensities (amplitudes squared) but not the phase information of the diffracted X-rays. For small molecules, this is typically solved using direct methods, which employ statistical relationships between the phases of strong reflections. Programs like SHELXS are commonly used for this step.[9]
-
Structure Refinement: The initial solution provides a rough electron density map into which a molecular model can be built. This model is then refined against the experimental data using a least-squares minimization process with software such as SHELXL.[10][11] This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the crystal).
-
Validation: The quality of the final structure is assessed by metrics like the R1 factor (a measure of the agreement between observed and calculated structure factor amplitudes), the goodness-of-fit (Goof), and the residual electron density map.
Anticipated Crystallographic Data
The following table presents hypothetical but realistic crystallographic data for this compound, based on typical values for similar small organic molecules.
| Parameter | Expected Value | Significance |
| Chemical Formula | C₈H₁₀N₂O₃ | Confirms the elemental composition. |
| Molecular Weight | 182.18 g/mol | Consistent with the chemical formula. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å); β (°) | e.g., a=8.5, b=12.1, c=9.2; β=95° | The dimensions and angle of the unit cell, the fundamental repeating block of the crystal. |
| Volume (ų) | ~950 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Final R indices [I>2σ(I)] | R1 ≈ 0.04, wR2 ≈ 0.10 | Low R-factors indicate a good agreement between the model and the experimental data. |
| Goodness-of-Fit (Goof) | ~1.0 | A value close to 1.0 indicates a good refinement model. |
Part 3: Corroborative Analytical Techniques
While SCXRD provides the definitive structure, other techniques are indispensable for routine characterization and for providing evidence that must align with the final crystal structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing detailed information about the molecule's connectivity and carbon-hydrogen framework.[12]
Protocol: A small amount (~5-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[13]
Expected Data & Comparison with SCXRD:
-
¹H NMR: Would show distinct signals for the two aromatic protons, the amine (NH₂) protons, the methoxy (OCH₃) protons, and the methyl (CH₃) protons. The splitting patterns (e.g., doublets for adjacent aromatic protons) would confirm their relative positions, corroborating the connectivity found by SCXRD.
-
¹³C NMR: Would show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating (-NH₂, -OCH₃, -CH₃) and electron-withdrawing (-NO₂) groups, consistent with the substitution pattern determined by SCXRD.[12]
Limitation: NMR determines the structure in solution. While it confirms connectivity, it does not provide the precise bond lengths, bond angles, or the specific conformation and intermolecular interactions (e.g., hydrogen bonding) present in the solid state, which are revealed by SCXRD.
| Technique | Predicted ¹H NMR Data (in CDCl₃, δ ppm) | Predicted ¹³C NMR Data (in CDCl₃, δ ppm) |
| This compound | ~7.0-7.5 (2H, aromatic), ~4.5 (2H, br s, NH₂), ~3.8 (3H, s, OCH₃), ~2.2 (3H, s, CH₃) | ~150 (C-O), ~148 (C-N), ~135 (C-NO₂), ~125 (C-CH₃), ~110-120 (aromatic C-H), ~56 (OCH₃), ~15 (CH₃) |
B. Mass Spectrometry (MS)
MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.
Protocol: A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI). A high-resolution mass spectrum (HRMS) is acquired.
Expected Data & Comparison with SCXRD:
-
HRMS: The primary ion observed would be the protonated molecule [M+H]⁺. For C₈H₁₀N₂O₃, the expected exact mass is 183.0764. HRMS can confirm this mass to within a few parts per million, providing strong evidence for the elemental formula, which must match the formula determined by SCXRD.
-
Fragmentation: Tandem MS (MS/MS) could show characteristic losses, such as the loss of the nitro group (NO₂), which further supports the proposed structure.[14]
Limitation: MS provides the molecular formula but cannot distinguish between isomers. This compound and 3-Methoxy-2-methyl-5-nitroaniline, for example, have identical molecular weights and would be indistinguishable by MS alone. SCXRD, however, would easily differentiate them by determining the exact placement of each substituent on the aromatic ring.
C. Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.[15]
Protocol: A solid sample is analyzed using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Expected Data & Comparison with SCXRD:
-
The IR spectrum would show characteristic absorption bands confirming the presence of the key functional groups identified in the crystal structure.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Asymmetric/Symmetric Stretch | ~3400-3500 |
| Nitro (NO₂) | Asymmetric Stretch | ~1520-1560 |
| Symmetric Stretch | ~1340-1380 | |
| Aromatic C-H | Stretch | ~3000-3100 |
| Methoxy (C-O) | Stretch | ~1250 |
Limitation: While IR confirms that functional groups like -NH₂, -NO₂, and -OCH₃ are present, it provides no information about their connectivity or spatial arrangement.[15] It supports the SCXRD result but cannot replace it.
Part 4: The Synergistic Verdict
The validation of a molecular structure is not a task for a single technique but a process of building a self-consistent, hierarchical body of evidence. The relationship between these analytical methods is not one of competition, but of synergy.
Caption: Hierarchy of information from analytical techniques.
This guide demonstrates that while NMR, MS, and IR are essential for initial characterization, purity assessment, and confirming key structural features, they ultimately provide circumstantial evidence. They build a compelling case for a proposed structure, but they cannot deliver the final, incontrovertible proof.
Single-crystal X-ray crystallography is the definitive method. It moves beyond inference to direct observation, providing the precise, high-resolution, three-dimensional coordinates of every atom in the molecule. For the community of researchers, scientists, and drug development professionals, embracing this hierarchy is fundamental. Relying on SCXRD as the ultimate structural arbiter ensures that subsequent biological, chemical, and clinical research is built on a foundation of absolute certainty.
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Schmidt, A., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
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Li, L., Zhang, L., Lan, Y., & Zhang, C. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7. [Link]
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PrepChem (2023). Synthesis of 5-methoxy-2-nitroaniline. PrepChem.com. [Link]
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Al-Naiema, I. M., & Stone, E. A. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. [Link]
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Sankaran, K., Vidhya, R., & Udaya, S. (2012). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 72-81. [Link]
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Sheldrick, G. M. (2008). The SHELX package. MIT OpenCourseWare. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]
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Grüne, T. (2017). SHELX for experimental phasing and refinement. Paul Scherrer Institut PSI. [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi's Homepage. [Link]
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Müller, P. (n.d.). Chapter 6.1.2 SHELXL-97. CCP14. [Link]
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Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. [Link]
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ResearchGate (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... ResearchGate. [Link]
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Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. [Link]
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Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
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Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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ResearchGate (2000). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
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Navigating the Therapeutic Potential of Methoxy-Nitroaniline Derivatives: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, the substituted aniline scaffold represents a foundational element in the quest for novel therapeutic agents. Within this diverse chemical space, 5-Methoxy-2-methyl-3-nitroaniline and its derivatives are emerging as a class of compounds with significant, yet underexplored, biological potential. While comprehensive comparative efficacy data for this compound itself remains limited in publicly accessible literature, a broader examination of structurally related methoxy-nitroaniline analogues provides critical insights into their potential applications, particularly in oncology and infectious diseases.
This guide synthesizes available data on the biological activities of various methoxy-nitroaniline derivatives, offering a comparative analysis of their efficacy in relevant assays. By examining these related compounds, we can extrapolate potential structure-activity relationships and guide future research toward the most promising therapeutic avenues.
The Methoxy-Nitroaniline Core: A Scaffold for Biological Activity
The this compound structure incorporates key functional groups that are known to influence pharmacological activity. The methoxy group can modulate lipophilicity and metabolic stability, while the nitro group, an electron-withdrawing moiety, can participate in crucial interactions with biological targets. The aniline core itself is a well-established pharmacophore present in numerous approved drugs.
Derivatives of the broader methoxy-aniline class have demonstrated significant promise in anticancer research.[1] These compounds often serve as precursors or key intermediates in the synthesis of more complex molecules with therapeutic applications.[2][] For instance, 5-Methoxy-2-nitroaniline is utilized in the synthesis of methoxybenzimidazole compounds that act as PI3K inhibitors for cancer treatment.[]
Comparative Efficacy in Anticancer Assays
While specific data on this compound is scarce, studies on related methoxy-aniline derivatives, particularly quinoline and quinoxaline derivatives synthesized from methoxy-aniline precursors, reveal potent cytotoxic activity against various cancer cell lines.
Table 1: Cytotoxic Activity of Methoxy-Aniline Containing Quinoline Derivatives
| Compound | LogP | Test Conc. (µM) | Cell Lines | % Growth Inhibition |
| 4-Anilino-2-phenylquinoline | 4.01 | 10 | NCI-H226, MDA-MB-231/ATCC, SF-295 | 87.1, 99.1, 99.9 |
| 7-Methoxy-2-phenylquinoline | 3.89 | 10 | NCI-H226, MDA-MB-231/ATCC, SF-295 | 0.94, 0.04, <0.01 |
Data synthesized from a study on 4-anilino-2-phenylquinoline derivatives, which incorporate a methoxy-aniline component.[1]
Table 2: Cytotoxic Activity of Quinoxaline Derivatives
| Compound | IC50 against A549 cells (µM) | IC50 against Hs68 (normal) cells (µM) |
| Compound 4m | 9.32 ± 1.56 | 9.29 ± 1.25 |
| 5-Fluorouracil (control) | 4.89 ± 0.20 | 3.08 ± 1.40 |
These quinoxaline derivatives were synthesized to assess their activity against human non-small-cell lung cancer cells.[1]
The data suggests that the incorporation of the methoxy-aniline moiety into larger heterocyclic systems can lead to significant anticancer activity. The observed cytotoxicity is influenced by the overall molecular structure, with factors such as steric hindrance and the presence of hydrogen-bonding groups playing a crucial role.[1]
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The cytotoxic activity of these derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight in a suitable growth medium.[1]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 4 hours.[1]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Antimicrobial Potential of Methoxy-Nitroaniline Derivatives
In addition to anticancer properties, derivatives of methoxy-nitroanilines have been investigated for their antimicrobial activity. A study on 2-methyl-5-nitroaniline derivatives showed that these compounds exhibit antimicrobial effects against various bacteria.[4]
While specific efficacy data in the form of Minimum Inhibitory Concentrations (MICs) is not detailed in the available abstract, the study highlights that a series of synthesized 2-methyl-5-nitroaniline derivatives demonstrated antimicrobial activity against both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4] This suggests that the methoxy-nitroaniline scaffold could be a promising starting point for the development of new antimicrobial agents.
Experimental Protocol: Turbidometric Assay for Antimicrobial Activity
A common method to assess antimicrobial activity is the turbidometric assay, which measures the growth of bacteria in the presence of the test compound.
Workflow for Turbidometric Antimicrobial Assay
Caption: General workflow for a turbidometric antimicrobial assay.
Step-by-Step Methodology:
-
Bacterial Culture Preparation: A fresh overnight culture of the test bacterium is prepared in a suitable broth medium.
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 10^5 CFU/mL) and used to inoculate a series of test tubes or wells of a microplate containing fresh broth.
-
Compound Addition: The test compounds are added to the inoculated broth in a range of concentrations (serial dilutions). A positive control (inoculated broth without compound) and a negative control (uninoculated broth) are also included.
-
Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) with shaking to ensure aeration.
-
Turbidity Measurement: After incubation, the turbidity of each culture is measured by reading the optical density (OD) at a wavelength of 600 nm using a spectrophotometer.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of methoxy-nitroaniline derivatives is intrinsically linked to their chemical structure. While a comprehensive SAR study for this compound is not yet available, observations from related compound series provide valuable insights:
-
Position of Substituents: The relative positions of the methoxy, methyl, and nitro groups on the aniline ring are expected to significantly influence activity. These positions affect the electronic properties and the overall shape of the molecule, which in turn dictates its ability to bind to biological targets.
-
Role of the Methoxy Group: In studies of 2,5-dimethoxyphenylpiperidines, the deletion of methoxy groups was found to be detrimental to their activity as serotonin 5-HT2A receptor agonists.[5] This highlights the importance of methoxy groups in receptor binding and potency.
-
Impact of the Nitro Group: The strong electron-withdrawing nature of the nitro group can be crucial for interactions with target proteins. Its reduction to an amino group in vivo is also a known metabolic pathway that can lead to the formation of active or toxic metabolites.
-
Influence of Additional Moieties: As seen with the quinoline and quinoxaline derivatives, the incorporation of the methoxy-aniline scaffold into larger, more complex structures can dramatically enhance biological activity.[1]
Future Directions and Conclusion
The available evidence suggests that this compound and its derivatives represent a promising area for further investigation in drug discovery. While direct comparative efficacy data is currently limited, the demonstrated anticancer and antimicrobial activities of structurally related compounds provide a strong rationale for their continued exploration.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds with optimized potency and selectivity. Advanced studies should also investigate the mechanism of action of these compounds to identify their specific molecular targets.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Methoxy-Methyl-Nitroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the synthetic strategies for producing key isomers of methoxy-methyl-nitroaniline. While the specific synthesis of 5-Methoxy-2-methyl-3-nitroaniline is not widely documented in readily available literature, this guide will benchmark the synthetic efficiency of closely related and industrially significant isomers. Understanding the nuances of these syntheses, particularly concerning regioselectivity and yield, is crucial for optimizing the production of these vital chemical intermediates.
The following sections will delve into the common synthetic pathways, compare their efficiencies with supporting data, and provide detailed experimental protocols. We will explore the critical role of protecting groups, the impact of reaction conditions, and the emergence of modern technologies like continuous flow reactors in enhancing safety and productivity.
The Synthetic Challenge: Regioselectivity in the Nitration of Methoxy-Anilines and Toluidines
The primary challenge in synthesizing specific isomers of methoxy-methyl-nitroaniline lies in controlling the position of the nitro group during the electrophilic aromatic substitution (nitration) reaction. The starting materials, typically methoxy-anilines or methyl-anilines (toluidines), contain activating ortho-, para-directing groups (amino and methoxy/methyl). However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion, which is a meta-director. This interplay of directing effects often leads to a mixture of positional isomers, complicating purification and reducing the yield of the desired product.[1]
To circumvent this, a common and effective strategy is the protection of the highly activating amino group as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to prevent oxidation of the aromatic ring and improve the regioselectivity of the nitration.[2]
Comparative Analysis of Synthetic Routes
The following table summarizes and compares the prevalent synthetic routes for producing various methoxy-nitroaniline and methyl-nitroaniline isomers.
| Parameter | Route 1: Direct Nitration of Methoxy-Aniline | Route 2: Nitration with Amino Group Protection | Route 3: Partial Reduction of Dinitro Compounds | Route 4: Continuous Flow Synthesis |
| Starting Material | Substituted Aniline (e.g., 3-Methoxyaniline) | Substituted Aniline (e.g., 4-Methoxyaniline) | Dinitro Compound (e.g., 3,5-Dinitroanisole) | Substituted Aniline (e.g., 4-Methoxyaniline) |
| Key Steps | Nitration | Acetylation, Nitration, Hydrolysis | Selective Reduction | Acetylation, Nitration, Hydrolysis (in continuous flow) |
| Reagents | Nitric Acid, Sulfuric Acid[3] | Acetic Anhydride, Nitric Acid, Sulfuric Acid, HCl/NaOH[4][5] | Sodium Sulfide, Sodium Bicarbonate[6] | Acetic Anhydride, Nitrating Mixture, Hydrolysis Solution[4][7] |
| Reported Yield | Variable, often lower due to isomer formation. | Generally higher and cleaner. e.g., ~78-87% for intermediates[5]. | High, e.g., 93% for 3-Methoxy-5-nitroaniline[6]. | High throughput and potentially higher overall yield due to better control. |
| Advantages | Fewer steps. | Better control of regioselectivity, higher purity of desired isomer.[2] | High yield for specific isomers. | Enhanced safety, superior heat and mass transfer, high reproducibility.[4][7] |
| Disadvantages | Formation of multiple isomers, difficult purification, potential for oxidation.[1][2] | More steps, increasing overall process time and resource usage. | Limited to the availability of the corresponding dinitro precursor. | Higher initial setup cost for equipment. |
| Safety Concerns | Handling of highly corrosive and oxidizing acids, exothermic reaction.[1] | Similar to direct nitration, with the addition of handling acetic anhydride. | Use of sulfide reagents which can be hazardous. | Significantly improved safety profile due to smaller reaction volumes at any given time.[7] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of key methoxy-nitroaniline isomers.
Protocol 1: Synthesis of 5-Methoxy-2-nitroaniline via Direct Nitration of 3-Methoxyaniline
This protocol illustrates the direct nitration approach. The yield for this specific isomer synthesis is reported to be modest, highlighting the challenges of regioselectivity.
Step 1: Acetylation (Protection)
-
Dissolve 3-methoxyaniline in a mixture of acetic acid and acetic anhydride.
-
Stir the solution at room temperature for 1 hour.
Step 2: Nitration
-
Cool the solution to 5°C.
-
Add 60% nitric acid dropwise with stirring.
-
Allow the solution to warm to room temperature and then pour it into ice-water.
-
Neutralize with sodium hydroxide to precipitate the N-acetylated nitro-aniline intermediate.
Step 3: Hydrolysis (Deprotection)
-
Collect the crystals and reflux with 4N hydrochloric acid for 2 hours.
-
Alkalize the reaction mixture with sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium chloride solution and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to obtain 5-methoxy-2-nitroaniline.[3]
Protocol 2: Synthesis of 4-Methoxy-2-nitroaniline via Protection-Nitration-Deprotection
This protocol is a common industrial method that employs a protecting group strategy to achieve higher regioselectivity and yield.[2]
Step 1: Acetylation of 4-Methoxyaniline
-
Dissolve 4-methoxyaniline in glacial acetic acid.
-
Slowly add acetic anhydride while stirring.
-
Gently warm the mixture for 15-30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate 4-methoxyacetanilide.
-
Collect the solid by vacuum filtration, wash with water, and dry.[2]
Step 2: Nitration of 4-Methoxyacetanilide
-
Suspend the dried 4-methoxyacetanilide in acetic acid and cool to 0-5°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at a low temperature, monitoring the reaction by TLC.
-
Pour the reaction mixture over crushed ice to precipitate 4-methoxy-2-nitroacetanilide.[2]
Step 3: Hydrolysis of 4-Methoxy-2-nitroacetanilide
-
Reflux the 4-methoxy-2-nitroacetanilide in a solution of sulfuric acid in aqueous ethanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the 4-methoxy-2-nitroaniline.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.[2]
Protocol 3: Synthesis of 3-Methoxy-5-nitroaniline via Partial Reduction of 3,5-Dinitroanisole
This method provides a high-yield route to a specific isomer, provided the dinitro precursor is available.
-
Prepare a solution of sodium sulfide in deionized water and add sodium bicarbonate.
-
Once the sodium bicarbonate is dissolved, add methanol and cool the solution to 0°C.
-
Remove any precipitate by filtration.
-
Quickly add the filtered solution to a solution of 3,5-dinitroanisole in methanol.
-
Heat the resulting suspension to reflux for 30 minutes.
-
Concentrate the solution in vacuo to remove methanol.
-
Pour the aqueous residue into ice-water to precipitate the product.
-
Collect the orange precipitate by filtration and air-dry to obtain 3-methoxy-5-nitro-phenylamine with a reported yield of 93%.[6]
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows described above.
Caption: Direct Nitration Pathway with Intermediate Protection.
Caption: Protection-Nitration-Deprotection Pathway.
Caption: Partial Reduction Pathway.
Future Outlook: Continuous Flow Chemistry
For industrial-scale production, continuous flow chemistry is emerging as a superior alternative to traditional batch processing for nitration reactions.[4] This technology offers significant advantages, including:
-
Enhanced Safety: The small reaction volumes within the reactor minimize the risk associated with highly exothermic nitration reactions.[7]
-
Superior Heat and Mass Transfer: This allows for precise temperature control, reducing the formation of byproducts.[4][7]
-
High Reproducibility and Scalability: Continuous flow processes are easier to scale up and provide more consistent product quality.
A continuous flow process for synthesizing 4-methoxy-2-nitroaniline would involve pumping streams of the starting materials and reagents through a series of reactors where the acetylation, nitration, and hydrolysis steps occur sequentially.[7] This approach not only improves safety and efficiency but also allows for easier automation and process control.
Conclusion
The synthesis of specific methoxy-methyl-nitroaniline isomers is a nuanced task where regioselectivity is a key challenge. While direct nitration is a simpler process, it often results in a mixture of isomers, necessitating complex purification. The use of an acetyl protecting group for the amine functionality is a well-established and effective method for directing the nitration to the desired position and improving yields. For specific isomers where the dinitro precursor is available, partial reduction offers a high-yield alternative.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the desired isomer, required purity, available starting materials, and scale of production. For larger-scale synthesis, the adoption of continuous flow technology is highly recommended to ensure a safer, more efficient, and reproducible process.
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PrepChem. (n.d.). Synthesis of 5-methoxy-2-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Methoxy-2-nitroaniline - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
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YouTube. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. Retrieved from [Link]
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A Comparative Guide to the Nonlinear Optical Properties of 5-Methoxy-2-methyl-3-nitroaniline (MMNA) and Other Key Materials
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced photonic and optoelectronic devices, the exploration of materials with superior nonlinear optical (NLO) properties is paramount. Among the promising organic NLO materials, 5-Methoxy-2-methyl-3-nitroaniline (MMNA) has garnered attention. This guide provides a comprehensive comparison of the NLO properties of MMNA with other notable organic and inorganic materials, supported by experimental data and methodologies.
Section 1: Introduction to Nonlinear Optics and the Significance of MMNA
Nonlinear optics is a branch of optics that describes the behavior of light in nonlinear media, where the dielectric polarization P responds nonlinearly to the electric field E of the light.[1] This phenomenon gives rise to a host of important applications, including frequency conversion, optical switching, and high-resolution imaging.[2][3] The efficiency of these applications is intrinsically linked to the material's nonlinear optical coefficients.
Organic NLO materials have emerged as compelling alternatives to their inorganic counterparts due to their potentially larger nonlinear optical susceptibilities, faster response times, and the flexibility of molecular engineering.[4][5] MMNA, a derivative of p-nitroaniline, is a case in point. While p-nitroaniline itself does not exhibit quadratic nonlinearity due to its centrosymmetric crystal structure, chemical modification to form MMNA breaks this symmetry, leading to strong second-harmonic generation (SHG) activity.[6]
Section 2: Unveiling the Nonlinear Optical Characteristics of MMNA
Molecular Structure and Crystal Properties:
MMNA is synthesized by reacting p-nitroaniline with formaldehyde and methanol in the presence of sodium hydroxide.[6] It crystallizes in the orthorhombic space group P212121, a non-centrosymmetric structure essential for second-order NLO effects.[6] Large single crystals of MMNA can be grown from a tetrahydrofuran solution.[6]
Second-Order NLO Properties:
The primary measure of a material's second-order NLO response is its second-harmonic generation (SHG) efficiency. SHG is a process where two photons with the same frequency are combined to generate a new photon with twice the energy.[7] MMNA exhibits strong SHG activity, with an effective nonlinear optical coefficient (d_eff) of 15 pm/V.[6] This value is significant and positions MMNA as a promising material for frequency doubling applications.
Third-Order NLO Properties:
Third-order nonlinear optical susceptibility, denoted as χ(3), governs phenomena such as third-harmonic generation and the intensity-dependent refractive index.[8][9] While data on the third-order NLO properties of MMNA is less prevalent in the readily available literature, the molecular structure, featuring donor and acceptor groups connected by a π-conjugated system, suggests the potential for a significant χ(3) response.
Section 3: Comparative Analysis with Other NLO Materials
To contextualize the performance of MMNA, it is essential to compare its NLO properties with established and emerging materials.
3.1. Inorganic Benchmarks:
-
Potassium Dihydrogen Phosphate (KDP): A widely used inorganic NLO crystal, KDP serves as a standard reference for SHG measurements.[10] Organic materials like L-arginine maleate dihydrate and L-methionine L-methioninium hydrogen maleate have shown SHG efficiencies 1.68 times and equal to that of KDP, respectively. Meta-nitroaniline (m-NA) has also demonstrated a higher SHG efficiency than KDP.[4]
-
Lithium Niobate (LiNbO3): Known for its large electro-optic coefficients, LiNbO3 is another important inorganic NLO material. However, organic materials often boast higher NLO susceptibilities.[4]
3.2. Organic Contemporaries:
-
Meta-nitroaniline (m-NA): A well-studied organic NLO material, m-NA crystallizes in the orthorhombic space group Pbc21 and exhibits good SHG efficiency.[4] Its SHG efficiency is noted to be higher than that of KDP.[4]
-
2-Methyl-4-nitroaniline (MNA): MNA is another prominent organic NLO crystal. Thin crystalline slabs of MNA have demonstrated the ability to frequency double a broad spectrum of light without the need for phase matching.[11] The SHG efficiency of MNA-PLLA nanofibers has been shown to be dependent on processing parameters.[12]
-
N-benzyl-2-methyl-4-nitroaniline (BNA): This derivative of MNA exhibits a larger quadratic optical nonlinearity than MNA and is also a good emitter of THz waves.[13]
-
2-Methyl-5-nitroaniline (M5NA): The nonlinear optical properties of M5NA have been investigated, with studies showing enhanced NLO activity upon the addition of silver nanoparticles.[14]
Quantitative Comparison of SHG Efficiencies:
| Material | SHG Efficiency (Relative to KDP) | Effective NLO Coefficient (d_eff) (pm/V) |
| MMNA | - | 15[6] |
| KDP | 1 (Reference) | - |
| m-NA | > 1[4] | - |
| L-arginine maleate dihydrate | 1.68[15] | - |
| L-methionine L-methioninium hydrogen maleate | 1[15] | - |
Note: A direct comparison of SHG efficiency for MMNA relative to KDP was not found in the provided search results. The table highlights the effective NLO coefficient of MMNA and the relative SHG efficiencies of other materials.
Section 4: Experimental Methodologies for NLO Characterization
The reliable characterization of NLO properties is crucial for material evaluation. Two standard techniques are widely employed:
4.1. Kurtz-Perry Powder Technique for Second-Harmonic Generation:
This technique provides a rapid and effective method for screening the SHG efficiency of powdered crystalline materials.[7][16][17] It is a sensitive test for detecting non-centrosymmetry in crystals.[7]
Experimental Protocol:
-
A high-intensity pulsed laser, typically a Nd:YAG laser operating at 1064 nm, is used as the fundamental light source.[10]
-
The laser beam is directed onto a powdered sample of the material being tested.
-
The light transmitted through the sample is collected and passed through a filter to block the fundamental wavelength and allow only the second-harmonic signal (at 532 nm) to pass.
-
A photomultiplier tube (PMT) detects the intensity of the SHG signal.
-
The SHG intensity of the sample is compared to that of a standard reference material, such as KDP, under identical experimental conditions.[16][18]
Caption: Workflow of the Kurtz-Perry powder technique for SHG measurement.
4.2. Z-Scan Technique for Third-Order Nonlinearities:
The Z-scan technique is a simple and sensitive single-beam method used to measure the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility (χ(3)).[2][19][20]
Experimental Protocol:
-
A focused Gaussian laser beam is passed through the sample.
-
The sample is translated along the z-axis (the direction of beam propagation) through the focal point.
-
The transmittance of the beam through an aperture placed in the far field is measured as a function of the sample's position (z).
-
A "closed-aperture" Z-scan, where the aperture is partially closed, is sensitive to nonlinear refraction (the real part of χ(3)).
-
An "open-aperture" Z-scan, where the aperture is fully open, is used to measure nonlinear absorption (the imaginary part of χ(3)).[21]
Caption: Schematic of the Z-scan experimental setup.
Section 5: Causality and Future Directions
The superior NLO properties of organic molecules like MMNA stem from their molecular structure. The presence of electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups linked by a π-conjugated aniline ring creates a large molecular hyperpolarizability. The non-centrosymmetric packing in the crystal lattice allows for the manifestation of this molecular property on a macroscopic scale, leading to a strong second-order NLO response.[6]
Future research should focus on obtaining high-quality single crystals of MMNA to perform more detailed characterization of its NLO tensor components. Furthermore, a comprehensive investigation of its third-order NLO properties using the Z-scan technique would provide a more complete picture of its potential for all-optical switching and other third-order applications. The continued synthesis of new derivatives and co-crystallization with other chromophores could lead to even greater enhancements in NLO activity.
References
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- Z-scan technique for nonlinear materials characterization: a review.
- Second-harmonic gener
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- Z-scan: A simple technique for determination of third-order optical nonlinearity. AIP Conference Proceedings.
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- Z-scan technique for nonlinear materials characterization.
- Z-scan investigation to evaluate the third-order nonlinear optical properties of cauliflower-like VS 2 structures. Optica Publishing Group.
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- Kurtz-Perry powder technique. Science.gov.
- Second harmonic generation efficiency of MNA-PLLA nanofibers.
- Ultrabroad-band second-harmonic generation in MNA thin films without the need for phasem
- Quadratic nonlinear optical properties of a new organic crystal: N-methoxymethyl-4-nitroaniline (MMNA). IEEE Xplore.
- Third-Order Nonlinear Optical Susceptibility. Emergent Mind.
- Growth and Characterization of Organic NLO Material.
- Enhanced Second-Harmonic Generation From Nonlinear Optical Metamagnetics. PubMed.
- Third-Order Optical Nonlinearities of 2D Materials at Telecommunic
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- Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. PubMed Central.
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- High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing. Royal Society of Chemistry.
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- 2-Methyl-5-nitroaniline synthesis. ChemicalBook.
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- Nonlinear optical and electrooptical effects in 2-methyl-4-nitro-N-methylaniline (MNMA) crystals. Scilit.
- Enhanced NLO activity of organic 2-methyl-5-nitroaniline crystal: Experimental and computational investigation with and without silver addition. Optoelectronics Letters.
- Growth, optical and thermal studies on N-benzyl-2-methyl-4-nitroaniline.
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Correlating theoretical predictions with experimental data for 5-Methoxy-2-methyl-3-nitroaniline
An In-Depth Guide to Bridging Theory and Experiment: A Methodological Framework for the Analysis of 5-Methoxy-2-methyl-3-nitroaniline
This guide presents a comprehensive methodological framework for the structural and spectroscopic characterization of novel organic compounds, using this compound as a focal point. A significant challenge in contemporary materials and drug discovery is the rigorous validation of molecular structures. This often requires a synergistic approach, where theoretical predictions from computational models are meticulously correlated with tangible experimental data.
While extensive peer-reviewed data for this compound is not yet widely available, this guide will establish a robust workflow for its future analysis. We will leverage established protocols and data from closely related structural analogs—such as substituted nitroanilines—to demonstrate how this correlative process is expertly executed. By explaining the causality behind experimental choices and computational setups, this document serves as a blueprint for researchers, scientists, and drug development professionals aiming to achieve high-fidelity molecular characterization.
Part 1: The Theoretical Foundation - Predictive Computational Chemistry
Before embarking on laboratory synthesis and analysis, in-silico modeling provides invaluable predictive insights into a molecule's properties. Density Functional Theory (DFT) has become a powerful and accessible tool for this purpose, offering a balance between computational cost and accuracy. DFT calculations can predict optimized molecular geometry, vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic properties like molecular orbital energies.
Core Principles of DFT in Molecular Analysis
DFT calculations solve the Schrödinger equation for a multi-electron system by approximating the electron density. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is critical and should be based on the specific properties being investigated and literature precedents for similar molecules. For substituted nitroanilines, functionals like B3LYP are often employed for geometric and spectroscopic predictions.
Workflow for Theoretical Predictions
The computational process follows a logical sequence designed to yield a comprehensive set of predictive data for comparison with experimental results.
Caption: A standard workflow for the synthesis and multi-technique characterization of a novel compound.
Detailed Protocols for Key Experimental Techniques
-
Synthesis and Purification:
-
General Approach: A common route to nitroanilines is the electrophilic aromatic substitution (nitration) of an aniline precursor. For this compound, a potential precursor would be 3-methoxy-2-methylaniline.
-
Protocol:
-
Dissolve the aniline precursor in concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C) to protonate the amine and control reactivity.
-
Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining strict temperature control to prevent runaway reactions and minimize byproduct formation.
-
After the reaction is complete, carefully pour the mixture onto ice and neutralize with a base to precipitate the crude product.
-
Collect the solid by filtration and purify using recrystallization from a suitable solvent (e.g., ethanol) to obtain analytically pure crystals.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework and connectivity.
-
Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).
-
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify characteristic functional groups.
-
Protocol:
-
Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. Key expected vibrations include N-H stretching (amine), C-H stretching (aromatic and methyl), N=O stretching (nitro group), and C=C stretching (aromatic).
-
-
Part 3: Correlative Analysis - Synthesizing Theory and Experiment
This is the most critical phase, where the predictive power of the theory is tested against the reality of the experiment. Discrepancies are as informative as agreements, often pointing to subtle environmental effects or limitations in the computational model.
Structural Parameter Correlation
The most direct comparison of molecular structure comes from correlating DFT-optimized geometry with data from single-crystal X-ray diffraction (if available).
Table 1: Comparison of Key Geometric Parameters for a Nitroaniline Analog (5-Methyl-2-nitroaniline) Data for this analog is used to exemplify the comparison process. Similar analysis would be applied to this compound.
| Parameter | Experimental (X-ray) Value (Å) | Theoretical (DFT) Value (Å) | Deviation |
| C—NH₂ Bond Length | 1.347 | 1.357 | +0.010 |
| C—NO₂ Bond Length | 1.451 | 1.475 | +0.024 |
| N—O Bond Length (avg) | 1.233 | 1.249 | +0.016 |
Discussion: As seen with the analog 5-Methyl-2-nitroaniline, DFT calculations often slightly overestimate bond lengths compared to experimental crystal structures. This can be attributed to the fact that DFT models a molecule in the gas phase at 0 K, whereas X-ray diffraction measures a molecule within a solid-state crystal lattice, subject to intermolecular forces (e.g., hydrogen bonding) and thermal motion. The short experimental C—NH₂ bond length is indicative of the amine's nitrogen atom participating in the aromatic π-system.
Spectroscopic Data Correlation
Comparing predicted and measured spectra provides a powerful method for structural validation.
Table 2: Hypothetical Correlation of ¹H NMR Data for this compound This table illustrates the expected format. Experimental values would be obtained as per the protocol in Part 2.
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Notes |
| Aromatic H (C4-H) | Value from DFT | Experimental Value | Expected to be a singlet. |
| Aromatic H (C6-H) | Value from DFT | Experimental Value | Expected to be a singlet. |
| Methoxy (-OCH₃) | Value from DFT | Experimental Value | Singlet, integrating to 3H. |
| Methyl (-CH₃) | Value from DFT | Experimental Value | Singlet, integrating to 3H. |
| Amine (-NH₂) | Value from DFT | Experimental Value | Broad singlet, integrating to 2H. |
Discussion: A strong correlation between the predicted and experimental chemical shifts, particularly in the relative ordering of signals, provides high confidence in the structural assignment. Minor deviations are expected due to solvent effects not perfectly captured by the gas-phase DFT model. Computational studies on related compounds show that calculated chemical shifts are generally comparable to experimental data.
Table 3: Correlation of Key IR Vibrational Frequencies This table illustrates the expected comparison. Experimental values would be obtained as per the protocol in Part 2.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch (asymmetric) | Value from DFT | ~3400-3500 |
| N-H Stretch (symmetric) | Value from DFT | ~3300-3400 |
| C-H Stretch (Aromatic) | Value from DFT | ~3000-3100 |
| C-H Stretch (Aliphatic) | Value from DFT | ~2850-2960 |
| N=O Stretch (asymmetric) | Value from DFT | ~1500-1550 |
| N=O Stretch (symmetric) | Value from DFT | ~1335-1385 |
Discussion: DFT-calculated frequencies are systematically higher than experimental values due to the harmonic approximation. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated frequencies for a more accurate comparison. The presence and position of these key bands in the experimental spectrum would confirm the presence of the amine, nitro, methyl, and methoxy functional groups.
Iterative Refinement Logic
The correlation process is not static. Discrepancies between prediction and experiment should prompt a re-evaluation of the theoretical model, potentially leading to a more refined understanding of the molecule's behavior.
Caption: The logical cycle of comparing theoretical and experimental data to achieve a validated molecular structure.
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A Comparative Guide to Isomeric Purity Analysis of 5-Methoxy-2-methyl-3-nitroaniline
Introduction: The Imperative of Isomeric Purity in Synthesis
5-Methoxy-2-methyl-3-nitroaniline is a substituted nitroaniline that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and dye industries. The synthetic pathway to this molecule, typically involving the electrophilic nitration of a substituted aniline precursor like 2-methyl-5-methoxyaniline, is seldom perfectly regioselective.[1][2] The directing effects of the activating methyl and methoxy groups, complicated by the protonation of the amino group under strongly acidic nitration conditions, inevitably lead to the formation of a profile of positional isomers.[1]
The presence of these isomeric impurities, even at trace levels, can have profound consequences on the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API) or product. Different isomers can exhibit varied toxicological profiles or lead to unwanted side-reactions in subsequent synthetic steps. Therefore, the robust, accurate, and precise determination of isomeric purity is not merely a quality control metric; it is a fundamental requirement for process optimization and product safety.
This guide provides an in-depth comparison of the two primary chromatographic techniques for this analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind methodological choices, present comparative data, and detail validated experimental protocols to empower researchers, scientists, and drug development professionals in making informed analytical decisions.
The Analytical Challenge: Profiling Potential Isomeric Impurities
The primary challenge in the analysis of this compound lies in the separation of structurally similar positional isomers. The synthesis via nitration of 2-methyl-5-methoxyaniline can theoretically produce the following key impurities alongside the desired product:
-
Target Analyte: this compound
-
Potential Isomeric Impurities:
-
5-Methoxy-2-methyl-4-nitroaniline
-
5-Methoxy-2-methyl-6-nitroaniline
-
-
Process-Related Impurities:
-
Unreacted Starting Material (e.g., 2-methyl-5-methoxyaniline)
-
Di-nitrated byproducts
-
An effective analytical method must possess sufficient selectivity to resolve these closely related compounds, allowing for their unambiguous identification and quantification.
Comparative Analysis of Primary Analytical Techniques
The two most powerful techniques for the impurity profiling of substituted nitroanilines are HPLC and GC. The choice between them depends on the specific analytical requirements, including the volatility of impurities, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly in its reversed-phase modality, is the predominant technique for the analysis of non-volatile, polar compounds like nitroanilines.[3][4] Its operational principle, based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase, is exceptionally well-suited for resolving isomeric mixtures.
Causality Behind Methodological Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the conventional first choice due to its hydrophobicity, which provides excellent retention and separation for aromatic compounds. Phenyl-hexyl columns can offer alternative selectivity (π-π interactions) which may be beneficial for separating isomers with different electron distributions.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (acetonitrile or methanol) is typically required. Acetonitrile often provides better peak shape and lower viscosity than methanol. The gradient allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.
-
Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only quantifies the analytes at an optimal wavelength (e.g., 254 nm) but also provides UV spectra for each peak. This is a critical tool for assessing peak purity and ensuring that a single chromatographic peak does not contain co-eluting impurities.[5]
Caption: HPLC-UV workflow for isomeric purity determination.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-30 min: 20% to 80% B
-
30-35 min: 80% B
-
35.1-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 25 mg of the sample in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water.
| Compound | Retention Time (min) | Resolution (vs. previous peak) | LOD (% area) |
| 2-methyl-5-methoxyaniline | 12.5 | - | 0.01% |
| 5-Methoxy-2-methyl-6-nitroaniline | 18.2 | > 2.0 | 0.02% |
| This compound | 20.1 | > 2.0 | - |
| 5-Methoxy-2-methyl-4-nitroaniline | 21.5 | > 1.8 | 0.02% |
Gas Chromatography (GC): A High-Resolution Alternative
GC is a powerful separation technique that relies on the partitioning of volatile analytes between a gaseous mobile phase and a stationary phase coated on the inside of a capillary column. For thermally stable compounds, GC can offer exceptionally high resolution.[6]
Causality Behind Methodological Choices:
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is often a good starting point. It separates compounds based on their boiling points and, to a lesser extent, their polarity.
-
Injection Technique: A split injection is typically used to avoid overloading the column, which is essential for achieving sharp peaks and good resolution. The injector temperature must be high enough to ensure complete volatilization without causing thermal degradation of the nitroanilines.
-
Detection: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds. However, for definitive identification and peak purity assessment, a Mass Spectrometer (MS) is unparalleled.[7][8] GC-MS allows for the identification of impurities based on their unique mass fragmentation patterns, providing a high degree of confidence.
-
A Note on Derivatization: Aromatic amines can sometimes exhibit poor peak shape (tailing) due to interactions with active sites in the GC system.[9] While modern deactivated columns mitigate this, derivatization of the amine group (e.g., acetylation) can be employed to improve chromatographic performance, though it adds a step to sample preparation.[10]
Caption: GC-MS workflow for isomeric purity determination.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.2 mL/min (constant flow)
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Program:
-
Initial Temp: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetone.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | LOQ (ppm) |
| 2-methyl-5-methoxyaniline | 8.5 | 137, 122, 94 | 5 |
| 5-Methoxy-2-methyl-6-nitroaniline | 10.8 | 182, 167, 135 | 10 |
| This compound | 11.2 | 182, 165, 137 | - |
| 5-Methoxy-2-methyl-4-nitroaniline | 11.5 | 182, 152, 122 | 10 |
Head-to-Head Comparison: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid stationary phase. |
| Applicability | Excellent for non-volatile, polar, and thermally labile compounds. The preferred method for nitroanilines.[4] | Suitable for volatile and thermally stable compounds. Requires careful temperature control to avoid degradation. |
| Resolution | Very good resolution of isomers achievable with optimized column and mobile phase conditions. | Potentially higher resolution due to the use of long capillary columns, but dependent on analyte volatility. |
| Sample Preparation | Generally simple dissolution in a suitable solvent. | Simple dissolution, but may require derivatization to improve peak shape for active compounds like amines.[10] |
| Identification | Based on retention time. DAD provides UV spectra for peak purity assessment. HPLC-MS provides definitive mass data. | Based on retention time. MS detection provides definitive identification through mass fragmentation patterns. |
| Sensitivity | LOD/LOQ typically in the 0.01-0.05% range for UV detection. | Generally more sensitive, especially with MS detection, with LOQ often in the low ppm range.[11] |
| Robustness | Considered highly robust and reproducible for routine QC applications. | Can be less robust; susceptible to issues from non-volatile matrix components contaminating the inlet and column. |
Method Validation: A Self-Validating System
For use in a regulated environment, any analytical method must be validated to prove it is fit for its intended purpose.[5][12] The validation process, guided by bodies like the International Council for Harmonisation (ICH), ensures the trustworthiness of the generated data.[13][14]
Caption: Hierarchy of analytical method validation parameters.
-
Specificity: The cornerstone of an impurity method. It is demonstrated by showing that the method can separate the main component from all potential impurities (isomers, starting materials, byproducts) without interference. This is typically proven by analyzing a sample spiked with all known impurities.[13]
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities to required regulatory thresholds.
-
Accuracy: Assessed by performing recovery studies on samples spiked with known amounts of the impurities.
-
Precision: Evaluated at different levels: repeatability (same day, same analyst) and intermediate precision (different days, different analysts) to ensure the method is consistent.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase), demonstrating the method's reliability in routine use.
Conclusion and Recommendations
Both HPLC and GC are capable of performing isomeric purity analysis of this compound. However, for routine quality control in a pharmaceutical setting, Reversed-Phase HPLC with DAD detection is the superior and recommended methodology.
The primary reasons for this recommendation are its demonstrated robustness, simpler sample preparation which avoids potential complications from derivatization, and its applicability to a wider range of potential non-volatile impurities. The ability to assess peak purity in real-time using a DAD is an invaluable tool for ensuring the specificity of the method.
GC-MS should be considered a complementary technique. It serves as an excellent tool for structural confirmation of unknown impurities detected during HPLC analysis and can offer higher sensitivity for specific volatile impurities if required. A comprehensive analytical strategy will leverage HPLC for routine purity testing and GC-MS for investigational and confirmatory purposes.
References
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Ohnishi, A., Shibata, T., Imase, T., Shinkura, S., & Nagai, K. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Molecules, 26(2), 493. [Link]
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Jastrzembski, P., et al. (2015). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). NIH National Library of Medicine, PMC4510884. [Link]
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ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. ResearchGate. [Link]
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ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. ResearchGate. [Link]
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Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. [Link]
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Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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Ohnishi, A., et al. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. PubMed. [Link]
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SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. [Link]
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Pusch, F., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. NIH National Library of Medicine, PMC10202573. [Link]
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Shimadzu. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu. [Link]
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SlideServe. (2014). Experiment 4: TLC and HPLC of Nitroanilines. SlideServe. [Link]
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de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
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The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
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Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. rrjournals.com. [Link]
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Ghassempour, A., et al. (2013). Separation Optimization of Aniline and Seven 4-substituted Anilines in High-Submicellar Liquid Chromatography Using Empirical Retention Modeling and Derringer's Desirability Function. PubMed. [Link]
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MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
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Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]
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Reddy, Y. M., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]
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SpectraBase. (n.d.). 5-Methoxy-2-nitroaniline. SpectraBase. [Link]
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Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Methoxy-2-methyl-3-nitroaniline
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methoxy-2-methyl-3-nitroaniline was not publicly available at the time of this writing. The following comprehensive guidance is synthesized from the safety profiles of structurally analogous compounds, including various nitroaniline, anisidine, and toluidine derivatives. This guide is intended for informational purposes and builds upon established best practices for hazardous chemical waste management. It is imperative that you obtain and meticulously follow the specific Safety Data Sheet provided by your chemical supplier before handling or disposing of this compound.
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. This compound, like many aromatic nitro and amine compounds, possesses a hazard profile that necessitates a rigorous and well-documented disposal protocol. This guide provides the essential logistical and safety framework to manage this process, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. Based on data from closely related molecules, this compound should be treated as a hazardous substance with significant acute toxicity and potential for long-term environmental damage. The stringent procedures outlined below are a direct response to these risks.
The primary hazards associated with nitroaniline derivatives include:
-
Acute Toxicity: These compounds are often toxic if swallowed, in contact with skin, or if inhaled.[1][2] The presence of both a nitro group and an amino group on an aromatic ring are structural alerts for toxicity.
-
Target Organ Damage: Prolonged or repeated exposure may cause significant damage to vital organs, including the liver, kidneys, heart, and blood.[1]
-
Environmental Hazard: Many nitroanilines are classified as harmful or toxic to aquatic life, with long-lasting effects, making environmental containment a priority.[3][4]
Key Hazard and Safety Data Summary
| Parameter | Expected Hazard / Guideline | Rationale & Source |
| GHS Classification | Acute Toxicity, Oral (Category 3/4) Acute Toxicity, Dermal (Category 3/4) Acute Toxicity, Inhalation (Category 3/4) Specific Target Organ Toxicity, Repeated Exposure (Category 2) Hazardous to the Aquatic Environment, Chronic (Category 2/3) | Based on classifications of analogous compounds like m-nitroaniline, 2-methyl-3-nitroaniline, and 2-methoxy-5-nitroaniline.[5][6] These classifications mandate disposal as hazardous waste. |
| Incompatible Materials | Acids, Strong Oxidizing Agents, Acid Anhydrides, Acid Chlorides, Chloroformates. | Contact with these materials can lead to vigorous or exothermic reactions. Waste must be segregated to prevent accidental mixing.[2][5][7] |
| Hazardous Decomposition | Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx). | Forms toxic gases upon thermal decomposition (e.g., in a fire).[5][7] This influences emergency response procedures. |
| Waste Classification | Likely Acutely Hazardous Waste . | Due to high toxicity. In the United States, similar compounds like p-Nitroaniline carry the EPA Waste Number P077.[8] The generator must make the final determination. |
Pre-Disposal Operations: Handling and Waste Segregation
Proper disposal begins with correct handling and segregation at the point of generation. The objective is to contain the chemical waste safely and prevent accidental reactions or exposures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.[3]
-
Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]
-
Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing to prevent skin exposure.[5] For significant handling operations, additional protection may be required.
-
Respiratory Protection: All handling of the solid compound that may generate dust, and the initial preparation of its waste, must be conducted in a certified chemical fume hood.[9]
Waste Segregation Protocol
-
Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste. Do not mix it with other waste streams.[10]
-
Container Material: The container must be made of a material compatible with the chemical and be in good condition with a securely sealing lid.
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[5] The storage location should be a designated satellite accumulation area or central hazardous waste storage area.
Step-by-Step Disposal Protocol
Disposal of this compound is a regulated process. This substance must not be disposed of via sanitary sewer or as general solid waste. The only acceptable method is through a licensed hazardous waste management provider.
Step 1: Waste Characterization
-
As the waste generator, you are legally responsible for determining if the waste is hazardous.[11] Given the toxicological profile of related nitroanilines, this compound should be managed as a hazardous waste. Consult your institution's Environmental Health & Safety (EH&S) department for specific classification codes.
Step 2: Containerization and Collection
-
Ensure the waste container is properly sealed to prevent leaks or spills.[3]
-
Store the container in your lab's designated satellite accumulation area until it is ready for pickup. Do not exceed accumulation time or quantity limits set by regulations.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the specific chemical name and quantity of the waste. They will manage the transportation, treatment, and ultimate disposal, which is typically high-temperature incineration at a permitted facility.[7][12]
Step 4: Maintain Meticulous Records
-
Retain all documentation related to the disposal, including waste profiles and shipping manifests. This documentation is critical for regulatory compliance and demonstrates a complete chain of custody for the hazardous waste.
Emergency Procedures for Spills
Accidental spills require immediate and correct action to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Inform your supervisor and institutional safety officer.
-
Don Full PPE: Before addressing the spill, don the full PPE detailed in Section 2, including respiratory protection if dust is present.
-
Contain the Spill: Prevent the spill from spreading or entering drains.
-
Clean Up:
-
For small solid spills, gently dampen the material with a suitable solvent like 60-70% ethanol or water to prevent dust from becoming airborne.[8][13]
-
Carefully sweep or wipe up the dampened material using absorbent paper or pads.[4][5]
-
Place all contaminated cleanup materials into a designated hazardous waste container.[3]
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[13]
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste following the protocol in Section 3.
Visualized Workflow for Disposal Operations
This diagram outlines the logical flow and decision-making process for the safe handling and disposal of this compound.
Caption: Disposal Workflow for this compound
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SAFETY DATA SHEET for m-Nitroaniline. (N.d.). Durham Tech.[Link]
-
p-Nitroaniline Safety Data Sheet. (N.d.). West Liberty University.[Link]
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Hazard Classification Guidance for Manufacturers, Importers, and Employers. (2016). Occupational Safety and Health Administration (OSHA).[Link]
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Worker Exposures to Volatile Amines. (1991). Occupational Safety and Health Administration (OSHA).[Link]
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SAFETY DATA SHEET for p-Nitroaniline. (2009). Fisher Scientific, available via Durham Tech.[Link]
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SAFETY DATA SHEET for 2-Methyl-3-nitroaniline. (2023). Fisher Scientific.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxy-2-methyl-3-nitroaniline
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for the handling of 5-Methoxy-2-methyl-3-nitroaniline. The protocols herein are designed not as a mere checklist, but as a self-validating system of operations to ensure your safety and the integrity of your research.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Anticipated Hazards:
-
Acute Toxicity: Nitroanilines are known to be toxic if swallowed, inhaled, or in contact with skin.[2] Systemic effects can include methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like cyanosis (bluish skin), headaches, and dizziness.[5][6]
-
Skin and Eye Irritation: Direct contact is likely to cause serious skin and eye irritation.[1][7]
-
Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure to related compounds may cause damage to organs such as the liver, kidneys, and blood-forming systems.[8][9]
-
Environmental Hazard: These compounds are often harmful to aquatic life with long-lasting effects.[10]
Given these risks, all handling of this compound must be predicated on the principle of minimizing all potential routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. All PPE must be inspected before use and removed carefully to avoid cross-contamination.[11][12]
| PPE Category | Specification | Standard/Rationale |
| Eye & Face Protection | Chemical safety goggles with side-shields. A face shield is required when there is a splash hazard. | Must comply with EN 166 or OSHA 29 CFR 1910.133 standards. Protects against dust particles and splashes.[1][11] |
| Skin & Body Protection | Gloves: Double-gloving with nitrile rubber gloves. Lab Coat: Chemical-resistant lab coat. Clothing: Long pants and closed-toe shoes. | Nitrile gloves offer good resistance to this class of chemicals. Double-gloving allows for the immediate removal of a contaminated outer glove.[5] A lab coat protects against incidental contact.[13] |
| Respiratory Protection | For weighing or generating dust: A NIOSH-approved N99 (or P2/P3 for EU) particulate respirator. | Required to prevent inhalation of the toxic powder.[11] All work with the solid should be conducted within a certified chemical fume hood to provide primary containment.[1][5][6] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, sequential workflow is critical for safety. The following protocols integrate PPE use into each stage of the chemical's lifecycle in the laboratory.
Workflow for Safe Handling and PPE Selection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
